molecular formula C12H22N2O4 B1519258 (S)-1-Boc-4-(aminocarboxymethyl)piperidine CAS No. 368866-11-9

(S)-1-Boc-4-(aminocarboxymethyl)piperidine

Cat. No.: B1519258
CAS No.: 368866-11-9
M. Wt: 258.31 g/mol
InChI Key: UPEUKKCILASJSH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-4-(aminocarboxymethyl)piperidine is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUKKCILASJSH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654366
Record name (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-11-9
Record name (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368866-11-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: Properties, Applications, and Protocols for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

(S)-1-Boc-4-(aminocarboxymethyl)piperidine stands as a pivotal building block in contemporary medicinal chemistry and peptide science. Its unique trifunctional nature—comprising a stereodefined α-amino acid moiety, a conformationally restricted piperidine scaffold, and a strategically placed Boc-protecting group—renders it an invaluable tool for the design and synthesis of sophisticated therapeutic agents and chemical probes. This guide offers a comprehensive exploration of its chemical properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential.

Core Chemical Identity and Structural Attributes

Understanding the fundamental structure of this compound is key to appreciating its synthetic utility. The molecule incorporates a piperidine ring, which imparts a degree of conformational rigidity, a feature often exploited to improve the binding affinity and selectivity of drug candidates. The α-amino acid side chain is chiral, with the (S)-configuration at the α-carbon, which is critical for mimicking natural peptide structures and ensuring stereospecific interactions with biological targets.

  • IUPAC Name: (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[1]

  • CAS Number: 368866-11-9[1]

  • Molecular Formula: C₁₂H₂₂N₂O₄[1]

  • Molecular Weight: 258.31 g/mol [1]

structure cluster_piperidine Piperidine Ring cluster_boc Boc Group cluster_amino_acid Amino Acid Moiety N1 N C2 CH2 N1->C2 Boc_C C=O N1->Boc_C Boc Protection C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 alpha_C Cα(S)H C4->alpha_C Side Chain C6 CH2 C5->C6 C6->N1 Boc_O O Boc_C->Boc_O tBu C(CH3)3 Boc_O->tBu NH2 NH2 alpha_C->NH2 COOH COOH alpha_C->COOH

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both reaction media and biological systems. The properties of this compound are summarized below, based on computed data.

PropertyValueSource
Molecular Weight 258.31 g/mol PubChem[1]
XLogP3 -1.7PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 4PubChem[1]
Polar Surface Area 92.9 ŲPubChem[1]

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents. The polar surface area and hydrogen bonding capacity are characteristic of amino acids, influencing solubility and potential interactions with biological targets.

Reactivity and Synthetic Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the Boc-protected piperidine nitrogen, the primary amine, and the carboxylic acid. This allows for orthogonal chemical strategies, where each group can be addressed selectively without affecting the others.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. This selective deprotection is fundamental to its use in multi-step syntheses.

  • Mechanism: Acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA), proceeds via a stable tert-butyl cation.

  • Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in dioxane.

Amide Bond Formation (Coupling Reactions)

Both the primary amine and the carboxylic acid can participate in amide bond formation, the cornerstone of peptide synthesis.

  • Activating the Carboxyl Group: The carboxylic acid is typically activated using coupling reagents like HATU, HBTU, or EDC to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

  • Utilizing the Amino Group: The primary amine acts as a nucleophile, reacting with an activated carboxylic acid to form a new peptide bond.

reactivity start This compound deprotected Piperidine Amine (Secondary) start->deprotected  TFA / DCM   (Boc Deprotection) coupled_cooh Amide-Coupled Product (at COOH) start->coupled_cooh  R'-NH2 / HATU   (Carboxyl Activation) coupled_nh2 Amide-Coupled Product (at NH2) start->coupled_nh2  R'-COOH / HBTU   (Amino Group Nucleophile)

Caption: Key synthetic transformations of the title compound.

Applications in Medicinal Chemistry and Peptide Design

The incorporation of constrained amino acid analogues is a proven strategy for enhancing the pharmacological properties of peptides. This compound serves as a powerful tool in this regard.

  • Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone.[2] This can pre-organize the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[2]

  • Induction of Secondary Structures: The geometry of the piperidine scaffold is ideal for mimicking β-turns, which are critical recognition motifs in many protein-protein interactions.[2]

  • Peptidomimetic Scaffolds: This compound is a versatile building block for creating peptidomimetics, where the piperidine ring replaces parts of the peptide backbone to improve metabolic stability and oral bioavailability.[2][3]

  • Drug Development: Its unique structure makes it a valuable component in the synthesis of novel pharmaceuticals, including G protein-coupled receptor (GPCR) ligands and various enzyme inhibitors.[2][3][4] It is a protected amino acid derivative used to ensure stability and efficiency in chemical transformations during drug synthesis.[]

Exemplary Experimental Protocols

The following protocols are provided as a guide for common transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: Boc-Deprotection of the Piperidine Nitrogen
  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified by trituration with a non-polar solvent like diethyl ether to yield a solid.

Protocol 5.2: Peptide Coupling using HATU

This protocol describes the coupling of the carboxylic acid moiety to a resin-bound amine in solid-phase peptide synthesis (SPPS).

  • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq), HATU (3.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6.0 eq) in a minimal amount of DMF. Allow the solution to stand for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the pre-activated solution to the synthesis vessel containing the deprotected N-terminal amine on the solid support.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.

  • Washing: Once the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • GHS Hazard Statements: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[6][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

    • Skin: Wash off immediately with soap and plenty of water.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

Conclusion

This compound is a highly functionalized and valuable building block for modern organic synthesis and drug discovery. Its combination of a rigid scaffold, a chiral amino acid side chain, and orthogonal protecting groups provides a robust platform for creating molecules with constrained geometries and enhanced pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers to effectively integrate this compound into their synthetic strategies, accelerating the development of novel peptides, peptidomimetics, and small molecule therapeutics.

References

A Technical Guide to the Structure Elucidation of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-4-(aminocarboxymethyl)piperidine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into novel therapeutic agents to impart conformational rigidity and introduce a key stereocenter. As with any component destined for pharmaceutical development, unambiguous confirmation of its structure and stereochemistry is a critical quality attribute. This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic workflow for the complete structure elucidation of this molecule. We will delve into the practical application and theoretical underpinnings of modern spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). This guide is intended to serve as a field-proven resource, blending established protocols with the causal reasoning behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the structure elucidation process.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, act as a versatile scaffold for diverse substitutions, and introduce conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The introduction of a chiral center, as in this compound, further expands its utility, allowing for precise three-dimensional arrangements that can be crucial for molecular recognition at chiral biological receptors.

The subject of this guide, this compound, possesses several key structural features: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group, and a chiral side chain at the 4-position containing both an amino and a carboxylic acid group. The Boc protecting group is instrumental in synthetic chemistry, enabling selective reactions at other functional groups.[3] The aminocarboxymethyl moiety introduces a stereocenter with the (S)-configuration, which must be rigorously confirmed.

This guide will systematically address the analytical challenges associated with confirming the constitution, connectivity, and absolute stereochemistry of this molecule.

A Plausible Synthetic Pathway

While numerous synthetic routes to substituted piperidines exist, a common and efficient approach involves the modification of a pre-existing piperidine ring. A plausible synthesis for this compound could commence from 4-piperidone, proceeding through a Strecker synthesis to introduce the aminonitrile functionality, followed by hydrolysis and protection steps.

A Note on Synthesis: The inclusion of a synthetic overview is crucial for the analytical chemist, as it provides insights into potential impurities, by-products, and the lability of certain functional groups, all of which can influence the interpretation of analytical data.

The Analytical Workflow: A Multi-Technique Approach

The unambiguous elucidation of a molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic and orthogonal approach is employed, where each method provides a unique piece of the structural puzzle. The data from these disparate techniques must then be integrated to build a cohesive and self-validating structural assignment.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_confirmation Final Confirmation Synthesis Synthesis of this compound MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS FTIR FTIR Spectroscopy Identify Functional Groups Synthesis->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Determine Connectivity Synthesis->NMR Chiral_HPLC Chiral HPLC Confirm Enantiomeric Purity Synthesis->Chiral_HPLC Final_Structure Confirmed Structure of This compound MS->Final_Structure FTIR->Final_Structure NMR->Final_Structure Chiral_HPLC->Final_Structure

Caption: A typical analytical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first port of call in structural analysis, providing the fundamental information of the molecule's mass. This allows for the confirmation of the molecular formula.

Expected Results for this compound:

  • Molecular Formula: C₁₂H₂₂N₂O₄[4]

  • Molecular Weight: 258.31 g/mol [4]

  • Monoisotopic Mass: 258.157957 Da[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Ionization Mode: Positive ion mode is typically preferred for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis: The high-resolution mass of the [M+H]⁺ ion should be observed at approximately m/z 259.1652. This measured mass should be compared to the theoretical mass to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

Further structural information can be gleaned from MS/MS experiments, where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern provides clues about the molecule's connectivity.

Predicted Fragmentation Pattern:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
259.1652203.102356.0629 (C₄H₈)Loss of isobutylene from the Boc group
259.1652159.1128100.0524 (C₅H₈O₂)Loss of the Boc group
259.1652114.0913145.0739 (C₇H₁₁NO₂)Cleavage of the aminocarboxymethyl side chain

Fourier-Transform Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H stretchPrimary amine (NH₂)
~3300-2500O-H stretch (broad)Carboxylic acid (COOH)
~2975-2850C-H stretchAliphatic (piperidine and Boc)
~1740C=O stretchCarbamate (Boc group)
~1710C=O stretchCarboxylic acid (COOH)
~1640N-H bendPrimary amine (NH₂)
~1160C-O stretchCarbamate (Boc group)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the molecular structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.10br s2HH-2eq, H-6eq (piperidine)
~3.45d1HH-7 (α-proton)
~2.80t2HH-2ax, H-6ax (piperidine)
~2.00m1HH-4 (piperidine)
~1.80d2HH-3eq, H-5eq (piperidine)
1.45s9HBoc (tert-butyl)
~1.25q2HH-3ax, H-5ax (piperidine)

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175.0C-8 (Carboxylic acid C=O)
~155.0Boc (C=O)
~80.0Boc (quaternary C)
~55.0C-7 (α-carbon)
~44.0C-2, C-6 (piperidine)
~39.0C-4 (piperidine)
~30.0C-3, C-5 (piperidine)
28.4Boc (CH₃)

Two-Dimensional (2D) NMR for Unambiguous Assignments

nmr_correlations cluster_structure This compound cluster_correlations Key NMR Correlations C(CH3)3 Boc N1 N1 C2 C2,6 H26 H2,6 C2->H26 HSQC C3 C3,5 H35 H3,5 C3->H35 HSQC C4 C4 H4 H4 C4->H4 HSQC C7 C7 H7 H7 C7->H7 HSQC C8 C8=O NH2 NH2 COSY COSY (H-H) HSQC HSQC (C-H) HMBC HMBC (long-range C-H) H4->H35 COSY H4->H7 COSY H35->H26 COSY Boc_Cq Boc C=O Boc_Cq->H26 HMBC Boc_CH3 Boc CH3 Boc_CH3->Boc_Cq HMBC C8_CO C8=O C8_CO->H4 HMBC C8_CO->H7 HMBC

Sources

A Comprehensive Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. Non-natural amino acids, particularly those with conformationally restricted structures, have emerged as powerful tools in achieving these goals.[1] (S)-1-Boc-4-(aminocarboxymethyl)piperidine, a chiral β-amino acid derivative incorporating a piperidine scaffold, represents a quintessential example of such a valuable building block. Its rigid cyclic structure imparts a defined three-dimensional geometry, which can pre-organize a peptide or small molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets and improving resistance to enzymatic degradation.[] This technical guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, applications in drug discovery, and essential analytical methodologies.

Compound Profile and Physicochemical Properties

This compound is a protected amino acid derivative that serves as a crucial intermediate in peptide synthesis and the development of novel pharmaceuticals.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise chemical transformations.[4]

Identifier Value Source
CAS Number 368866-11-9[5]
Molecular Formula C₁₂H₂₂N₂O₄[5]
Molecular Weight 258.31 g/mol [5]
IUPAC Name (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[5]
Synonyms (S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, H-(1-Boc-piperidin-4-yl)-L-glycine
Appearance White to off-white solid
Boiling Point 397.9±17.0 °C (Predicted)
Density 1.181±0.06 g/cm³ (Predicted)
pKa 2.30±0.10 (Predicted)

Synthesis and Stereochemical Control: A Representative Pathway

The enantioselective synthesis of this compound is paramount to its utility in chiral drug development. While multiple synthetic strategies can be envisioned, a common and effective approach involves the use of a chiral pool starting material, such as a naturally occurring amino acid, to establish the desired stereochemistry. The following represents a plausible and scientifically sound multi-step synthesis, drawing upon established methodologies for the construction of substituted piperidines.[6]

Diagram of the Representative Synthetic Pathway

G A L-Glutamic Acid B N-Boc-L-Glutamic Acid Dimethyl Ester A->B 1. Esterification (SOCl₂, MeOH) 2. Boc Protection ((Boc)₂O, TEA) C (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate B->C Reduction (NaBH₄) D (S)-tert-butyl (1,5-bis((tosyloxy)methyl)pentan-2-yl)carbamate C->D Tosylation (TsCl, Pyridine) E Substituted Piperidine Intermediate D->E Cyclization (with a suitable amine, e.g., Benzylamine) F This compound E->F Deprotection and Functional Group Manipulation

Caption: A representative multi-step synthesis of this compound starting from L-glutamic acid.

Detailed Experimental Protocol (Representative)

Step 1: Esterification and Boc Protection of L-Glutamic Acid [6]

  • Rationale: The carboxylic acid groups of L-glutamic acid are first protected as methyl esters to prevent unwanted side reactions in subsequent steps. The amino group is then protected with a Boc group.

  • Procedure:

    • Suspend L-glutamic acid in methanol and cool to 0°C.

    • Add thionyl chloride dropwise and stir the reaction mixture overnight, allowing it to warm to room temperature.

    • Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride.

    • Dissolve the crude ester in a suitable solvent like dichloromethane, and add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O).

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Work up the reaction mixture by washing with aqueous solutions and purify by column chromatography to obtain N-Boc-L-glutamic acid dimethyl ester.

Step 2: Reduction of the Diester [6]

  • Rationale: The two ester groups are reduced to primary alcohols to facilitate the subsequent cyclization step.

  • Procedure:

    • Dissolve the N-Boc-L-glutamic acid dimethyl ester in a suitable solvent such as ethanol.

    • Add sodium borohydride (NaBH₄) portion-wise at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction carefully with an aqueous ammonium chloride solution.

    • Extract the product with an organic solvent and purify by column chromatography to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 3: Tosylation of the Diol

  • Rationale: The primary alcohol groups are converted to tosylates, which are excellent leaving groups for the subsequent intramolecular cyclization.

  • Procedure:

    • Dissolve the diol in pyridine or dichloromethane with a base like triethylamine.

    • Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl).

    • Stir the reaction until complete, then work up to isolate the ditosylate.

Step 4: Cyclization to Form the Piperidine Ring

  • Rationale: An intramolecular nucleophilic substitution reaction, where an amine attacks the carbon bearing the tosylate leaving group, forms the piperidine ring. The choice of amine in this step can be strategic for later deprotection steps.

  • Procedure:

    • React the ditosylate with a suitable primary amine (e.g., benzylamine) in a polar aprotic solvent.

    • Heat the reaction mixture to drive the cyclization to completion.

    • Purify the resulting N-substituted piperidine derivative by column chromatography.

Step 5: Final Functional Group Manipulations

  • Rationale: This final stage involves converting the functional groups on the piperidine ring to the desired amino and carboxylic acid moieties. This may involve oxidation of a primary alcohol to a carboxylic acid and conversion of another functional group to an amine.

  • Procedure: This step is highly dependent on the specific intermediates from the cyclization. It would likely involve standard organic transformations such as oxidation (e.g., using TEMPO or Jones oxidation) and amination reactions.

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of this compound make it a highly sought-after building block in the design of novel therapeutics.

Induction of Conformational Constraints in Peptides

Linear peptides often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. Incorporating rigid scaffolds like the piperidine ring of this compound can lock the peptide into a bioactive conformation.[] This pre-organization reduces the entropic penalty upon binding to a target, leading to enhanced affinity and selectivity.[1]

Diagram of Peptide Constraint

G A Flexible Linear Peptide C Conformationally Constrained Peptide A->C Incorporation B This compound B->C Provides Rigidity

References

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Core Scaffold for Advanced Drug Discovery

In the landscape of modern drug development, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. Non-canonical amino acids and conformationally constrained scaffolds have emerged as powerful tools in achieving these goals. This compound is a chiral heterocyclic building block that masterfully combines several features essential for the rational design of sophisticated therapeutic agents. Its rigid piperidine core serves to reduce the conformational flexibility of parent molecules, a strategy often employed to lock a bioactive conformation, thereby increasing potency and selectivity while potentially improving metabolic stability.[1][2]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, explore a logical synthetic strategy, detail its application in solid-phase peptide synthesis (SPPS), and discuss its broader implications in constructing novel peptidomimetics and small molecule inhibitors.

Physicochemical Properties and Structural Attributes

The precise chemical identity of a building block is the foundation of its utility. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen makes this molecule perfectly suited for standard peptide synthesis workflows, while the free α-amino acid moiety allows for its direct incorporation as a non-canonical residue.

The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Weight 258.31 g/mol [3]
Molecular Formula C₁₂H₂₂N₂O₄[3]
CAS Number 368866-11-9[3]
IUPAC Name (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[3]
Appearance Typically a white to off-white solidInferred from similar compounds[4]
Purity ≥97% (commonly available)N/A

These properties, particularly the molecular weight and formula, are critical for accurate reagent measurement, reaction monitoring, and analytical characterization of the final products.

A Strategic Approach to Synthesis

While numerous proprietary methods exist, a robust and logical synthesis of 4-substituted piperidine derivatives can be designed from commercially available starting materials. An efficient strategy leverages the Curtius rearrangement or a Strecker-type synthesis to construct the key α-amino acid side chain on a pre-formed piperidine ring. The following workflow illustrates a plausible, multi-step synthesis that ensures high stereochemical control.

Causality in the Synthetic Design:

  • Step 1 (Alkylation): Starting with a commercially available isonipecotate derivative allows for the strategic introduction of a precursor to the carboxymethyl group at the 4-position.

  • Step 2 (Functional Group Interconversion): Conversion of the ester to a carboxylic acid, and subsequently to an acyl azide, is a standard and reliable pathway to set up the key rearrangement step.

  • Step 3 (Curtius Rearrangement): This key step allows for the stereospecific formation of the amine from the acyl azide. Performing this in the presence of an alcohol traps the isocyanate intermediate as a carbamate, a stable protecting group.

  • Step 4 (Hydrolysis/Deprotection): The final step involves the selective hydrolysis of the remaining ester and any protecting groups to yield the target α-amino acid structure. The Boc group on the piperidine nitrogen is typically installed early to ensure regioselectivity in subsequent reactions.

G cluster_0 Synthetic Workflow start 1-Boc-4-carboxy-piperidine step1 Activation of Carboxylic Acid (e.g., via acyl chloride or mixed anhydride) start->step1 Reagents: SOCl₂ or (COCl)₂ step2 Reaction with Diazomethane or similar C1 source step1->step2 Reagents: CH₂N₂ then Ag₂O/H₂O (Arndt-Eistert homologation) step3 Conversion to α-amino acid (e.g., via oximation, reduction, or amination) step2->step3 Reagents: 1. NH₂OH 2. H₂, Pd/C product This compound (chiral resolution may be required) step3->product Purification & Chiral Separation

Caption: A plausible synthetic route to the target compound.

Application in Peptide Synthesis and Drug Design

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into a peptide sequence serves several strategic purposes.

  • Conformational Constraint: The rigid piperidine ring restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1]

  • Induction of Secondary Structures: The geometry of the piperidine scaffold is well-suited to act as a template for inducing β-turns, which are critical motifs in protein-protein interactions and molecular recognition.[1]

  • Scaffold for Peptidomimetics: The piperidine nitrogen, after removal of the Boc group, can be further functionalized to create more complex, drug-like molecules, bridging the gap between traditional peptides and small molecules.[1]

  • GPCR Ligand Development: The piperidine scaffold is a privileged structure found in many G protein-coupled receptor (GPCR) ligands. Incorporating this building block can be a rapid route to novel ligands with therapeutic potential.[1]

The diagram below illustrates the incorporation of the molecule into a growing peptide chain during Fmoc-based SPPS.

cluster_1 SPPS Incorporation Workflow resin Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) deprotection Fmoc Deprotection resin->deprotection 20% Piperidine in DMF activated_peptide Free N-Terminus (H₂N-Peptide-Resin) deprotection->activated_peptide coupling Peptide Coupling activated_peptide->coupling building_block (S)-1-Boc-4-(Fmoc-aminocarboxymethyl)piperidine* building_block->coupling Coupling Agents: HBTU, HOBt, DIPEA new_peptide Extended Peptide Chain (Boc-Pip-Peptide-Resin) coupling->new_peptide caption *Note: For Fmoc-SPPS, the α-amino group would be Fmoc-protected.

Caption: Incorporation into a peptide chain via SPPS.

Experimental Protocol: Incorporation via Fmoc-SPPS

This protocol describes the manual coupling of (S)-1-Boc-4-(Fmoc-aminocarboxymethyl)piperidine onto a resin-bound peptide with a free N-terminus.

Self-Validation and Causality: This protocol is designed as a self-validating system. The Kaiser test is included at critical steps to provide a qualitative assessment of reaction completion. A positive (blue) Kaiser test indicates free primary amines, while a negative (yellow/clear) test indicates their absence, confirming a complete coupling reaction.

Materials:

  • Resin-bound peptide with a free N-terminus

  • (S)-1-Boc-4-(Fmoc-aminocarboxymethyl)piperidine (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test reagents

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Kaiser Test (Pre-coupling): Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free N-terminus required for coupling.

  • Activation of the Building Block:

    • In a separate vial, dissolve (S)-1-Boc-4-(Fmoc-aminocarboxymethyl)piperidine, HBTU, and HOBt in a minimal amount of DMF.

    • Rationale: HBTU and HOBt combine to form an activated ester of the building block's carboxylic acid. This intermediate is highly reactive towards the free amine on the resin, facilitating efficient amide bond formation.

    • Add DIPEA to the activation mixture. The solution may change color (e.g., to yellow).

    • Rationale: DIPEA is a non-nucleophilic base that neutralizes the acidic byproducts of the activation and coupling steps, driving the reaction to completion.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring and Completion:

    • After the initial coupling time, take a small resin sample and perform a Kaiser test.

    • If the test is negative (yellow/clear), the reaction is complete. Proceed to the washing step.

    • If the test is positive (blue), the coupling is incomplete. Allow the reaction to proceed for another 1-2 hours or consider a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.

    • Rationale: Thorough washing is critical to ensure the purity of the final peptide by removing any unreacted species that could interfere with subsequent synthetic steps. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Identification: It is classified as an irritant. GHS hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses or goggles, and a lab coat. When handling the solid powder, work in a well-ventilated area or a fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its inherent conformational rigidity and synthetic versatility empower researchers to create novel peptides, peptidomimetics, and small molecules with precisely controlled three-dimensional structures. By understanding its properties and mastering its application, scientists in the field of drug discovery can accelerate the development of next-generation therapeutics with improved efficacy and specificity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40429251, this compound. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. Available: [Link]

  • Gong, Y.-D., & Najdi, S. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3645–3648. Available: [Link]

Sources

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Guide to its Synthesis, Incorporation, and Application as a Constrained β-Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics

Peptides are central to a vast array of physiological processes, making them attractive starting points for drug discovery. However, their therapeutic potential is often hampered by poor metabolic stability, low bioavailability, and high conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a powerful strategy to overcome these limitations.[1][3] A key approach in peptidomimetic design is the incorporation of unnatural amino acids that introduce conformational constraints.[4]

This guide focuses on (S)-1-Boc-4-(aminocarboxymethyl)piperidine , a constrained β-amino acid that offers a unique combination of structural rigidity and chemical functionality. Unlike linear β-amino acids, the piperidine ring system locks the backbone dihedral angles, pre-organizing the peptide into a specific three-dimensional structure. This can lead to enhanced binding affinity for biological targets and, critically, increased resistance to proteolytic degradation.[5] The presence of the Boc-protected piperidine nitrogen also provides a handle for further synthetic modifications, allowing for the creation of diverse molecular scaffolds.[6]

This document serves as an in-depth technical resource, providing field-proven insights into the synthesis of this valuable building block, detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and an analysis of its impact on peptide structure and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in synthetic and biological systems.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[7]
Molecular Formula C₁₂H₂₂N₂O₄[7]
Molecular Weight 258.31 g/mol [7]
CAS Number 368866-11-9[7]
XLogP3 -1.7[7]
Hydrogen Bond Donors 3[7]
Hydrogen Bond Acceptors 5[7]
Appearance White to off-white solid (predicted)

Part 1: Synthesis of this compound

While specific literature detailing the asymmetric synthesis of this exact molecule is scarce, a robust synthetic strategy can be proposed based on established methods for creating α,α-disubstituted amino acids and related piperidine derivatives.[5][8] The following protocol is a scientifically-grounded, multi-step pathway starting from commercially available 4-piperidone.

Causality Behind the Synthetic Strategy: The chosen route proceeds through a hydantoin intermediate, a classic approach for the synthesis of α-amino acids known as the Bucherer-Bergs reaction.[5] This method allows for the simultaneous introduction of the amino and carboxyl functionalities at the C4 position of the piperidine ring. Subsequent protection of the piperidine nitrogen with a Boc group and stereoselective resolution are key steps to yield the desired enantiomerically pure building block.

G cluster_0 Proposed Synthetic Pathway Start 4-Piperidone Monohydrate HCl Step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) Start->Step1 Formation of hydantoin ring Intermediate1 Piperidine-4-spiro-5'-hydantoin Step1->Intermediate1 Step2 Step 2: Boc Protection ((Boc)₂O, Base) Intermediate1->Step2 Protection of piperidine N Intermediate2 1-Boc-piperidine-4-spiro-5'-hydantoin Step2->Intermediate2 Step3 Step 3: Hydantoin Hydrolysis (Base, e.g., KOH) Intermediate2->Step3 Ring opening to form amino acid Intermediate3 Racemic 1-Boc-4-(aminocarboxymethyl)piperidine Step3->Intermediate3 Step4 Step 4: Chiral Resolution (e.g., Enzymatic or with Chiral Acid) Intermediate3->Step4 Separation of enantiomers Product This compound Step4->Product

Caption: Proposed multi-step synthesis of the target β-amino acid.

Experimental Protocol (Proposed)

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Methanol (MeOH), Water (H₂O)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) for pH adjustment

  • Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Dichloromethane, Hexanes)

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

  • In a well-ventilated fume hood, charge a round-bottomed flask with 4-piperidone monohydrate hydrochloride (1.0 eq), ammonium carbonate (2.2 eq), methanol, and water.

  • Stir the mixture at room temperature until all solids dissolve.

  • Carefully add a solution of potassium cyanide (2.1 eq) in water dropwise. (EXTREME CAUTION: KCN is a potent poison. Handle with appropriate personal protective equipment. Acidic conditions will release toxic HCN gas.)

  • Seal the flask and stir at room temperature for 48 hours.

  • Concentrate the reaction mixture via rotary evaporation and cool to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to yield the hydantoin intermediate.[8]

Step 2: N-Boc Protection of the Hydantoin

  • Suspend the dried hydantoin (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane.

  • Add triethylamine (2.5 eq) and 4-dimethylaminopyridine (DMAP, catalytic).

  • Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction at room temperature overnight.

  • Work up the reaction by washing with aqueous acid (e.g., 1N HCl), followed by saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected hydantoin.[8]

Step 3: Hydrolysis to the Racemic Amino Acid

  • Charge a flask with the Boc-protected hydantoin (1.0 eq), THF, and a 2.0 M aqueous solution of potassium hydroxide (KOH).

  • Stir the mixture vigorously for 4-6 hours. The reaction can be heated to reflux to increase the rate.

  • After cooling, acidify the reaction mixture carefully with 1.0 M HCl to a pH of approximately 6.

  • Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.

  • Further acidify the aqueous layer to pH 2-3 to precipitate the amino acid product.

  • Collect the solid by filtration and dry under vacuum to obtain the racemic product.[8]

Step 4: Chiral Resolution

  • The resolution of the racemic mixture is a critical step to obtain the desired (S)-enantiomer. This can be achieved through several methods, including:

    • Enzymatic Resolution: Utilizing an enzyme, such as a lipase or acylase, that selectively reacts with one enantiomer.

    • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a chiral acid) to form diastereomeric salts, which can then be separated by fractional crystallization.

Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques. Below are the expected characterization data points.

TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (~1.4 ppm, 9H, singlet), piperidine ring protons (complex multiplets between 1.5-4.0 ppm), and the α-proton (~3.5-4.0 ppm, 1H, multiplet).
¹³C NMR Resonances for the Boc carbonyl (~155 ppm), carboxylic acid carbonyl (~175 ppm), Boc quaternary carbon (~80 ppm), piperidine ring carbons, and the α-carbon.
Mass Spec (ESI) Expected [M+H]⁺ peak at m/z = 259.16.
FT-IR Characteristic stretches for N-H (amine), C=O (carbamate and carboxylic acid), and C-H bonds.
Chiral HPLC A single peak corresponding to the (S)-enantiomer when analyzed on a suitable chiral stationary phase.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain requires special consideration due to its steric hindrance at the α-carbon. Standard coupling conditions may be sluggish and inefficient. The use of a highly potent coupling reagent such as HATU is strongly recommended to achieve high coupling yields and minimize side reactions like racemization.[9]

Causality Behind the Protocol Choices:

  • Fmoc/tBu Strategy: This is the most common and versatile strategy for SPPS, offering mild deprotection conditions (piperidine) that are orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.[10]

  • HATU as Coupling Reagent: HATU is an aminium-based reagent that forms a highly reactive OAt-active ester. This is particularly effective for coupling sterically hindered amino acids where reagents like HBTU or DIC/HOBt might fail. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the reaction.[9][11]

  • DIPEA as Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required to activate HATU without causing unwanted side reactions.

G cluster_1 SPPS Cycle for Incorporation Start Resin-Bound Peptide (Free N-terminus) Step1 Step 1: Activation (Amino Acid, HATU, DIPEA in DMF) Start->Step1 Pre-activation of carboxyl group Intermediate1 Activated OAt-Ester Step1->Intermediate1 Step2 Step 2: Coupling (Add activated mixture to resin) Intermediate1->Step2 Amide bond formation Intermediate2 Resin-Bound Peptide +1 Step2->Intermediate2 Step3 Step 3: Washing (Remove excess reagents) Intermediate2->Step3 Step4 Step 4: Fmoc Deprotection (20% Piperidine in DMF) Step3->Step4 Prepare for next cycle Product Resin-Bound Peptide +1 (New Free N-terminus) Step4->Product

Caption: Fmoc-based SPPS cycle using HATU for efficient coupling.

Detailed SPPS Protocol

Materials and Reagents:

  • Fmoc-protected this compound (requires Fmoc protection of the α-amino group prior to use)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Rink Amide or other suitable Fmoc-compatible resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Steps:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine/DMF (1 x 3 min, then 1 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-(S)-1-Boc-4-(aminocarboxymethyl)piperidine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.

    • Self-Validation: Monitor the coupling progress using a qualitative test (e.g., Kaiser test). A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn dark blue), a second coupling (recoupling) with a fresh solution of activated amino acid is necessary.[10]

  • Washing:

    • After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.

  • Peptide Elongation:

    • Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[6]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, wash, and dry.

    • Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.

Part 3: Structural Impact and Biological Implications

Conformational Constraint and Structural Impact

The primary reason for incorporating this compound is to enforce a rigid conformation on the peptide backbone. The piperidine ring exists predominantly in a chair conformation. The aminocarboxymethyl group at the C4 position can adopt either an axial or equatorial orientation, with the equatorial position generally being more stable for bulky substituents to minimize 1,3-diaxial interactions.

  • Induction of Turns: The defined geometry of this building block is well-suited to nucleate or stabilize β-turn or γ-turn structures within a peptide sequence.[6] By replacing a flexible glycine or alanine residue, for example, the piperidine ring can lock the peptide backbone into a conformation that may be optimal for receptor binding.

  • Helical Propensity: In a study involving the similar 4-aminopiperidine-4-carboxylic acid (Api) residue, its incorporation into a peptide was shown to preserve the overall helical structure.[5] This suggests that this compound can be integrated into helical segments without disrupting the global fold, while still conferring local rigidity.

Case Study: Enhancing Proteolytic Stability

A significant advantage of using β-amino acids, particularly sterically demanding ones, is the enhanced resistance to enzymatic degradation.[5] Natural proteases are highly specific for L-α-amino acids and are often unable to recognize or cleave the modified peptide bond involving a β-amino acid.

In a relevant study, peptides containing the related Api residue were subjected to digestion by Proteinase K. While the parent peptide was completely degraded within hours, the Api-containing analogues showed significantly enhanced stability, with a substantial fraction of the peptide remaining intact even after 24 hours.[5]

Table of Expected Properties:

PropertyStandard PeptidePeptide with Piperidine β-Amino AcidRationale
Conformational Freedom HighLow / ConstrainedThe piperidine ring restricts backbone dihedral angles.
Proteolytic Stability LowHighThe unnatural β-amino acid structure is not recognized by proteases.[5]
Receptor Binding VariablePotentially IncreasedPre-organization into a bioactive conformation can reduce the entropic penalty of binding.
Aqueous Solubility VariablePotentially IncreasedThe piperidine nitrogen can be protonated, enhancing solubility.[12]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the design of advanced peptidomimetics. Its rigid piperidine core provides a reliable method for introducing conformational constraints, which can translate into improved biological activity and, crucially, enhanced metabolic stability. While its synthesis requires a multi-step approach and its incorporation into peptides necessitates optimized coupling conditions with potent reagents like HATU, the resulting benefits can be substantial.

The ability to create peptides with predictable secondary structures and high resistance to enzymatic degradation makes this and similar constrained β-amino acids highly valuable tools in the development of next-generation peptide therapeutics. Future research will likely focus on exploring the full range of structural motifs that can be stabilized by this building block and its application in targeting a wider array of protein-protein interactions and GPCRs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Document.
  • Pharmaffiliates. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Retrieved from [Link]

  • Valverde, M. G., Tulla-Puche, J., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 72(19), 7211-7217.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis. BenchChem Technical Document.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guide.
  • Park, J. S., et al. (2018). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 16(34), 6218-6222.
  • Beltrán, Y., et al. (2013). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 45(5), 1039-1051.
  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614-8618.
  • Smith, A. B., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5354-5357.
  • Cruz, A. C., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 12(35), 11762-11768.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of piperidine acetate. Retrieved from [Link]

  • Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12869.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Glaxo Group Limited. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO 1997049698 A1.
  • ResearchGate. (n.d.). Examples of biologically active peptides derived from heterocyclic amino acids. Retrieved from [Link]

  • Defense Technical Information Center. (2001). Piperidine Synthesis. DTIC Technical Report.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-535.
  • Lasota, J., et al. (2021).
  • Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses, 79, 213.
  • Council of Scientific & Industrial Research. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US 9029547 B1.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Anaspec. (n.d.). Fmoc-4-amino-(1-carboxymethyl) piperidine. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Synthesized biologically active peptides with modifications. Retrieved from [Link]

  • Aapptec. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Retrieved from [Link]

  • CN102351780A. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • ResearchGate. (n.d.). Conformational differences between selected peptides studied in this work. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), 1800178.
  • CN102070513A. (2011). Synthesis method of 1-tertiary butoxy carbonyl-4-piperidone.

Sources

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained α-Amino Acid Analogue

In the landscape of modern drug discovery and medicinal chemistry, the rational design of molecules with precise three-dimensional conformations is paramount. (S)-1-Boc-4-(aminocarboxymethyl)piperidine emerges as a pivotal chiral building block, uniquely positioned to address the sophisticated demands of contemporary synthesis. This molecule is a non-canonical, constrained α-amino acid analogue whose structure is distinguished by three key features: a rigid piperidine scaffold, a defined stereocenter at the α-carbon, and orthogonally protected functional groups (a tert-butyloxycarbonyl-protected piperidine nitrogen and a free carboxylic acid and amino group).

The piperidine ring is a "privileged scaffold," a structural motif frequently found in successful pharmaceuticals, often imparting favorable pharmacokinetic properties like metabolic stability and target affinity.[1][2] By incorporating this ring system directly into an amino acid framework, this compound provides chemists with a tool to impose significant conformational constraints on peptides and small molecules.[3][4] This rigidity can pre-organize a molecule into its bioactive conformation, potentially enhancing potency and selectivity while reducing off-target effects.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind synthetic choices, outlines robust, self-validating protocols, and explores the strategic applications that make this starting material an invaluable asset in the synthesis of novel therapeutics.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the starting material's properties is the foundation of any successful synthetic campaign. The identity, purity, and stability of this compound must be rigorously confirmed before its use.

Data Presentation: Key Properties
PropertyValueSource
IUPAC Name (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[5]
CAS Number 368866-11-9[5]
Molecular Formula C₁₂H₂₂N₂O₄[5]
Molecular Weight 258.31 g/mol [5]
Appearance Typically a white to off-white solidVendor Data
Solubility Soluble in polar organic solvents (e.g., MeOH, DMSO) and aqueous baseGeneral Knowledge
Analytical Integrity: A Self-Validating System

Ensuring the quality of the starting material is a non-negotiable prerequisite for reproducible synthesis. A multi-technique approach is essential for unambiguous characterization.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

    • ¹H NMR : Expect a characteristic singlet for the nine equivalent protons of the Boc group around δ 1.4 ppm. The proton at the chiral α-carbon will appear as a multiplet, and signals corresponding to the piperidine ring protons will be visible in the δ 1.5-4.0 ppm range.

    • ¹³C NMR : Key diagnostic signals include the carbonyl of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), and the carboxyl carbon (~175 ppm).[6]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₂H₂₂N₂O₄. Electrospray ionization (ESI) is a suitable technique.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : This technique confirms the presence of key functional groups. Expect characteristic stretches for N-H (amine), C=O (carbamate and carboxylic acid), and C-O bonds.

  • Chiral High-Performance Liquid Chromatography (HPLC) : To confirm enantiomeric purity, analysis on a chiral stationary phase is required. This is the ultimate validation of the "(S)" stereochemistry, ensuring that the starting material meets the stereochemical requirements for the target molecule.

cluster_analytical_workflow Analytical Workflow for Starting Material Start Raw Material This compound NMR NMR (1H, 13C) Structural Confirmation Start->NMR MS HRMS Elemental Composition Start->MS FTIR FTIR Functional Group ID Start->FTIR HPLC Chiral HPLC Enantiomeric Purity Start->HPLC Pass Material Accepted for Synthesis NMR->Pass All Specs Met Fail Material Rejected NMR->Fail Spec Failure MS->Pass All Specs Met MS->Fail Spec Failure FTIR->Pass All Specs Met FTIR->Fail Spec Failure HPLC->Pass All Specs Met HPLC->Fail Spec Failure

Caption: Self-validating analytical workflow for quality control.

Core Synthesis: Establishing the Chiral Piperidine Scaffold

The synthesis of the target molecule can be conceptually divided into two phases: the asymmetric construction of the chiral piperidine core and the subsequent installation of the aminocarboxymethyl side chain. The development of efficient methods for the asymmetric synthesis of piperidines is a central goal in organic chemistry.[7][8]

Strategic Overview: Causality in Synthetic Route Selection

There are several robust strategies to generate chiral piperidines, and the choice is often dictated by factors like desired substitution patterns, scalability, and the availability of starting materials.

  • Chiral Pool Synthesis : This classic approach utilizes readily available, inexpensive chiral molecules from nature. For instance, a multi-step synthesis starting from L-glutamic acid can be employed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. This route offers reliable stereocontrol derived from the starting material but can involve more linear steps compared to catalytic methods.

  • Catalytic Asymmetric Synthesis : These modern methods are often more elegant and efficient, generating chirality through the use of a chiral catalyst.

    • Asymmetric Hydrogenation : The enantioselective hydrogenation of pyridine or dihydropyridine precursors using chiral rhodium or iridium catalysts is a powerful method for accessing a wide variety of substituted piperidines.[9]

    • Cycloaddition Reactions : Enantioselective [2+2+2] cycloadditions catalyzed by transition metals like rhodium can assemble the piperidine core from simpler acyclic components with high stereocontrol.[10]

    • Organocatalysis : Chiral small molecules can catalyze domino reactions, such as Michael addition/aminalization cascades, to construct polysubstituted piperidines with multiple stereocenters in a single step.

The causality for choosing a catalytic route often lies in its convergence and atom economy. A catalytic asymmetric reaction can build complexity and chirality in a single, highly selective step, which is often preferable for industrial-scale synthesis.

cluster_synthesis_strategy Strategies for Chiral Piperidine Synthesis Start Achiral Precursors (e.g., Pyridine, Dienes) Method1 Catalytic Asymmetric Synthesis (Hydrogenation, Cycloaddition) Start->Method1 Method2 Chiral Auxiliary Methods Start->Method2 Chiral_Pool Chiral Pool (e.g., L-Glutamic Acid) Method3 Multi-Step Conversion (Chiral Pool Synthesis) Chiral_Pool->Method3 Product Chiral Piperidine Scaffold Method1->Product Method2->Product Method3->Product

Caption: Major synthetic approaches to the chiral piperidine core.

Installation of the α-Amino Acid Side Chain

With a suitable chiral 4-substituted piperidine precursor in hand, the next critical phase is the construction of the α-aminocarboxylic acid moiety. A highly reliable and well-established method for this transformation is the Strecker synthesis .[11] This route typically begins with an aldehyde and proceeds through an α-aminonitrile intermediate.

Hypothetical Protocol: Strecker Synthesis from a Piperidine Aldehyde

This protocol is a chemically sound, illustrative pathway starting from the commercially available 1-Boc-piperidine-4-carboxaldehyde. Asymmetric variants of the Strecker synthesis, using a chiral amine or catalyst, would be employed to establish the (S)-stereocenter if the piperidine precursor were achiral. If starting from an enantiopure precursor, diastereoselective control becomes the key consideration.

Step 1: Formation of the α-Aminonitrile

  • To a stirred solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv.) in methanol at 0 °C, add aqueous ammonia (excess).

  • After stirring for 30 minutes, add a solution of potassium cyanide (1.1 equiv.) in water dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • In-Process Control : Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to the α-Amino Acid

  • Dissolve the crude α-aminonitrile from the previous step in concentrated hydrochloric acid.

  • Heat the mixture at reflux (typically 80-100 °C) for 6-12 hours. The Boc group will also be cleaved under these conditions.

  • In-Process Control : Monitor the reaction by LC-MS to confirm the hydrolysis of the nitrile and disappearance of the starting material.

  • Cool the reaction mixture and concentrate to dryness. The product will be the hydrochloride salt of the amino acid.

Step 3: Re-protection of the Piperidine Nitrogen

  • Dissolve the crude amino acid hydrochloride salt in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Adjust the pH to ~9-10 with a base such as sodium carbonate.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and stir at room temperature for 12-24 hours.

  • In-Process Control : Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an acidic workup to isolate the final product, this compound. Purify by recrystallization or column chromatography.

  • Final Validation : Characterize the final product using the full suite of analytical techniques (NMR, HRMS, Chiral HPLC) as described in Section 1 to confirm its structure and enantiopurity.

cluster_strecker Strecker Synthesis Workflow Aldehyde 1-Boc-piperidine- 4-carboxaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile 1. NH3, KCN AminoAcid Final Product: This compound Aminonitrile->AminoAcid 2. HCl, H2O (Hydrolysis) 3. Boc2O (Re-protection)

Caption: Key transformations in the Strecker synthesis pathway.

Applications in Drug Discovery and Peptidomimetics

The true value of this compound lies in its application as a strategic building block to create novel molecules with enhanced therapeutic potential.[2][4]

Peptidomimetics and Conformational Constraint

Peptides are highly potent and selective signaling molecules, but their use as drugs is often hampered by poor metabolic stability and low oral bioavailability.[4] Incorporating constrained amino acids like our target molecule is a proven strategy to overcome these limitations.[3][12]

  • Inducing Secondary Structures : The rigid piperidine ring restricts the conformational freedom of the peptide backbone. Its geometry is well-suited to mimic or stabilize secondary structures like β-turns, which are critical for molecular recognition and protein-protein interactions.[12]

  • Enhancing Proteolytic Stability : The unnatural, sterically hindered structure is resistant to cleavage by proteases, thereby increasing the in-vivo half-life of the resulting peptide-based drug.

  • Scaffold for Further Diversification : The core structure can be used in solid-phase peptide synthesis (SPPS), where the piperidine nitrogen or other positions can be functionalized to create complex, drug-like architectures.[12]

Small Molecule Synthesis

Beyond peptides, this building block is a versatile starting material for small molecule drug candidates. The orthogonally protected amine and carboxylic acid groups serve as handles for a wide range of chemical transformations, allowing for the systematic exploration of chemical space around the rigid piperidine core. This is particularly valuable in developing ligands for targets like G protein-coupled receptors (GPCRs), where the piperidine motif is a common feature.[12]

cluster_applications Strategic Applications in Synthesis Start This compound Feature1 Rigid Piperidine Scaffold Start->Feature1 Feature2 Chiral α-Amino Acid Moiety Start->Feature2 Feature3 Orthogonal Protecting Groups Start->Feature3 App1 Peptidomimetics Feature1->App1 App2 Small Molecule Scaffolds Feature1->App2 Feature2->App1 Feature3->App2 Outcome1 ↑ Proteolytic Stability App1->Outcome1 Outcome2 ↑ Bioactive Conformation (e.g., β-Turns) App1->Outcome2 Outcome3 ↑ Target Affinity/ Selectivity App1->Outcome3 App2->Outcome3 Outcome4 Systematic SAR Exploration App2->Outcome4

Caption: Relationship between molecular features and applications.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its value is derived from the convergence of a privileged pharmaceutical scaffold, precise stereochemical control, and synthetic versatility. By understanding the robust methods for its synthesis and the strategic rationale for its incorporation into target molecules, researchers can leverage this building block to accelerate the development of the next generation of conformationally defined, highly active therapeutic agents. The principles and protocols outlined in this guide serve as a foundation for the innovative application of this powerful starting material.

References

  • BenchChem. (2025).
  • Chiral Amino Acids Synthesis. (n.d.). BenchChem.
  • Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. (n.d.).
  • Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.).
  • Synthesis of α-Amino Acids Based on Chiral Tricycloiminolactone Derived from Natural (+)-Camphor. (2010, July 30).
  • Selected chemical routes toward synthesis of α‐amino acids. (n.d.).
  • A new asymmetric synthetic route to substituted piperidines. (2025, August 6).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A general approach for the asymmetric synthesis of densely substituted piperidines and fully .... (2013, October 1). RSC Publishing.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC - NIH.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22).
  • BenchChem. (2025). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020, February 18). Life Chemicals.
  • Synthesis of Boc-protected bicycloproline. (n.d.). PMC - NIH.
  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH.
  • Scholars Research Library - Der Pharma Chemica. (n.d.).
  • Betidamino acids: versatile and constrained scaffolds for drug discovery. (n.d.). PMC - NIH.
  • This compound. (n.d.). PubChem.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central.
  • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.).
  • Synthetic pathway for Boc‐protected amino acids. (n.d.).
  • Boc-Amino Acids [N-Protected Amino Acids]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
  • Boc-4-amino-(1-carboxymethyl) piperidine. (n.d.). Santa Cruz Biotechnology.
  • Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Fmoc-4-amino-(1-carboxymethyl) piperidine. (n.d.). Anaspec.
  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. (n.d.). Aapptec Peptides.

Sources

The Pivotal Role of Boc Protection on the Physicochemical Landscape of Piperidine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Moiety and the Boc Protecting Group in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance as a "privileged scaffold."[1] The inherent basicity of the piperidine nitrogen allows it to engage in crucial interactions with biological targets and modulate physicochemical properties such as solubility.[2] However, the high reactivity of this secondary amine can also pose challenges during multi-step syntheses, leading to undesirable side reactions.[3]

To harness the full potential of the piperidine scaffold, chemists often employ protecting groups to temporarily mask the reactivity of the nitrogen atom. Among the most widely used is the tert-butoxycarbonyl (Boc) group.[4] The Boc group's popularity stems from its ability to be introduced under mild conditions, its stability across a broad spectrum of reaction environments (including basic, reductive, and oxidative conditions), and its facile removal under mild acidic conditions.[4][5] This strategic protection allows for precise and selective chemical transformations at other positions of the molecule.[3] Beyond its role as a synthetic tool, the introduction of the Boc group profoundly alters the physicochemical properties of the parent piperidine, impacting its lipophilicity, solubility, basicity, and conformational behavior. A thorough understanding of these changes is paramount for rational drug design and the optimization of pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the core physicochemical properties of Boc-protected piperidines, offering field-proven insights and detailed experimental methodologies for their determination.

The Impact of Boc Protection on Key Physicochemical Properties

The addition of the bulky and nonpolar tert-butyl group of the Boc moiety significantly transforms the physicochemical characteristics of the piperidine ring. These alterations are critical considerations in the journey from a lead compound to a viable drug candidate.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for a neutral compound, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[6]

The introduction of the Boc group, with its four additional carbon atoms, markedly increases the lipophilicity of the piperidine scaffold. This is a direct consequence of the increased hydrocarbon character of the molecule.

CompoundStructurePredicted LogPExperimental LogD (pH 7.4)
Piperidine0.84[2]Varies with pH due to protonation
N-Boc-piperidine~2.1 - 2.5~2.1 - 2.5
4-Hydroxy-N-Boc-piperidine~1.5~1.5
4-Amino-N-Boc-piperidine~0.7Varies with pH due to protonation

Note: Predicted LogP values are estimations from various computational models and can vary. Experimental values are pH-dependent for ionizable compounds.

This increased lipophilicity can enhance membrane permeability, potentially improving oral absorption.[2] However, excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity.[2] Therefore, the strategic use of the Boc group, and its subsequent removal, can be a tool to modulate a molecule's lipophilicity during different stages of synthesis and biological evaluation.

Aqueous Solubility

Aqueous solubility is a crucial prerequisite for a drug to be absorbed and distributed throughout the body.[7] Unprotected piperidine is highly soluble in water due to the ability of the nitrogen atom's lone pair to act as a hydrogen bond acceptor.[8][]

The introduction of the Boc group generally leads to a significant decrease in aqueous solubility. This is attributed to two main factors:

  • Increased Lipophilicity: The bulky, non-polar tert-butyl group increases the overall non-polar surface area of the molecule, making it less favorable for interaction with polar water molecules.

  • Steric Hindrance: The Boc group sterically hinders the nitrogen atom, reducing its ability to participate in hydrogen bonding with water.

CompoundAqueous Solubility
PiperidineMiscible[8]
N-Boc-piperidinePoorly soluble
N-Boc-4-hydroxypiperidineSparingly soluble[10]

The reduced solubility of Boc-protected piperidines necessitates careful consideration of solvent selection for reactions and purifications. While poorly soluble in water, they generally exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), chloroform, methanol, ethanol, and ethyl acetate.[10]

Basicity (pKa)

The basicity of the piperidine nitrogen, quantified by the pKa of its conjugate acid, is a key feature influencing its biological activity and pharmacokinetic properties. Piperidine is a relatively strong organic base, with the pKa of its conjugate acid being approximately 11.12.[11][12] This means that at physiological pH (around 7.4), piperidine will be predominantly in its protonated, charged form.

The introduction of the Boc group, a strong electron-withdrawing group, significantly reduces the basicity of the piperidine nitrogen. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate, making them less available for protonation. Consequently, the pKa of the conjugate acid of a Boc-protected piperidine is drastically lowered. For N-Boc-piperidine, the predicted pKa is around -1.28.[13]

CompoundpKa of Conjugate Acid
Piperidine~11.12[11][12]
N-Boc-piperidine~ -1.28 (Predicted)[13]

This dramatic reduction in basicity means that Boc-protected piperidines are essentially non-basic under physiological conditions. This has significant implications for drug design, as the charged state of a molecule affects its interactions with targets, membrane permeability, and solubility.

Conformational Effects

The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[14] The introduction of the bulky Boc group can influence the conformational preferences of the ring and its substituents. Due to the partial double-bond character of the C-N bond resulting from amide resonance, a phenomenon known as pseudoallylic strain can occur.[15] This can favor an axial orientation for substituents at the 2-position of the piperidine ring.[15]

Furthermore, the presence of the Boc group can lead to a mixture of rotamers due to restricted rotation around the N-CO bond, which can sometimes be observed as broadened signals in NMR spectroscopy. While the chair conformation is generally favored, in some cases, particularly with bulky substituents, twist-boat conformations may be observed.[15] Understanding these conformational biases is crucial as the three-dimensional shape of a molecule is critical for its interaction with biological targets.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of these physicochemical properties is essential for validating computational predictions and making informed decisions in drug development.

Experimental Workflow for Physicochemical Property Determination

G cluster_lipophilicity Lipophilicity (LogD) Determination cluster_solubility Aqueous Solubility Determination cluster_pka pKa Determination l1 Prepare octanol-saturated buffer and buffer-saturated octanol l2 Add compound to biphasic system l1->l2 l3 Shake to equilibrium (e.g., 24h) l2->l3 l4 Separate phases by centrifugation l3->l4 l5 Quantify compound concentration in each phase (e.g., LC-MS) l4->l5 l6 Calculate LogD l5->l6 s1 Add excess solid compound to aqueous buffer s2 Equilibrate with shaking (e.g., 24-48h) at constant temperature s1->s2 s3 Filter to remove undissolved solid s2->s3 s4 Quantify concentration of dissolved compound in the filtrate (e.g., UV-Vis, LC-MS) s3->s4 s5 Determine solubility s4->s5 p1 Dissolve compound in slightly acidified water/co-solvent p2 Titrate with standardized base (e.g., NaOH) p1->p2 p3 Monitor pH with a calibrated electrode p2->p3 p4 Plot pH vs. volume of titrant p3->p4 p5 Determine inflection point(s) to calculate pKa p4->p5

Caption: Workflow for determining key physicochemical properties.

Detailed Experimental Protocols

This protocol is considered the "gold standard" for LogD determination.[13][16]

  • Preparation of Phases:

    • Prepare a phosphate buffer solution (e.g., 0.1 M) at the desired pH (typically 7.4).

    • Saturate the buffer with 1-octanol by shaking a mixture of the two overnight and then allowing the layers to separate.

    • Similarly, saturate 1-octanol with the buffer.

  • Sample Preparation:

    • Prepare a stock solution of the Boc-protected piperidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[16]

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated octanol and pre-saturated buffer (e.g., 1:1 v/v). The final concentration of the compound should be low enough to avoid solubility issues in either phase.

  • Equilibration:

    • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).[17]

  • Phase Separation:

    • Centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[17] A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log10 ([Concentration]octanol / [Concentration]aqueous)

This method determines the equilibrium solubility of a compound.[18]

  • Sample Preparation:

    • Add an excess amount of the solid Boc-protected piperidine to a vial. The presence of undissolved solid at the end of the experiment is crucial.[18]

    • Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration:

    • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure that equilibrium is reached.[19]

  • Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to obtain a clear saturated solution. Care should be taken to avoid disturbing the solid at the bottom.

  • Quantification:

    • Prepare a series of dilutions of the filtrate.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV/MS) against a standard calibration curve.[7]

  • Result Expression:

    • Express the solubility in units such as µg/mL or µM.

This method is suitable for determining the pKa of the conjugate acid of basic compounds.[20][21]

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) before starting the titration.[21]

  • Sample Preparation:

    • Accurately weigh a known amount of the piperidine compound and dissolve it in a known volume of slightly acidified deionized water. A co-solvent like methanol or acetonitrile may be necessary for compounds with low aqueous solubility.[20]

    • Maintain a constant ionic strength in the solution by adding a salt such as KCl (e.g., to a final concentration of 0.15 M).[21]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration.[22]

  • Titration:

    • Place the solution in a temperature-controlled vessel with continuous stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for the conjugate acid of a base).

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. More accurately, the pKa corresponds to the inflection point of the first derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[21]

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of piperidine-containing molecules, enabling complex chemical transformations with high selectivity.[3] However, its influence extends far beyond synthetic strategy. The introduction of the Boc group fundamentally alters the physicochemical properties of the piperidine scaffold, leading to a significant increase in lipophilicity, a decrease in aqueous solubility, and a dramatic reduction in basicity. These changes have profound implications for a molecule's pharmacokinetic profile and its interactions with biological systems.

A comprehensive understanding and experimental validation of these properties are critical for medicinal chemists and drug development professionals. By leveraging the insights and detailed protocols presented in this guide, researchers can make more informed decisions in the design and optimization of novel piperidine-based therapeutics, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. (n.d.). Determining pKa.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
  • BenchChem. (2025). Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
  • ChemicalBook. (n.d.). 75844-69-8(1-Boc-piperidine) Product Description.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.
  • ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • Solubility of Things. (n.d.). Piperidine.
  • BOC Sciences. (n.d.). Piperidines - Building Block.
  • National Center for Biotechnology Information. (n.d.). Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.
  • National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website.
  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • National Center for Biotechnology Information. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
  • ResearchGate. (n.d.). The two possible chair conformations of piperidines 11 and 13.
  • Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles.
  • Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
  • ACS Publications. (n.d.). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • PubMed. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Mol-Instincts. (n.d.). Piperidine (C5H11N) properties.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • PubMed. (n.d.). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.
  • National Center for Biotechnology Information. (n.d.). Piperidine.
  • Portland State University. (n.d.). Exam 1 Answers.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • National Center for Biotechnology Information. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Royal Society of Chemistry. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.
  • PubMed. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96 73874-95-0.
  • Sigma-Aldrich. (n.d.). N-Boc-4-piperidineethanol 97 89151-44-0.
  • Sigma-Aldrich. (n.d.). N-Boc-piperidine 98 75844-69-8.
  • National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)piperidine.
  • Chem-Impex. (n.d.). N-Boc-4-iodo-piperidine.

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-4-(aminocarboxymethyl)piperidine. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for quality control and reaction monitoring. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, grounded in established scientific principles and field-proven insights.

This compound , with a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol , is a chiral, non-proteinogenic amino acid derivative.[1][2] The presence of a Boc-protecting group, a piperidine ring, and an amino acid moiety gives rise to a distinct spectroscopic fingerprint, which will be elucidated in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and stereochemistry.

The following data is predicted using advanced machine learning algorithms and serves as a reliable reference for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~4.05br s2HH-2e, H-6eProtons on carbons adjacent to the nitrogen of the piperidine ring, deshielded by the electronegative nitrogen and the Boc group.
~3.40d1Hα-HThe proton on the α-carbon of the amino acid moiety, coupled to the adjacent piperidine proton.
~2.70t2HH-2a, H-6aProtons on carbons adjacent to the nitrogen of the piperidine ring.
~1.80m1HH-4The proton on the carbon of the piperidine ring to which the amino acid side chain is attached.
~1.70d2HH-3e, H-5eEquatorial protons on the piperidine ring.
~1.45s9HBoc (3 x CH₃)The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.
~1.25q2HH-3a, H-5aAxial protons on the piperidine ring.

Note: "br s" denotes a broad singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet. "e" and "a" refer to equatorial and axial positions on the piperidine ring, respectively.

Causality in Proton Assignments: The significant downfield shift of the equatorial protons on C2 and C6 (~4.05 ppm) is a direct consequence of the anisotropic effect of the carbonyl group in the Boc protecting group, in addition to the inductive effect of the nitrogen atom. The large, sterically demanding Boc group often locks the piperidine ring in a preferred chair conformation, leading to distinct signals for axial and equatorial protons. The α-proton of the amino acid moiety at ~3.40 ppm is a key diagnostic signal, confirming the presence of the aminocarboxymethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)AssignmentRationale
~175.0C=O (Carboxylic acid)The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~155.0C=O (Boc)The carbonyl carbon of the tert-butoxycarbonyl protecting group.
~80.0C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~58.0α-CThe α-carbon of the amino acid moiety.
~44.0C-2, C-6Carbons of the piperidine ring adjacent to the nitrogen.
~40.0C-4The carbon of the piperidine ring bearing the substituent.
~32.0C-3, C-5Carbons of the piperidine ring.
~28.5C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.

Expert Insights on Carbon Spectra: The two carbonyl signals at ~175.0 ppm and ~155.0 ppm are characteristic of the carboxylic acid and the Boc-carbamate, respectively. The chemical shift of the piperidine ring carbons is sensitive to the conformation and the presence of the bulky Boc group, which restricts free rotation and influences the electronic environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 or 500 MHz, 16 scans, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 100 or 125 MHz, 1024 or more scans, relaxation delay of 2 seconds).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (for CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acq_H1 Acquire ¹H Spectrum lock_shim->acq_H1 acq_C13 Acquire ¹³C Spectrum lock_shim->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a critical technique for confirming the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 3: Expected Mass Spectrometry Data

m/z (Daltons)IonFragmentation Pathway
259.1652[M+H]⁺Protonated molecular ion (C₁₂H₂₃N₂O₄⁺)
203.1023[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) from the Boc group.[3][4]
159.1128[M+H - C₅H₉O₂]⁺Loss of the entire Boc group (101 Da).
114.0913[C₅H₁₂NO₂]⁺Cleavage of the piperidine ring.

Trustworthiness of Fragmentation Patterns: The fragmentation of Boc-protected amines is well-documented.[3][4][5] The initial loss of isobutylene (a neutral loss of 56 Da) via a six-membered ring transition state is a hallmark fragmentation pathway for Boc-protected amines under ESI-MS conditions.[6] Subsequent loss of CO₂ would lead to the fully deprotected amine. Alternatively, the entire Boc group can be lost as a radical. These predictable fragmentation patterns provide a self-validating system for confirming the presence of the Boc protecting group.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the mass spectrometer to positive ion detection mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal for the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the [M+H]⁺ ion (m/z 259.17).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in MeOH/ACN infuse Direct Infusion (ESI) dissolve->infuse full_scan Full Scan MS infuse->full_scan msms MS/MS of [M+H]⁺ full_scan->msms confirm_mw Confirm Molecular Weight msms->confirm_mw analyze_frag Analyze Fragmentation confirm_mw->analyze_frag

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~3350MediumN-H stretchAmine
2975-2850StrongC-H stretchAliphatic (Piperidine & Boc)
~1710StrongC=O stretchCarboxylic Acid
~1685StrongC=O stretchCarbamate (Boc)
~1520MediumN-H bendAmine
1250-1020StrongC-N stretchAmine/Carbamate

Authoritative Grounding in IR Spectroscopy: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid, is a key feature of the IR spectrum.[7][8] The two distinct and strong carbonyl (C=O) stretching frequencies around 1710 cm⁻¹ and 1685 cm⁻¹ correspond to the carboxylic acid and the Boc-carbamate, respectively.[8][9] The N-H stretching of the primary amine is also expected in the 3300-3400 cm⁻¹ region, often appearing as a shoulder on the broad O-H band.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Lower the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction to yield the final IR spectrum.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of predicted NMR data, established mass spectrometric fragmentation patterns, and characteristic infrared absorptions offers a multi-faceted approach to confirming the structure and purity of this important synthetic building block. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials and to monitor the progress of chemical reactions involving this compound.

References

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • NMR Predictor | Chemaxon Docs. Chemaxon. [Link]

  • Predict - NMRium demo. NMRium. [Link]

  • This compound. PubChem. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Michigan State University. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Maricopa Open Digital Press. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. UCLA. [Link]

Sources

A Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Chiral Building Block for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of (S)-1-Boc-4-(aminocarboxymethyl)piperidine, a pivotal chiral building block in modern medicinal chemistry. This document delves into its nomenclature, physicochemical properties, synthesis, and strategic applications, with a focus on providing actionable insights for professionals in the field of drug discovery and development.

Compound Identification and Nomenclature

This compound is a non-proteinogenic amino acid derivative that incorporates a piperidine scaffold, a common motif in many pharmaceuticals.[1] Its precise stereochemistry and the presence of the Boc protecting group make it a valuable tool for the synthesis of complex molecular architectures.

Synonyms and Alternative Names:

  • (S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid[2][3]

  • (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid (IUPAC Name)[2]

  • H-(1-Boc-piperidin-4-yl)-L-glycine

  • (S)-4-(Amino-carboxy-methyl)-piperidine-1-carboxylic acid tert-butyl ester

  • a-Amino-1-Boc-4-piperidineacetic acid[3]

Key Identifiers:

IdentifierValue
CAS Number 368866-11-9[2]
Molecular Formula C₁₂H₂₂N₂O₄[2]
Molecular Weight 258.31 g/mol [2]
PubChem CID 40429251[2]

Physicochemical and Structural Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and incorporation into larger molecules.

PropertyValueSource
Appearance White to off-white solid[4]
XLogP3 -1.7PubChem[2]
Hydrogen Bond Donor Count 3PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 4PubChem[2]
Exact Mass 258.15795719 DaPubChem[2]
Boiling Point (Predicted) 397.9±17.0 °CChemicalBook
Density (Predicted) 1.181±0.06 g/cm³ChemicalBook
pKa (Predicted) 2.30±0.10ChemicalBook

The structure of this compound, with its defined stereocenter and the bulky Boc protecting group, plays a significant role in its applications. The piperidine ring introduces a degree of conformational rigidity, which can be advantageous in designing molecules with specific three-dimensional structures required for biological activity.

The Strategic Importance in Medicinal Chemistry

The incorporation of non-natural amino acids with cyclic scaffolds like piperidine is a well-established strategy in drug design to create peptidomimetics. These molecules mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity.

The Role of the Piperidine Scaffold

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in a wide array of clinically approved drugs.[1] Its inclusion in a molecule can:

  • Introduce Conformational Constraint: The six-membered ring of piperidine restricts the conformational freedom of the molecule. This can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus potentially increasing affinity.

  • Modulate Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, influencing the molecule's solubility, lipophilicity, and ability to cross cell membranes.

  • Provide Vectors for Further Functionalization: The piperidine ring offers multiple points for further chemical modification, allowing for the fine-tuning of a drug candidate's properties.

The Significance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its key features include:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.

  • Facile Cleavage: It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which makes it orthogonal to many other protecting groups used in peptide synthesis.

This allows for the selective deprotection and subsequent reaction of the amino group in a controlled manner, which is essential for the stepwise construction of complex molecules like peptides and peptidomimetics.

Synthesis of this compound

The enantioselective synthesis of this chiral building block is a critical step in its application. While a variety of methods exist for the synthesis of substituted piperidines, obtaining the desired stereochemistry often requires specific strategies. A common approach involves the use of chiral auxiliaries or asymmetric catalysis.

G cluster_0 Conceptual Synthetic Pathway start Commercially available 4-substituted piperidine intermediate1 Introduction of a chiral auxiliary start->intermediate1 1. Chiral auxiliary attachment intermediate2 Diastereoselective alkylation intermediate1->intermediate2 2. Enolate formation and alkylation with an electrophilic glycine equivalent intermediate3 Cleavage of the chiral auxiliary intermediate2->intermediate3 3. Hydrolysis intermediate4 Boc protection of the piperidine nitrogen intermediate3->intermediate4 4. Boc protection product This compound intermediate4->product 5. Final product

Caption: Conceptual workflow for the enantioselective synthesis.

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to create novel peptidomimetics with therapeutic potential.

Incorporation into Peptides

The incorporation of this building block into a peptide sequence can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition processes. This can lead to peptides with enhanced binding affinity and selectivity for their biological targets.

Experimental Protocol: Incorporation into a Peptide using SPPS (Adapted)

The following is an adapted, generalized protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink amide resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HOBt or Oxyma Pure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 SPPS Workflow for Incorporation start Fmoc-protected amino acid on solid support deprotection Fmoc deprotection (20% piperidine/DMF) start->deprotection washing1 Washing deprotection->washing1 coupling Coupling with activated This compound washing1->coupling washing2 Washing coupling->washing2 repeat Repeat deprotection and coupling for subsequent amino acids washing2->repeat cleavage Cleavage from resin and deprotection of side chains (TFA cocktail) repeat->cleavage product Purified peptide containing the piperidine moiety cleavage->product

Caption: General workflow for solid-phase peptide synthesis.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a highly valuable and versatile chiral building block for the development of novel therapeutics. Its unique structural features, including the conformationally constrained piperidine ring and the stereochemically defined α-amino acid moiety, provide medicinal chemists with a powerful tool to design peptidomimetics and other complex molecules with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the advancement of drug discovery.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry.
  • This compound. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of (S)-1-Boc-4-(aminocarboxymethyl)piperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, peptides represent a highly potent and selective class of therapeutics. However, their utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. To overcome these limitations, medicinal chemists increasingly turn to peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the peptide into its bioactive conformation.[2]

(S)-1-Boc-4-(aminocarboxymethyl)piperidine is a protected, non-proteinogenic amino acid that serves as a powerful tool for this purpose.[3] As a cyclic β-amino acid surrogate, its rigid piperidine ring restricts the rotational freedom of the peptide backbone.[2] This pre-organization can significantly enhance binding affinity, selectivity, and resistance to enzymatic degradation by proteases.[4] The N-Boc protecting group makes this building block perfectly suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used methodology for peptide construction.[5][6]

This guide provides a detailed overview of the core applications of this compound and offers field-proven protocols for its successful incorporation into synthetic peptides.

Core Applications in Peptide Synthesis

The unique structure of this compound lends itself to several strategic applications in peptide design:

  • Conformational Constraint and Induction of Secondary Structures: The primary application is to reduce the conformational flexibility of a peptide chain. The defined geometry of the piperidine ring can help to nucleate and stabilize specific secondary structures, such as β-turns, which are critical motifs in many protein-protein interactions.[2] By mimicking these turns, peptides incorporating this residue can achieve higher affinity for their biological targets.

  • Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by endogenous proteases. The incorporation of a non-natural β-amino acid disrupts the typical peptide backbone recognized by these enzymes, thereby extending the in vivo half-life of the resulting peptide therapeutic.

  • Scaffold for Peptidomimetic Design: The piperidine scaffold provides a rigid framework upon which other functionalities can be built. While the N-Boc group is used for synthesis, the piperidine nitrogen in the final, deprotected peptide could potentially be a site for further chemical modification, allowing for the creation of more complex and drug-like architectures.[2]

Chemical Structure and Properties

The structure of this compound features a chiral center, a base-labile amine protecting group (Boc), and a carboxylic acid for peptide bond formation.

Diagram: Chemical Structure

Caption: Structure of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₄[3]
Molecular Weight 258.31 g/mol [3]
Appearance White to off-white solid
IUPAC Name (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[3]
CAS Number 368866-11-9[3]

Recommended Synthesis Strategy: Boc Solid-Phase Peptide Synthesis (SPPS)

While modern peptide synthesis is often dominated by the Fmoc/tBu strategy, the Boc/Bzl approach remains exceptionally robust and is particularly well-suited for this building block.[6] The Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while side-chain protecting groups and the final peptide-resin linkage are cleaved simultaneously with a very strong acid, such as anhydrous hydrogen fluoride (HF).[5][7]

Rationale for Boc Strategy:

  • Reduced Steric Hindrance during Coupling: The Boc group is smaller than the Fmoc group, which can be advantageous when coupling a sterically demanding residue like this compound.

  • Avoidance of Piperidine-Related Side Reactions: The Fmoc deprotection step uses piperidine, a base that can sometimes induce side reactions, such as aspartimide formation.[6] The all-acid environment of Boc-SPPS avoids these specific complications.

Diagram: Boc-SPPS Workflow

spss_workflow start Start with Boc-AA1-PAM-Resin deprotection Step 1: Nα-Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Step 3: Coupling (Boc-AA2 + Coupling Reagent) wash2->coupling wash3 Wash (DCM, IPA) coupling->wash3 repeat Repeat Cycle for Peptide Elongation wash3->repeat repeat->deprotection Next Amino Acid final_deprotection Final Nα-Boc Deprotection repeat->final_deprotection Final Amino Acid cleavage Step 4: Cleavage & Side-Chain Deprotection (Anhydrous HF or TFMSA) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

These protocols describe the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.

Protocol 1: Resin Selection and First Amino Acid Loading (PAM Resin)

Causality: Phenylacetamidomethyl (PAM) resin is recommended because the benzyl ester linkage to the peptide is more stable to the repeated TFA deprotection steps compared to the standard Merrifield resin, minimizing chain loss during the synthesis of longer peptides.[7]

  • Resin Swelling: Place 200 mg of aminomethyl-resin (substitution ~0.5 mmol/g) in a reaction vessel. Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes with gentle agitation.

  • Handle Coupling: In a separate vial, couple the first Boc-protected amino acid (e.g., Boc-Gly-OH, 4 eq) to the PAM handle (4-hydroxymethylphenylacetic acid, 4 eq) using a standard coupling agent like DIC/HOBt. After reaction completion, isolate the Boc-Gly-PAM handle.

  • Loading onto Resin: Activate the purified Boc-Gly-PAM handle (3 eq) with DIC/HOBt and add it to the swollen aminomethyl-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To block any unreacted aminomethyl sites on the resin, treat the resin with a solution of acetic anhydride and DIEA in DMF (10:5:85 v/v/v) for 30 minutes.[8]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA, 3x), and DCM (3x). Dry the resin under vacuum.

Protocol 2: Iterative SPPS Cycle for Peptide Elongation

This three-step cycle is repeated for each standard amino acid to be added to the peptide chain.

Step A: Nα-Boc Deprotection

  • Swell the peptide-resin in DCM (5 mL) for 15 minutes.

  • Drain the DCM and add a solution of 50% TFA in DCM (5 mL).[7]

  • Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.

  • Agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]

  • Drain the TFA solution and wash the resin with DCM (3x).

Step B: Neutralization

  • The N-terminal amine is now a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.[6]

  • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (5 mL).

  • Agitate for 2 minutes, drain, and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5x) to remove all traces of DIEA.

Step C: Amino Acid Coupling

  • In a separate vial, dissolve the next Boc-protected amino acid (3 eq) and a coupling additive like HOBt (3 eq) in a minimal volume of DMF.

  • Add the coupling agent, such as Diisopropylcarbodiimide (DIC, 3 eq), and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Once complete, drain the coupling solution and wash the resin with DMF (3x), IPA (3x), and DCM (3x).

Protocol 3: Specific Protocol for Coupling this compound

Causality: this compound is a β-amino acid with significant steric bulk around the α-carbon and the carboxyl group. Standard coupling conditions may be insufficient, leading to low coupling efficiency and deletion sequences.[5][9] Therefore, a more potent coupling reagent and extended reaction times are necessary.[8][10]

  • Pre-Coupling Preparation: Perform the Nα-Boc deprotection (Protocol 2, Step A) and Neutralization (Protocol 2, Step B) on the peptide-resin.

  • Activation of the Building Block: In a separate vial, dissolve this compound (2.5 eq), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 2.5 eq), and HOBt (2.5 eq) in DMF (3 mL).

  • Add DIEA (5 eq) to the activation mixture and agitate for 5 minutes. The use of a phosphonium or aminium/uronium salt like HBTU is critical as they are highly efficient reagents for hindered couplings.[7]

  • Coupling Reaction: Add the activated solution to the peptide-resin. Agitate the reaction vessel for 4-6 hours at room temperature. Due to the steric hindrance, an extended coupling time is crucial for driving the reaction to completion.[8]

  • Monitoring and Recoupling: After 4 hours, perform a Kaiser test. If the test is positive, drain the reaction solution, wash with DMF, and repeat the coupling with fresh reagents for another 4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin extensively with DMF (5x), IPA (3x), and DCM (3x).

Protocol 4: Final Cleavage and Deprotection (High-HF Procedure)

Causality: A strong acid is required to cleave the peptide from the PAM resin and remove acid-labile side-chain protecting groups simultaneously. Anhydrous HF is highly effective but extremely hazardous, requiring specialized equipment.[11] Scavengers are essential to prevent reactive cations, generated during cleavage, from causing side reactions with sensitive residues like Tryptophan or Cysteine.[6]

  • Final Boc Deprotection: Remove the N-terminal Boc group from the final amino acid using Protocol 2, Step A.

  • Resin Preparation: Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.

  • HF Apparatus Setup: Place the dried resin and a Teflon-coated stir bar into the reaction vessel of a specialized HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger mixture (e.g., 1 mL of anisole or p-cresol per gram of resin) to the vessel.

  • HF Cleavage: Cool the reaction vessel to -5 to 0 °C using a dry ice/methanol bath. Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers. Triturate the resin with a cleavage cocktail (e.g., 95% TFA, 5% water) to dissolve the peptide. Filter the resin and precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Expected Results and Characterization

The yield and purity of the final peptide are highly dependent on the sequence and the efficiency of each coupling step. For a model 10-mer peptide containing a single incorporation of the piperidine residue, the following results can be generally expected.

ParameterExpected ValueNotes
Crude Peptide Yield 50 - 70%Based on the initial loading of the resin.
Crude Peptide Purity 40 - 60%Determined by analytical RP-HPLC. Purity is highly dependent on the success of the hindered coupling step.
Purified Peptide Yield 15 - 35%After preparative RP-HPLC purification.
Final Purity >95%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

Analytical Characterization:

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the identity of the final peptide by verifying its molecular weight.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low coupling efficiency for the piperidine residue (positive Kaiser test) Insufficient activation, short coupling time, steric hindrance.Use a more potent coupling reagent (HATU, HCTU). Increase coupling time to 6-12 hours. Consider double coupling from the start.[8]
Low overall yield Incomplete deprotection or coupling at multiple steps. Chain loss from the resin.Monitor each step with a Kaiser test. Ensure the use of a stable linker like PAM.[7]
Extra peaks in HPLC/MS Deletion sequences from incomplete coupling. Side-product formation during cleavage.Optimize coupling for hindered residues. Ensure adequate scavengers are used in the final cleavage cocktail.
Peptide is insoluble after cleavage Aggregation of the peptide sequence.Test different solvents (e.g., aqueous acetic acid, DMSO) for dissolution prior to purification.

Conclusion

This compound is a valuable building block for peptide chemists aiming to design next-generation therapeutics with enhanced stability and conformational definition. Its incorporation via Boc-SPPS, while requiring special consideration for the sterically hindered coupling step, is readily achievable with the use of potent coupling reagents and extended reaction times. The protocols and insights provided in this guide offer a robust framework for the successful synthesis of novel, piperidine-containing peptidomimetics, paving the way for new discoveries in drug development.

References

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Bursavich, M. G., West, C. W., & Rich, D. H. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Organic Letters, 3(15), 2317-2320.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Mándity, I. M., et al. (2016). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 48(10), 2425-2433.
  • Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(26), 9751-9756.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Yudin, A. K. (Ed.). (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Albericio, F., et al. (2015). Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40429251, this compound. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Frontiers. (n.d.). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Retrieved from [Link]

  • University of South Florida. (2015). Gamma-AApeptides as a New Class of Peptidomimetics: Synthesis, Structures, and Functions. Digital Commons @ USF.
  • SciELO México. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

Sources

Application Notes & Protocols: (S)-1-Boc-4-(aminocarboxymethyl)piperidine as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the structures of clinically successful drugs.[1][2][3] Its prevalence stems from a unique combination of properties: the six-membered saturated heterocycle is metabolically stable, possesses a basic nitrogen atom that can be used to modulate solubility and form salt forms, and provides a three-dimensional geometry that allows for precise spatial orientation of substituents to interact with biological targets.[1][4]

Within this important class of building blocks, (S)-1-Boc-4-(aminocarboxymethyl)piperidine has emerged as a particularly powerful and versatile tool for drug discovery. This chiral, non-proteinogenic amino acid derivative offers a trifecta of strategically placed functional groups:

  • A Boc-protected secondary amine: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen provides robust protection under a wide range of conditions, allowing for selective reactions on other parts of the molecule. It can be removed cleanly under acidic conditions.[5]

  • A primary amine: This nucleophilic handle is ideal for forming stable amide bonds, urea, sulfonamides, or for reductive amination.

  • A carboxylic acid: This functional group is readily activated for coupling with amines to form amide linkages, a fundamental reaction in the synthesis of peptides, peptidomimetics, and small molecule drugs.[6]

The defined (S)-stereochemistry at the α-carbon provides the conformational rigidity and specific vectoral projection of substituents necessary for achieving high-affinity and selective interactions with chiral protein binding pockets.[4][7][8] The incorporation of this building block can enhance key drug-like properties, including modulating physicochemical characteristics, improving pharmacokinetic profiles (ADME), and increasing biological activity and selectivity.[1][4][8]

This document provides detailed application notes and validated protocols for the effective use of this compound in synthetic workflows relevant to drug discovery and development.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its successful application in synthesis.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[9]
CAS Number 368866-11-9[9]
Molecular Formula C₁₂H₂₂N₂O₄[9][]
Molecular Weight 258.31 g/mol [9][]
Appearance White to off-white solidVendor Data
Solubility Soluble in methanol, DMF, DMSO. Limited solubility in water.Vendor Data
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Recommended storage temperature: 2-8°C.General Lab Practice

Core Synthetic Applications and Step-by-Step Protocols

The utility of this compound lies in the orthogonal reactivity of its functional groups. The following protocols provide robust, field-tested methods for its incorporation into target molecules.

Protocol 1: Amide Bond Formation via the Side-Chain Amine

This protocol details the coupling of the primary amine of the title building block to a generic carboxylic acid, a common step in constructing linkers or modifying a lead compound.

Causality Behind the Method: The reaction relies on the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of the piperidine building block. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent for this purpose. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial; it forms an active ester intermediate that is less prone to racemization and side reactions than the initial O-acylisourea, leading to higher yields and purer products.[11] A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing as a nucleophile.

G cluster_materials Reactants & Reagents cluster_procedure Workflow R_COOH Carboxylic Acid (1.0 eq) Step1 Dissolve Carboxylic Acid, EDC, and HOBt in DMF R_COOH->Step1 Piperidine This compound (1.1 eq) Step3 Add Piperidine Building Block and DIPEA Piperidine->Step3 EDC EDC (1.2 eq) EDC->Step1 HOBt HOBt (1.2 eq) HOBt->Step1 DIPEA DIPEA (2.5 eq) DIPEA->Step3 DMF Anhydrous DMF Step2 Stir for 15-30 min (Pre-activation) Step1->Step2 Step2->Step3 Step4 Stir at RT for 4-16h Monitor by LC-MS Step3->Step4 Step5 Aqueous Work-up (e.g., H₂O/EtOAc extraction) Step4->Step5 Step6 Purify by Chromatography Step5->Step6 Product Amide Product Step6->Product

Caption: Workflow for coupling the amine of the piperidine building block.

Detailed Experimental Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and EDC·HCl (1.2 equiv.).

  • Activation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the solution at room temperature for 15-30 minutes. This pre-activation step is critical for forming the HOBt active ester.

  • Coupling: In a separate vial, dissolve this compound (1.1 equiv.) and DIPEA (2.5 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: The reaction progress must be monitored by a self-validating method such as LC-MS or TLC to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the standard method for removing the Boc protecting group to liberate the piperidine nitrogen, making it available for subsequent synthetic transformations.

Causality Behind the Method: The Boc group is designed to be stable to many reagents but labile under acidic conditions.[5] TFA is a strong acid that protonates the carbonyl oxygen of the carbamate. This initiates the collapse of the protecting group, releasing the free amine, carbon dioxide, and the stable tert-butyl cation. A scavenger, such as triisopropylsilane (TIS) or water, is often included in cleavage cocktails for peptide synthesis to trap this reactive cation and prevent side reactions with sensitive residues (e.g., tryptophan), though it is less critical for this specific building block unless other sensitive groups are present.[12]

G cluster_materials Reactants & Reagents cluster_procedure Workflow Boc_Compound Boc-Protected Piperidine Derivative (1.0 eq) Step1 Dissolve Boc-Compound in DCM (0°C) Boc_Compound->Step1 TFA TFA (10-20 eq) Step2 Add TFA dropwise TFA->Step2 DCM Anhydrous DCM NaHCO3 Sat. aq. NaHCO₃ Step5 Neutralize with NaHCO₃ & Extract NaHCO3->Step5 Step1->Step2 Step3 Warm to RT, stir 1-4h Monitor by LC-MS Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step4->Step5 Product Deprotected Piperidine (Free Base) Step5->Product

Caption: Standard workflow for N-Boc deprotection using TFA.

Detailed Experimental Procedure:

  • Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous Dichloromethane (DCM) (approx. 0.1 M). Cool the solution to 0°C in an ice bath.

  • Deprotection: Add Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM, or 10-20 equivalents) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: It is critical to monitor the reaction by LC-MS or TLC until the starting material is fully consumed.[13]

  • Isolation (Free Base):

    • Remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (>8).[13]

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

  • Isolation (TFA Salt): Alternatively, the solvent and excess TFA can be removed in vacuo, and the resulting TFA salt can often be used directly in the next step without aqueous work-up, provided the subsequent reaction conditions are compatible.

Case Study: Strategic Incorporation into a GLP-1 Analogue Scaffold

Glucagon-like peptide-1 (GLP-1) receptor agonists are a transformative class of therapeutics for type 2 diabetes and obesity.[14][15] A common strategy to improve their pharmacokinetic profile and achieve once-weekly dosing is to attach a fatty acid moiety via a linker to the peptide backbone.[16] this compound is an ideal scaffold for such a linker.

The following diagram illustrates the synthetic logic, combining the protocols described above to build a complex intermediate ready for conjugation to a peptide.

G Piperidine This compound Intermediate1 Intermediate A (Fatty Acid Coupled) Piperidine->Intermediate1 Protocol 1 (Amine Coupling) FattyAcid Activated Fatty Acid (e.g., C16-diacid NHS ester) FattyAcid->Intermediate1 Intermediate2 Intermediate B (Piperidine N Deprotected) Intermediate1->Intermediate2 Protocol 2 (Boc Deprotection) TFA TFA/DCM TFA->Intermediate2 FinalProduct Final Acylated Peptide Analogue Intermediate2->FinalProduct Nucleophilic Attack on Activated Peptide Peptide Peptide on Resin (with Lys-NHS ester) Peptide->FinalProduct

Caption: Synthetic logic for using the building block as a drug linker.

Synthetic Rationale:

  • Step 1 (Amide Coupling): The primary amine of this compound is coupled to an activated long-chain fatty diacid using the conditions outlined in Protocol 1 . The Boc group on the piperidine nitrogen ensures that the reaction occurs selectively at the desired primary amine.

  • Step 2 (Boc Deprotection): The resulting intermediate is treated with TFA in DCM as described in Protocol 2 . This selectively removes the Boc group, exposing the piperidine nitrogen as a nucleophile for the next step.

  • Step 3 (Conjugation): The deprotected intermediate, now featuring a free secondary amine on the piperidine ring and a terminal carboxylic acid from the diacid chain, can be coupled to an amino acid side chain (e.g., lysine) of a GLP-1 peptide, typically via solid-phase peptide synthesis (SPPS) methodologies.[12][17]

This strategic, multi-step use of this compound allows for the precise and controlled assembly of a complex drug conjugate, highlighting its immense value in modern pharmaceutical development.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). This compound. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). This compound. [Link]

  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health (NIH). (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • ACS Publications. (2023). Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). A method for preparing glp-1 analogue by solid-phase peptide synthesis.
  • National Institutes of Health (NIH). (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Iris Biotech GmbH. (n.d.). Building Blocks for Manufacturing Liraglutide and Semaglutide. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective utilization of (S)-1-Boc-4-(aminocarboxymethyl)piperidine in amide bond formation. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals.[1][2][3][4] This document elucidates the mechanistic principles behind common coupling strategies, offers step-by-step experimental procedures, and provides critical insights into reaction optimization and troubleshooting. By grounding these protocols in established chemical principles and citing authoritative literature, this guide aims to serve as an essential resource for chemists engaged in peptide synthesis and medicinal chemistry.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[1][2][4] Its conformational flexibility and ability to engage in key intermolecular interactions make it an ideal scaffold for drug design.[3] Chiral piperidine derivatives, such as this compound, are particularly valuable as they allow for the synthesis of enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[3][5]

This compound incorporates a protected primary amine and a carboxylic acid, making it a bifunctional building block perfectly suited for incorporation into peptide chains or for derivatization into more complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under neutral and basic conditions, yet it can be readily removed under acidic conditions, a cornerstone of many synthetic strategies.[][7] This guide will focus on the practical aspects of coupling the carboxylic acid moiety of this molecule with a primary or secondary amine to form a stable amide linkage.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₄[8]
Molecular Weight 258.31 g/mol [8]
Appearance Typically a white to off-white solidSupplier Data
IUPAC Name (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[8]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in non-polar solvents.General Chemical Knowledge
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[9][10][11][12][8]

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. To achieve this transformation under milder, more controlled conditions suitable for complex molecules, the carboxylic acid must first be "activated." This involves converting the hydroxyl group into a better leaving group. The most common strategies involve the use of coupling reagents.

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[13][14][15] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine.[13][16]

To improve reaction efficiency and suppress side reactions, particularly racemization at the alpha-carbon of the amino acid, additives like 1-hydroxybenzotriazole (HOBt) are often included.[17][18] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet still sufficiently reactive with the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) O_acylisourea O-acylisourea intermediate (Highly Reactive) Carboxylic_Acid->O_acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Carbodiimide->O_acylisourea Amide Amide Product O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea Amine R''-NH₂ Amine->Amide G Carboxylic_Acid R-COOH Active_Ester Activated Intermediate (OBt or OAt Ester) Carboxylic_Acid->Active_Ester + Reagent + Base Coupling_Reagent Coupling Reagent (HBTU, HATU, PyBOP) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine R'-NH₂ Amine->Amide_Product

Figure 2. General workflow for uronium/phosphonium salt-mediated coupling.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific substrate and desired scale. It is crucial to work in an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the activated intermediates.

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for most applications, including couplings with sterically hindered or electron-deficient amines, due to the high reactivity of HATU. [19] Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel (round-bottom flask with stir bar)

  • Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents), followed by HATU (1.1 equivalents).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 equivalents) dropwise. The reaction mixture may change color upon addition of the base.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This is a cost-effective and widely applicable method for routine amide bond formation. [20] Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Tertiary amine base (e.g., Triethylamine or DIPEA, optional but recommended)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C.

  • Activation: Add EDC·HCl (1.2 equivalents) to the mixture in one portion. If the amine is used as a hydrochloride salt, add 1.0 equivalent of a tertiary amine base like triethylamine.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic phase with 1 M HCl (if the product is stable to acid), saturated NaHCO₃ solution, and brine. The aqueous washes will help remove the urea byproduct and excess reagents.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Optimization and Troubleshooting

ParameterRecommendation & Rationale
Solvent DMF is a common choice due to its high polarity and ability to dissolve most reactants. DCM is also effective, especially for EDC couplings, as it simplifies workup. Ensure the solvent is anhydrous to prevent hydrolysis of activated species.
Base DIPEA is a bulky, non-nucleophilic base ideal for uronium/phosphonium salt couplings. [21]Use 2-3 equivalents to neutralize the acid and any salts formed. For EDC couplings, a base is only necessary if the amine is a salt.
Equivalents Using a slight excess of the amine (1.1-1.2 eq.) and coupling reagent (1.1-1.2 eq.) can drive the reaction to completion. For very valuable amines, a 1:1 stoichiometry can be used, but may require longer reaction times. [22]
Temperature Starting the reaction at 0 °C helps to control the initial exotherm and can minimize side reactions, including racemization. [23]Most couplings proceed efficiently at room temperature.
Troubleshooting Low Conversion: Increase reaction time, temperature (e.g., to 40-50 °C), or switch to a more powerful coupling reagent like HATU. Ensure all reagents are pure and solvents are anhydrous. Side Products: The primary side product in carbodiimide reactions is the N-acylurea, formed by rearrangement of the O-acylisourea. [16][24]Using HOBt minimizes this. For HBTU/HATU, excess reagent can cap the amine; use stoichiometric amounts. [18]

Conclusion

This compound is a valuable chiral building block for the synthesis of complex molecules in drug discovery and development. The successful formation of amide bonds using this intermediate is readily achievable through standard coupling methodologies. By selecting the appropriate coupling reagent, base, and solvent system, and by carefully controlling the reaction conditions, researchers can efficiently incorporate this versatile scaffold into their target molecules. The protocols and technical insights provided herein serve as a robust foundation for the practical application of this important synthetic intermediate.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]

  • Abdel-Shaheed, H., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1). Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2387-2404. Available at: [Link]

  • Bailey, J. L., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Bioconjugate Chemistry, 26(2), 251-261. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Available at: [Link]

  • Alfa Aesar. (2020). Safety Data Sheet for 4-(Boc-amino)piperidine. Available at: [Link]

  • Ivanova, A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(32), 20684-20697. Available at: [Link]

  • Gurung, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(113), 93409-93414. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128248. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4834-4837. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-Boc-piperidine. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

Sources

The Strategic Incorporation of (S)-1-Boc-4-(aminocarboxymethyl)piperidine in the Synthesis of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Abstract

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs targeting GPCRs due to its ability to confer favorable physicochemical and pharmacokinetic properties.[4][5][6][7] This technical guide details the application of a key chiral building block, (S)-1-Boc-4-(aminocarboxymethyl)piperidine, in the synthesis of novel GPCR ligands. We provide in-depth protocols for its incorporation via amide bond formation and subsequent deprotection, discuss the rationale behind experimental choices, and present data to guide optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics.

Introduction: The Significance of the Piperidine Scaffold in GPCR Ligand Design

G-protein coupled receptors are integral membrane proteins that play a crucial role in signal transduction, making them the target for a significant portion of all FDA-approved drugs.[3][8] The discovery of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern drug development.[1][9] The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in many successful GPCR-targeted drugs.[4][5] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions within the ligand-binding pockets of GPCRs, often forming salt bridges with acidic residues.[10][11][12]

The specific building block, this compound, offers several strategic advantages for medicinal chemists:

  • Chirality: The defined (S)-stereochemistry at the α-carbon allows for stereospecific interactions with the chiral environment of the GPCR binding pocket, which can significantly impact potency and selectivity.[13]

  • Bifunctionality: It possesses both a primary amine and a carboxylic acid, enabling its incorporation into a lead molecule from either "end" through robust amide bond formation.

  • Orthogonally Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under standard amide coupling conditions and can be selectively removed under acidic conditions, providing a handle for further structural elaboration.[14][15] This allows for a modular and convergent synthetic strategy.

  • Constrained Conformation: The piperidine ring introduces a degree of conformational rigidity, which can help to pre-organize the ligand into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.[16]

This guide will focus on the practical application of this building block, providing detailed, validated protocols for its use in the synthesis of potential GPCR ligands.

Core Synthetic Strategies & Protocols

The incorporation of this compound into a target molecule typically involves two key transformations: amide bond formation and Boc-deprotection. The choice of reagents and conditions for these steps is critical to ensure high yields, purity, and compatibility with other functional groups present in the molecule.

Protocol 1: Amide Bond Formation with this compound

The formation of an amide bond is a fundamental reaction in organic synthesis.[17] The following protocols detail two of the most reliable and commonly used methods for coupling a carboxylic acid to the primary amine of this compound or coupling the carboxylic acid of the building block to a primary amine.

Method A: EDC/HOBt Mediated Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine.[18]

Materials:

  • Carboxylic Acid (R-COOH) or Primary Amine (R-NH2) (1.0 equivalent)

  • This compound (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (as the amine component, 1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF or DCM, stir the mixture at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[18]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Method B: HATU Mediated Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly with sterically hindered substrates.[19]

Materials:

  • Carboxylic Acid (R-COOH) or Primary Amine (R-NH2) (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (as the amine component, 1.1 eq) to the reaction mixture.[19]

  • Continue stirring at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 2.1, Method A.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Amide Coupling Methods

Coupling MethodTypical Reaction TimeTypical Yield RangeKey AdvantagesConsiderations
EDC/HOBt4-24 hours70-90%Cost-effective, well-established.Can lead to epimerization in sensitive substrates. HOBt is an explosive hazard.
HATU1-4 hours85-98%High efficiency, rapid, low epimerization.Higher cost, can be sensitive to moisture.
Protocol 2: Boc-Deprotection of the Piperidine Nitrogen

The removal of the Boc protecting group is a critical step to unmask the piperidine nitrogen, which is often a key pharmacophoric element for interaction with GPCRs. This is typically achieved under acidic conditions.[14]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong acid that efficiently cleaves the Boc group, and its volatility simplifies the workup procedure.[14][15]

Materials:

  • Boc-protected piperidine derivative (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (5-10 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.[14]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[15]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Method B: Hydrochloric Acid (HCl) in Dioxane

Using a solution of HCl in an organic solvent like dioxane is another common method, often yielding a hydrochloride salt that can be easily isolated by filtration.[15]

Materials:

  • Boc-protected piperidine derivative (1.0 equivalent)

  • 4M HCl in Dioxane (3-5 equivalents)

  • Methanol or Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in a minimal amount of methanol or dioxane.

  • Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS. Often, the hydrochloride salt will precipitate.[15]

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Causality and Experimental Choices: A Senior Scientist's Perspective

Why choose HATU over EDC/HOBt? While EDC is a workhorse coupling reagent, in cases where your substrate is valuable or prone to racemization, the higher efficiency and milder conditions of HATU often justify the increased cost. The pre-activation step in the HATU protocol minimizes contact time between the free amine and the activated acid, reducing the potential for side reactions.

TFA vs. HCl for Deprotection: The choice of acid for Boc deprotection is often dictated by the nature of the final product and the presence of other acid-sensitive functional groups.[15] TFA is highly effective but can sometimes form stubborn trifluoroacetate salts that are difficult to remove. If your subsequent step is sensitive to trace acid, the HCl/dioxane method, which often yields a crystalline hydrochloride salt, can provide a purer product after a simple filtration and wash. However, if your molecule contains other acid-labile groups like esters or acetals, careful optimization of reaction time and temperature is crucial to avoid unwanted cleavage.[15]

Visualizing the Synthetic Workflow

A clear understanding of the synthetic sequence is paramount for successful execution. The following diagrams illustrate the key transformations described.

Amide Bond Formation Workflow cluster_reactants Reactants cluster_reagents Coupling Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation 1. Activation Amine This compound (as amine) Product Boc-Protected Amide Product Amine->Product Coupling_Agent EDC/HOBt or HATU Coupling_Agent->Activation Base DIPEA Base->Activation Activation->Product 2. Nucleophilic Attack

Caption: General workflow for amide bond formation.

Boc-Deprotection Workflow Start Boc-Protected Piperidine Acid_Treatment Acid Treatment (TFA or HCl in Dioxane) Start->Acid_Treatment 1. Add Acid Intermediate Protonated Intermediate Acid_Treatment->Intermediate 2. Cleavage Workup Aqueous Workup (Basification) Intermediate->Workup 3. Neutralize Final_Product Deprotected Piperidine (Free Base or HCl Salt) Workup->Final_Product 4. Isolate

Caption: Workflow for Boc-deprotection of the piperidine nitrogen.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel GPCR ligands. The robust and well-characterized protocols for amide bond formation and Boc-deprotection allow for its efficient and strategic incorporation into complex molecular architectures. By leveraging its inherent chirality and conformational constraint, researchers can explore new chemical space in the quest for potent and selective modulators of GPCR function. Future work in this area will likely focus on the development of novel piperidine-based scaffolds with diverse substitution patterns to further probe the structure-activity relationships of GPCR ligands and to identify new therapeutic candidates for a wide range of diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Al-Sanea, M. M., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.
  • Wang, Y., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • Dvorak, C. A., et al. (2018). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis.
  • Sun, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
  • MDPI. (n.d.). Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands.
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Muttenthaler, M., et al. (2021). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. PMC.
  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. PMC.
  • Topczewski, J. (n.d.). Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore. Grantome.
  • Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design.
  • Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. PMC - NIH.
  • Atta, A., et al. (2022). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. NIH.

Sources

Application Notes & Protocols: Chiral Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Its significance is profoundly amplified by the introduction of chirality, as the three-dimensional arrangement of substituents on the piperidine ring dictates the molecule's interaction with biological targets. Different enantiomers of a chiral drug can exhibit widely varying pharmacological activities, potencies, and toxicological profiles.[3] Consequently, the stereocontrolled synthesis of chiral piperidines is a critical endeavor in modern drug discovery.[4]

This guide provides an in-depth exploration of the role of chiral piperidine scaffolds, detailing advanced synthetic strategies, key therapeutic applications, and robust experimental protocols. It is designed for researchers, scientists, and drug development professionals to serve as a technical and practical resource for leveraging these vital chemical motifs. The introduction of chiral centers can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles.[5][6]

The Imperative of Chirality in Piperidine Drug Design

The precise spatial orientation of a drug molecule is fundamental to its ability to bind to a specific biological target, such as an enzyme active site or a cell surface receptor. Chiral piperidines offer a conformationally constrained, three-dimensional framework that can be exploited to optimize these interactions.

  • Enhanced Potency & Selectivity: By orienting functional groups in a specific stereochemical configuration, binding affinity for the intended target can be maximized, leading to higher potency. This precision also minimizes off-target effects, thereby increasing selectivity and reducing the potential for adverse drug reactions.[3]

  • Improved Pharmacokinetics (ADME): Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A specific enantiomer may exhibit better metabolic stability, leading to a longer half-life, or possess improved solubility and permeability, enhancing oral bioavailability.[6][7]

  • Reduced Toxicity: In many cases, the undesirable side effects or toxicity of a racemic drug are associated with only one of its enantiomers. The use of a single, pure enantiomer (a process known as chiral switching) can lead to a significantly safer therapeutic agent.[5]

Strategic Approaches to Asymmetric Synthesis

The efficient construction of enantiomerically pure piperidines is a cornerstone of their application. Several powerful strategies have been developed, moving beyond classical resolution to more elegant and efficient catalytic methods.

  • Asymmetric Catalysis: This is the most powerful approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

    • Hydrogenation/Transfer Hydrogenation: Asymmetric reduction of pyridine or tetrahydropyridine precursors using chiral rhodium, iridium, or ruthenium catalysts is a highly effective method.[2][8]

    • Organocatalysis: Small organic molecules, such as proline derivatives, can catalyze cascade reactions (e.g., Michael addition/aminalization) to construct complex, polysubstituted chiral piperidines in a single step with excellent stereocontrol.[1][4][9]

    • Cross-Coupling Reactions: Recent advances, such as rhodium-catalyzed asymmetric reductive Heck reactions, allow for the coupling of activated pyridines with boronic acids to create 3-substituted chiral piperidines.[10][11][12]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids or terpenes, to construct the piperidine core.[13] This approach transfers the existing chirality of the starting material to the final product.

  • Biocatalysis: Enzymes, such as transaminases, can be used to generate chiral intermediates that are then elaborated into the final piperidine structure, often in cascade reactions that combine biological and chemical steps.[14]

dot graph "Asymmetric_Synthesis_Strategies" { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Pyridine / Pyridinium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Chiral Piperidine", shape=ellipse, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2]; C1 [label="Asymmetric\nHydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Asymmetric Transfer\nHydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="Asymmetric\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Acyclic Precursors\n(e.g., Aldehydes, Nitroolefins)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Organocatalytic\nCascade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Chiral Pool\n(e.g., Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Multi-step\nTransformation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> C1 [label="Chiral Rh, Ir, Ru Catalyst\n+ H₂"]; A -> C2 [label="Chiral Rh Catalyst\n+ HCOOH"]; A -> C3 [label="Chiral Rh Catalyst\n+ Boronic Acid"]; C1 -> B; C2 -> B; C3 -> B; D -> E [label="Chiral Prolinol\nCatalyst"]; E -> B; F -> G [label="Classical Synthesis"]; G -> B;

// Graph attributes graph [bgcolor="transparent", overlap=false, splines=true]; label="Overview of Asymmetric Synthesis Routes"; fontname="Helvetica"; fontsize=12; } .dot Caption: Key strategies for the asymmetric synthesis of chiral piperidines.

Application Notes: Chiral Piperidines in Modern Pharmaceuticals

The utility of chiral piperidine scaffolds is best illustrated by their presence in a wide range of approved drugs.[15] The specific stereochemistry is often directly linked to the drug's mechanism of action and efficacy.[7][16][17]

Drug (Selected Enantiomer)Therapeutic AreaRole of Chiral Piperidine Scaffold
Paroxetine ((-)-trans) AntidepressantThe (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core is crucial for potent and selective serotonin reuptake inhibition (SSRI).[18]
Niraparib Oncology (PARP Inhibitor)The chiral 3-substituted piperidine moiety is essential for binding to the PARP enzyme active site, contributing to its anticancer activity.[2][10]
Solifenacin Overactive BladderThe (R)-quinuclidin-3-yl group attached to the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate core dictates its high affinity for the M3 muscarinic receptor.
Methylphenidate ((2R,2'R)-threo) ADHDThe specific threo-diastereomer and (R,R)-enantiomer is responsible for its activity as a norepinephrine-dopamine reuptake inhibitor.

Table 1: Examples of FDA-approved drugs containing chiral piperidine moieties and the significance of their stereochemistry.

Detailed Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of a Polysubstituted Piperidine

This protocol describes the synthesis of a highly functionalized chiral piperidine via a domino Michael addition/aminalization reaction, a powerful method for creating multiple stereocenters in a single step.[4]

Objective: To synthesize an enantioenriched polysubstituted piperidine from an aldehyde and a trisubstituted nitroolefin using a chiral prolinol-derived organocatalyst.

Materials:

  • Aldehyde (e.g., propanal, 1.0 equiv)

  • Trisubstituted nitroolefin (e.g., (E)-2-(2-nitrovinyl)benzene, 1.2 equiv)

  • O-TMS protected diphenylprolinol catalyst (20 mol%)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).

  • Reagent Addition: Add anhydrous toluene (4.0 mL) to dissolve the catalyst. Sequentially add the aldehyde (0.2 mmol, 1.0 equiv) and the nitroolefin (0.24 mmol, 1.2 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction typically takes 24-72 hours.

    • Causality Note: Running the reaction under an inert atmosphere prevents potential oxidation side reactions. The choice of a non-polar solvent like toluene is optimal for this type of organocatalytic reaction.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the substrate but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

dot graph "Organocatalytic_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Dissolve Catalyst\nin Toluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add [label="2. Add Aldehyde &\nNitroolefin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="3. Stir at RT\n(24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Concentrate\nReaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="5. Flash Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="6. Characterize Product\n(NMR, MS, Chiral HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> setup; setup -> add; add -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> analyze; analyze -> end;

// Graph attributes graph [bgcolor="transparent", splines=true]; label="Workflow for Organocatalytic Piperidine Synthesis"; fontname="Helvetica"; fontsize=12; } .dot Caption: Experimental workflow for organocatalytic piperidine synthesis.

Protocol 2: Determination of Enantiomeric Excess (ee) by NMR Spectroscopy

While chiral HPLC is the gold standard, NMR spectroscopy using a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) can be a rapid and powerful alternative for determining enantiopurity.[19][20][21] This protocol uses a chiral acid to form diastereomeric salts that can be distinguished by NMR.

Objective: To determine the enantiomeric excess of a chiral piperidine amine by ¹H NMR spectroscopy.

Materials:

  • Chiral piperidine sample (racemic standard and enantioenriched sample)

  • Chiral derivatizing agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-O-acetylmandelic acid, 1.0 equiv)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the chiral piperidine amine into an NMR tube. Add ~5-10 mg of the chiral derivatizing agent.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the NMR tube. Cap the tube and shake gently until all solids are dissolved.

    • Self-Validation Note: It is crucial to first run a spectrum of a racemic (50:50) mixture of the amine with the CDA. This establishes the chemical shift difference (Δδ) between the two diastereomers and confirms that baseline resolution can be achieved.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton near the stereocenter (e.g., the proton on the carbon bearing the nitrogen) for each of the two diastereomers.

    • Integrate the area of these two distinct signals (let's call them Peak A and Peak B).

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral of Major Peak - Integral of Minor Peak) / (Integral of Major Peak + Integral of Minor Peak) ] * 100

    • Expert Insight: The formation of diastereomeric salts via acid-base chemistry is rapid and reversible. Ensure the sample is fully dissolved to get an accurate representation of the ratio. Sometimes, slight warming or sonication can aid dissolution.[22]

Future Directions & Conclusion

The development of novel catalytic systems that offer even greater efficiency, broader substrate scope, and improved sustainability (e.g., using earth-abundant metal catalysts or more efficient organocatalysts) remains a key focus in the field. Furthermore, the application of flow chemistry and automated synthesis platforms is poised to accelerate the discovery and optimization of new chiral piperidine-based drug candidates.

References

  • Benchchem. Application Notes & Protocols: Enantioselective Synthesis of Piperidine Derivatives via Organocatalysis. Benchchem.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1–e14. Available at: [Link].

  • Le, A. T., et al. (2013). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. NIH Public Access. Available at: [Link].

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
  • Lee, S. Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link].

  • Wang, L., et al. (2012). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 14(21), 5546–5549. Available at: [Link].

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link].

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Benchchem. Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. Benchchem.
  • Wender, P. A., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link].

  • Park, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 301–307. Available at: [Link].

  • Nieto, S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. Available at: [Link].

  • Rowles, H. T., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697–1700. Available at: [Link].

  • Lee, S. Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS.
  • Kaur, H., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link].

  • Lee, S. Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.
  • Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(27), 5323–5363.
  • Kalinin, A. A., & Nenajdenko, V. G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6936. Available at: [Link].

  • Benchchem. Application Notes and Protocols: Use of Chiral Amines in the Synthesis of Piperidine Alkaloids. Benchchem.
  • ResearchGate. (2023). The influence of the introduction of chiral center in piperidine ring... ResearchGate. Available at: [Link].

  • Jamieson, C. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1944–1948. Available at: [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (Date not available). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link].

  • American Chemical Society. (Date not available). Asymmetric synthesis of polycyclic piperidine scaffolds. American Chemical Society. Available at: [Link].

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.
  • Fu, G. C., & Lang, S. B. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 128(20), 6588–6589. Available at: [Link].

  • Lhommet, G., et al. (2005). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. The Journal of Organic Chemistry, 70(18), 7123–7129. Available at: [Link].

  • ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available at: [Link].

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link].

  • Argade, M. D., et al. (2022). Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool. Synpacts. Available at: [Link].

  • Drug Design Org. (Date not available). Structure Activity Relationships. Drug Design Org. Available at: [Link].

Sources

Application Notes & Protocols for PROTAC Synthesis Using (S)-1-Boc-4-(aminocarboxymethyl)piperidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] While the choice of ligands dictates the specificity for the POI and the E3 ligase, the linker is far from a passive tether. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[5][6][7]

Saturated heterocycles, such as piperidine, have gained prominence as linker motifs due to their ability to impart rigidity.[3][8] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[8] The incorporation of a piperidine scaffold can also lead to a more defined spatial orientation of the warhead and the E3 ligase ligand, and potentially enhance the metabolic stability of the PROTAC molecule.[8][9]

This guide provides a detailed technical overview and representative protocols for the synthesis of PROTACs utilizing the rigid linker, (S)-1-Boc-4-(aminocarboxymethyl)piperidine.[10] This linker offers a stereochemically defined scaffold with orthogonal functional groups—a carboxylic acid and a protected amine—allowing for a modular and controlled assembly of the final PROTAC molecule.

The this compound Linker: A Versatile Scaffold

The linker, this compound, possesses several advantageous features for PROTAC synthesis:

  • Rigidity: The piperidine ring introduces conformational constraint, which can reduce the entropic penalty upon formation of the ternary complex.[3][8]

  • Stereochemistry: The defined (S)-stereochemistry at the 4-position may influence the spatial arrangement of the PROTAC and its interaction with the POI and E3 ligase.

  • Orthogonal Functionality: The presence of a carboxylic acid and a Boc-protected amine allows for sequential and selective coupling reactions. This enables a modular approach to PROTAC synthesis, where the linker can be first attached to either the E3 ligase ligand or the POI warhead, followed by deprotection and coupling to the second component.

  • Improved Physicochemical Properties: The incorporation of the piperidine moiety can modulate the lipophilicity and solubility of the final PROTAC, potentially improving its drug-like properties.[5][9]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker typically follows a convergent approach. This involves the synthesis of the POI ligand and the E3 ligase ligand with appropriate functional handles, followed by their sequential coupling to the bifunctional piperidine linker. The key chemical transformations are amide bond formation and Boc deprotection.

PROTAC Synthesis Workflow cluster_0 Preparation of Building Blocks cluster_1 PROTAC Assembly cluster_2 Purification and Characterization POI_Ligand POI Ligand (with amine or carboxylic acid handle) Step3 Step 3: Second Amide Coupling (Deprotected Intermediate + POI Ligand) POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand (with amine or carboxylic acid handle) Step1 Step 1: First Amide Coupling (e.g., Linker + E3 Ligand) E3_Ligand->Step1 Linker This compound Linker->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Deprotected_Intermediate Deprotected Intermediate (Free Amine) Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (e.g., Preparative HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a PROTAC using the this compound linker. These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Amide Coupling of the Linker to an Amine-Functionalized E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid moiety of the piperidine linker to an E3 ligase ligand that has a free amine handle (e.g., a pomalidomide derivative).

Materials and Reagents:

ReagentSupplierRole
This compoundCommercial SourceLinker
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)Synthesized/SourceE3 Ligase Ligand
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Standard SupplierCoupling Agent
DIPEA (N,N-Diisopropylethylamine)Standard SupplierBase
Anhydrous DMF (N,N-Dimethylformamide)Standard SupplierSolvent
Dichloromethane (DCM)Standard SupplierSolvent
Saturated aqueous sodium bicarbonate (NaHCO₃)Standard SupplierQuenching/Washing
BrineStandard SupplierWashing
Anhydrous sodium sulfate (Na₂SO₄)Standard SupplierDrying Agent
Silica Gel for Column ChromatographyStandard SupplierPurification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the activated linker solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected E3 ligase-linker intermediate.

Protocol 2: Boc Deprotection of the Intermediate

This protocol describes the removal of the Boc protecting group to expose the primary amine of the linker for the subsequent coupling reaction.

Materials and Reagents:

ReagentSupplierRole
Boc-protected E3 Ligase-Linker IntermediateFrom Protocol 1Substrate
Trifluoroacetic acid (TFA)Standard SupplierDeprotecting Agent
Dichloromethane (DCM)Standard SupplierSolvent
TolueneStandard SupplierCo-evaporation Solvent

Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approximately 0.1 M solution).

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.[11]

  • Removal of Excess Reagent: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.

Protocol 3: Final Amide Coupling to a Carboxylic Acid-Functionalized POI Ligand

This protocol describes the final step of coupling the deprotected E3 ligase-linker intermediate with a POI ligand that has a carboxylic acid handle.

Materials and Reagents:

ReagentSupplierRole
Deprotected E3 Ligase-Linker Intermediate (TFA salt)From Protocol 2Substrate
Carboxylic Acid-Functionalized POI Ligand ("Warhead")Synthesized/SourcePOI Ligand
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Standard SupplierCoupling Agent
DIPEA (N,N-Diisopropylethylamine)Standard SupplierBase
Anhydrous DMF (N,N-Dimethylformamide)Standard SupplierSolvent
Preparative HPLC System-Purification

Procedure:

  • Activation of POI Ligand: In a separate dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[8][9]

  • Final Coupling: Add a solution of the deprotected E3 ligase-linker intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the activated POI ligand solution. Note: The excess DIPEA in the activation step will neutralize the TFA salt.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS (typically 4-16 hours).

  • Purification: After the reaction is complete, filter the reaction mixture and purify the crude PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain the final PROTAC as a solid.

Characterization of the Final PROTAC

Thorough characterization of the synthesized PROTAC is crucial to confirm its identity, purity, and structural integrity.

Recommended Analytical Techniques:

TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To determine the purity of the final compound and confirm its molecular weight.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the chemical structure of the PROTAC. The spectra should be consistent with the proposed structure, showing signals for the POI ligand, the E3 ligase ligand, and the piperidine linker. The disappearance of the Boc signal (around 1.4 ppm in ¹H NMR) should be confirmed.[5][12]
HRMS (High-Resolution Mass Spectrometry) To determine the exact mass of the PROTAC, providing further confirmation of its elemental composition.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC functions by inducing the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Recycling PROTAC Recycling Ternary->Recycling Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a rigid and stereochemically defined scaffold that can be readily incorporated into heterobifunctional degraders. The modular synthetic approach, primarily relying on robust amide coupling and Boc deprotection chemistries, allows for the systematic construction of PROTAC libraries for structure-activity relationship studies. The protocols and information provided in this guide serve as a comprehensive resource for researchers engaged in the design and synthesis of novel targeted protein degraders.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. 2020. Available from: [Link]

  • Experimental pKa values of piperazine-containing PROTACs. ResearchGate. 2022. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. 2022. Available from: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. Available from: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. 2015.
  • Amide Bond Formation and Peptide Coupling. ResearchGate. 2025. Available from: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Institutes of Health. 2020. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008. Available from: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health. 2023. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. 2020. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. 2012. Available from: [Link]

  • Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. 2022. Available from: [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. American Chemical Society. 2021. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-Boc-4-(aminocarboxymethyl)piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of coupling reactions involving this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the key structural features of this compound that I should consider for coupling reactions?

This compound possesses two key functional groups for coupling: a primary amine and a carboxylic acid. The piperidine ring introduces a degree of conformational rigidity.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is acid-labile, a crucial factor in planning orthogonal protection strategies in multi-step syntheses.[3][][5]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry place. For long-term storage, temperatures of -20°C are recommended.[6] The compound is sensitive to moisture and acidic conditions, which can lead to the degradation of the Boc-protecting group.[6] Always allow the container to warm to room temperature before opening to prevent condensation.

Q3: In which solvents is this compound soluble?

Boc-protected amino acids generally exhibit good solubility in a range of polar aprotic organic solvents.[7][8] Common solvents for coupling reactions such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are suitable for dissolving this compound.[3] However, its solubility in nonpolar solvents may be limited.

Q4: Can I use this compound in both solution-phase and solid-phase peptide synthesis (SPPS)?

Yes, this building block is suitable for both solution-phase and solid-phase peptide synthesis. In SPPS, it can be coupled to a resin-bound peptide or used to initiate the synthesis. The choice of coupling reagents and conditions will depend on the specific requirements of your synthesis.[8][9]

Troubleshooting Guide for Coupling Reactions

This section provides a detailed guide to overcoming common challenges encountered during the coupling of this compound.

Issue 1: Low Coupling Yield or Incomplete Reaction

A common issue in peptide synthesis is achieving a high yield of the desired product. Several factors can contribute to low coupling efficiency.

Potential Causes and Solutions:

  • Insufficient Activation of the Carboxylic Acid: The first step in amide bond formation is the activation of the carboxylic acid.[10][11][12] If the activation is incomplete, the subsequent nucleophilic attack by the amine will be inefficient.

    • Solution: Ensure you are using an appropriate excess of coupling reagent (typically 1.1-1.5 equivalents). Consider pre-activation of the carboxylic acid for 5-15 minutes before adding the amine component.[13]

  • Steric Hindrance: The piperidine scaffold can present steric challenges, potentially slowing down the reaction rate.

    • Solution: For sterically hindered couplings, consider using more potent coupling reagents like HATU, HBTU, or PyBOP in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5][11][14] Extending the reaction time or performing a "double coupling" (repeating the coupling step with fresh reagents) can also improve yields.[15]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Ensure all reactants are fully dissolved in a suitable anhydrous solvent like DMF or DCM. While most couplings are performed at room temperature, gentle heating (e.g., to 40°C) can sometimes overcome the activation energy barrier for difficult couplings.[16] However, be cautious as elevated temperatures can also increase the risk of side reactions.[11]

  • Hydrolysis of Activated Species: Carbodiimide-based coupling reagents like EDC and DIC form an unstable O-acylisourea intermediate that is susceptible to hydrolysis, especially in the presence of water.[17][18][19]

    • Solution: Use anhydrous solvents and reagents. The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can stabilize the activated intermediate by forming a more stable active ester, thereby reducing hydrolysis and improving coupling efficiency.[17][20][21]

Workflow for Troubleshooting Low Yield:

G start Low Coupling Yield check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents pre_activation Implement Pre-activation Step check_reagents->pre_activation Reagents OK success Successful Coupling check_reagents->success Issue Resolved stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU) pre_activation->stronger_reagent Yield still low pre_activation->success Issue Resolved double_coupling Perform a Double Coupling stronger_reagent->double_coupling Yield still low stronger_reagent->success Issue Resolved optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) double_coupling->optimize_conditions Yield still low double_coupling->success Issue Resolved optimize_conditions->success Yield Improved

Caption: A decision tree for troubleshooting low-yield couplings.

Issue 2: Side Product Formation

The formation of unwanted byproducts can complicate purification and reduce the overall yield of your desired compound.

Potential Causes and Solutions:

  • N-acylurea Formation: A common side reaction with carbodiimide coupling reagents is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[11][18][19]

    • Solution: This side reaction can be minimized by using solvents with a low dielectric constant and by adding HOBt or NHS to trap the O-acylisourea intermediate as a more stable active ester.[18][19] Performing the reaction at lower temperatures can also be beneficial.[11]

  • Racemization: The activation of the carboxylic acid can lead to racemization at the adjacent chiral center, which is a significant concern in peptide synthesis.

    • Solution: The use of additives like HOBt or its aza-derivative, HOAt, is highly recommended to suppress racemization.[9][22] Employing coupling reagents known for low racemization potential, such as COMU or PyOxim, is also a good strategy.[11] The choice of a non-nucleophilic base, like DIPEA or 2,4,6-collidine, is also crucial.[11]

  • Diketopiperazine Formation: In solid-phase synthesis, the N-terminal dipeptide can cyclize to form a diketopiperazine, leading to chain termination.

    • Solution: This is more likely to occur after the coupling of the second amino acid. To minimize this, ensure a rapid coupling of the third amino acid after the deprotection of the second.

Issue 3: Difficulty in Monitoring Reaction Progress

Effective monitoring of the reaction is key to knowing when the coupling is complete and avoiding unnecessary side reactions from prolonged reaction times.

Potential Causes and Solutions:

  • Inadequate Analytical Technique: Not all analytical techniques are suitable for every reaction.

    • Solution:

      • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis in solution-phase synthesis.[23]

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product.[23]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.[23][24][25]

      • Kaiser Test (for SPPS): A colorimetric test to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling.[26][27] Note that this test is not reliable for secondary amines.

General Experimental Protocol for a Standard EDC/NHS Coupling

This protocol provides a general guideline for coupling the carboxylic acid of this compound to a primary amine.

  • Dissolution: Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling: To the activated ester solution, add the amine component (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Workflow for a Typical Coupling Reaction:

Sources

Technical Support Center: Purification of (S)-1-Boc-4-(aminocarboxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-1-Boc-4-(aminocarboxymethyl)piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the isolation and purification of these valuable chiral building blocks. As these molecules possess a unique combination of a Boc-protected amine, a free primary amine, and a carboxylic acid, they exhibit zwitterionic properties that can complicate standard purification protocols. This resource provides expert-driven, field-proven solutions to common problems in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in purifying this compound derivatives, and why is it not a straightforward process?

A1: The core challenge stems from the molecule's dual chemical nature. It is simultaneously a protected amino acid and a zwitterion. A zwitterion is a molecule with an equal number of positive and negative charges, which in this case arise from the protonated primary amine (-NH3+) and the deprotonated carboxylic acid (-COO⁻) on the side chain[1]. This structure leads to several purification hurdles:

  • High Polarity & Poor Solubility: The zwitterionic form is highly polar and often exhibits poor solubility in standard organic solvents used for chromatography (e.g., ethyl acetate, hexanes), while being highly soluble in water[2]. This can cause streaking on silica gel columns or failure to elute the product.

  • pH-Dependent Behavior: The net charge of the molecule is highly dependent on pH. In acidic conditions, the carboxylate is protonated, and the molecule carries a net positive charge. In basic conditions, the primary ammonium group is deprotonated, leading to a net negative charge. This property can be exploited but also complicates purification if the pH is not carefully controlled.

  • Risk of Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions[3][4]. Using acidic mobile phase modifiers in chromatography (like trifluoroacetic acid, TFA) or aggressive pH adjustments during workup can inadvertently cleave the Boc group, leading to impurities and yield loss[4].

  • Presence of Process-Related Impurities: Synthesis of these derivatives often involves reagents like di-tert-butyl dicarbonate (Boc₂O), bases (e.g., triethylamine), and various solvents that must be completely removed. The presence of the undesired (R)-enantiomer is also a critical impurity to monitor and control for applications in stereospecific pharmaceuticals[5][6].

Q2: My compound is streaking badly on a standard silica gel column or won't elute from the baseline. What chromatographic strategy should I adopt?

A2: This is a classic problem for highly polar and zwitterionic compounds on standard silica gel. The strong interaction between the polar functional groups and the acidic silanol groups on the silica surface leads to poor chromatographic behavior. Here are several effective strategies:

  • Use a Highly Polar Mobile Phase: A simple starting point is to significantly increase the polarity of your eluent. A gradient of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl₃) is often effective. Start with 2-5% MeOH and gradually increase to 10-20%[7].

  • Modify the Mobile Phase: To mitigate the strong interaction with silica, add a modifier to your mobile phase:

    • For Basic Compounds (or to suppress amine-silica interaction): Add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-1% v/v). This deprotonates the acidic silanol groups and neutralizes any cationic character of your compound, reducing tailing.

    • For Acidic Compounds (or to suppress carboxylate-silica interaction): Add a small amount of a volatile acid like acetic acid (AcOH) or formic acid (FA) (typically 0.1-1% v/v). This protonates your carboxylate group, making the molecule less polar and reducing interactions. Caution: Be mindful that excessive acid can lead to Boc deprotection[4].

  • Switch to a Different Stationary Phase (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds[8]. In this technique, you use a polar stationary phase (like amine-bonded or diol-bonded silica) with a reversed-phase solvent system (e.g., acetonitrile/water). Water acts as the strong solvent, allowing for good retention and separation of highly polar molecules that perform poorly in normal-phase or reversed-phase chromatography[8].

G start Compound streaks or is retained on silica gel q1 Is the mobile phase polar enough? (e.g., >10% MeOH in DCM) start->q1 sol1 Increase polarity. Use a gradient of 0-20% MeOH in DCM. q1->sol1 No q2 Is streaking/tailing still an issue? q1->q2 Yes sol1->q2 sol2 Add a mobile phase modifier. - 0.5% TEA for basic character - 0.5% AcOH for acidic character q2->sol2 Yes end Successful Purification q2->end No q3 Is separation still poor? sol2->q3 sol3 Switch to an alternative method: - HILIC (Amine/Diol column) - Ion-Exchange Chromatography - Crystallization q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Q3: I'm struggling to crystallize my zwitterionic product. What is the best approach?

A3: Crystallizing zwitterions can be challenging but is often the most effective method for obtaining highly pure material on a large scale. The key is to manipulate the pH to find the isoelectric point (pI), the pH at which the molecule has a net zero charge. At the pI, the zwitterion's solubility in aqueous media is typically at its minimum, which can induce crystallization or precipitation[2].

Recommended Strategy:

  • Dissolve the Crude Product: Dissolve your crude material in a minimum amount of water or a water/miscible co-solvent (e.g., methanol, ethanol) mixture. If it's an acid salt (e.g., HCl or TFA salt), you may need to add a base to dissolve it. If it's a basic salt, add an acid.

  • Adjust the pH: Slowly add a dilute acid (e.g., 1M HCl or acetic acid) or a dilute base (e.g., 1M NaOH or ammonium hydroxide) dropwise while vigorously stirring.

  • Identify the Isoelectric Point: Monitor the solution for the onset of precipitation. The pH at which the maximum amount of solid crashes out is the approximate pI.

  • Isolate the Product: Once precipitation is complete, allow the solid to fully form (sometimes aided by cooling). Collect the solid by filtration, wash with cold water and then with a non-polar solvent (like diethyl ether or hexanes) to remove residual organic impurities, and dry under vacuum[9].

If direct precipitation from water yields an oil or an amorphous solid, consider an anti-solvent crystallization method. Dissolve the compound in a polar solvent in which it is soluble (e.g., methanol, water) and then slowly add a non-polar anti-solvent (e.g., acetone, diethyl ether, ethyl acetate) until turbidity is observed. Allow the solution to stand, cool, or gently scratch the flask to induce crystal formation.

Q4: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc₂O) and the t-butanol byproduct after the Boc-protection step?

A4: These are common impurities that can complicate subsequent steps if not removed.

  • Removing Excess Boc₂O: Boc₂O is a low-melting solid that can be difficult to remove via standard chromatography as it often co-elutes with less polar products.

    • Quenching: After the reaction, adding a nucleophilic amine scavenger like N,N-dimethylethylenediamine or using a polymer-supported trisamine resin can react with the excess Boc₂O, making the resulting urea byproduct easier to remove.

    • Sublimation: If the desired product is not volatile, residual Boc₂O can be effectively removed by sublimation under high vacuum (typically overnight)[10]. The Boc₂O will collect on the cold finger or in a dry ice trap.

  • Removing t-Butanol: This byproduct is volatile and can usually be removed by rotary evaporation. For stubborn traces, co-evaporation with a solvent like toluene or placing the product under high vacuum for an extended period is effective.

Q5: How do I assess and ensure the enantiomeric purity of my final product?

A5: Controlling the stereochemistry is critical, as the biological activity of the final pharmaceutical often depends on a single enantiomer[5][11]. The presence of the undesired (R)-enantiomer must be quantified.

  • Analysis: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) [5][12]. These techniques use a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers, allowing for their separation and quantification.

  • Purification: If the enantiomeric excess (ee) is not sufficient, preparative chiral chromatography is the gold standard for separating the enantiomers[12]. An alternative, though often more complex, approach is diastereomeric resolution. This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization, followed by removal of the chiral auxiliary[13][14].

Part 2: Data & Protocols
Data Presentation
Method Stationary Phase Typical Mobile Phase (Gradient) Modifier (if needed) Best For
Normal Phase Silica Gel5-20% MeOH in DCM0.5% NH₄OH or TEAModerately polar derivatives, suppressing amine tailing.
Modified Normal Phase Silica Gel5-15% MeOH in DCM0.5% Acetic AcidSuppressing carboxylate tailing (use with caution).
HILIC Amine- or Diol-bonded Silica95:5 to 80:20 Acetonitrile:Water0.1% Formic Acid or Ammonium AcetateHighly polar, zwitterionic compounds that fail on standard silica[8].
Reversed Phase C18 Silica10-50% Acetonitrile in Water0.1% Formic Acid or Acetic AcidWater-soluble compounds. Warning: Avoid TFA to prevent Boc deprotection[4].
Impurity Source Recommended Removal Strategy
(R)-enantiomer SynthesisPreparative Chiral HPLC/SFC[12].
Di-Boc derivative Over-reaction during Boc protectionCareful flash chromatography (less polar than mono-Boc).
Starting amine Incomplete Boc protectionFlash chromatography (more polar) or acidic wash (if product is protected).
Di-tert-butyl dicarbonate (Boc₂O) Excess reagent from Boc protectionScavenger resin (e.g., Si-Trisamine) or sublimation under high vacuum[10].
t-Butanol Byproduct of Boc protectionRotary evaporation, co-evaporation with toluene, high vacuum.
Deprotected amine (de-Boc) Acid exposure during workup/purificationIon-exchange chromatography or re-protection and re-purification.
Experimental Protocols

This protocol is suitable for small to medium-scale purification where the zwitterionic character is suppressed by a mobile phase modifier.

  • Sample Preparation: Dissolve the crude product (e.g., 1g) in a minimal amount of DCM/MeOH. Adsorb this solution onto a small amount of silica gel (2-3g) and dry it completely under vacuum to create a dry-load sample. This prevents streaking from liquid loading.

  • Column Packing: Pack a glass column with silica gel (typically 50-100x the weight of the crude sample) using a slurry of 2% MeOH in DCM[15].

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a mobile phase of 2% MeOH in DCM containing 0.5% triethylamine (v/v).

  • Gradient: Gradually increase the methanol concentration in the mobile phase (e.g., to 5%, 8%, 10%, 15%) to elute the product. The appropriate gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same modified eluent system for development).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Place the resulting product under high vacuum to remove any residual triethylamine.

G start Crude Product Received q1 Is the major impurity the (R)-enantiomer? start->q1 sol_chiral Use Preparative Chiral HPLC/SFC q1->sol_chiral Yes q2 Is the crude purity <80% and scale <10g? q1->q2 No end Pure (S)-enantiomer sol_chiral->end sol_chrom Use Modified Flash Chromatography (Protocol 1) q2->sol_chrom Yes sol_cryst Use pH-Adjusted Crystallization (Protocol 2) q2->sol_cryst No (Higher purity or larger scale) sol_chrom->end sol_cryst->end

Caption: Decision tree for selecting the appropriate purification protocol.

This protocol is ideal for larger scales or when chromatography is not effective. It leverages the low solubility of the zwitterion at its isoelectric point[2].

  • Dissolution: Place the crude material in a flask and add a minimum amount of deionized water to form a slurry.

  • Basification: Add 1M NaOH dropwise until all solids dissolve and the solution becomes basic (pH > 10). This converts the zwitterion to its anionic, water-soluble form. If the crude material is already basic, you may need to add acid to dissolve it first, then proceed.

  • Filtration (Optional): If any insoluble, non-polar impurities remain, filter the basic solution to remove them.

  • Precipitation: While stirring vigorously, slowly add 1M HCl dropwise to the clear solution. The product will begin to precipitate as it approaches its isoelectric point (pI). Continue adding acid until the pH is slightly acidic (typically pH 5-6) and no further precipitation is observed[9].

  • Maturation: Allow the slurry to stir at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water, followed by cold ethanol, and finally with diethyl ether to facilitate drying.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

References
  • Chen, F. X., Tamarez, M. M., & Xie, J. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent No. 7,786,306. Washington, DC: U.S.
  • PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Patent US-7786306-B2. [Link]

  • St-Amant, A. H., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?[Link]

  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties. [Link]

  • Wang, Z., et al. (2024). Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Wikipedia. (n.d.). Zwitterion. [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]

  • YouTube. (2022). Physical Properties of Amino Acids/ Zwitter ions/ Isoelectric point. [Link]

Sources

Improving yield in multi-step synthesis involving (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Welcome to the technical support guide for improving yield and troubleshooting multi-step syntheses involving this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but sterically demanding building block. As a non-proteinogenic amino acid, its incorporation into peptides and other complex molecules presents unique challenges that require careful optimization. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is a chiral, non-natural amino acid derivative with a molecular weight of approximately 258.31 g/mol .[1] Its structure combines a piperidine ring, which imparts conformational rigidity, with an amino acid moiety. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for its application in stepwise synthesis.[2] This Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3][4]

Key Properties Summary:

  • Molecular Formula: C₁₂H₂₂N₂O₄[1]

  • Appearance: Typically a white to off-white solid.

  • Primary Stability Concern: The Boc protecting group is highly sensitive to acid.[4] Exposure to even trace acidic contaminants can lead to premature deprotection.

  • Solubility: Generally soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols.[4]

Q2: What are the recommended storage and handling conditions?

To ensure the integrity of the reagent, proper storage is critical.

  • Long-Term Storage: Store the solid compound in a tightly sealed container at -20°C.[4]

  • Short-Term Storage: The solid can be kept at 0-8°C for shorter periods.[5]

  • Handling: Handle in a well-ventilated area. The compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (gloves, safety glasses) should be worn. Avoid strong acids and strong oxidizing agents, as they are incompatible.[6]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Low Yield in Peptide Coupling Reactions

Q: I am experiencing significantly low coupling yields when incorporating this compound into my peptide sequence. What are the likely causes and how can I resolve this?

Low coupling efficiency is the most common challenge encountered with this building block. The primary cause is the significant steric hindrance imparted by the bulky piperidine ring adjacent to the reacting amine. This physically obstructs the approach of the activated carboxylic acid.[7]

Root Causes & Solutions:

  • Inadequate Activation (Coupling Reagent Choice): Standard carbodiimide reagents like DIC, often used with HOBt, may lack the potency to overcome the high activation energy barrier presented by this hindered amine.

    • Solution: Switch to a more powerful onium-salt (uronium/iminium or phosphonium) coupling reagent. These reagents form highly reactive activated esters that can overcome steric challenges.[7][8] For particularly difficult couplings, consider acyl fluoride-forming reagents.[7]

Coupling ReagentClassPotencyNotes
DIC/HOBt CarbodiimideStandardOften insufficient for this building block.
HBTU/HATU/HCTU Uronium/IminiumHighExcellent choices. HATU is generally considered one of the most effective reagents for hindered couplings.[9]
PyBOP/PyAOP PhosphoniumHighVery effective, often associated with lower racemization levels compared to some uronium salts.[7]
COMU Uronium/IminiumVery HighA third-generation uronium reagent known for high efficiency and low racemization.
  • Suboptimal Reaction Conditions: Standard room temperature and short reaction times may be insufficient.

    • Solution A (Increase Reaction Time): Extend the coupling duration significantly, from the typical 1-2 hours to 4-24 hours, monitoring the reaction progress with a qualitative test like the Kaiser test.[7][10]

    • Solution B (Elevated Temperature): Performing the coupling at an elevated temperature (e.g., 50-60°C) can provide the necessary energy to overcome the activation barrier.[8] Use this approach cautiously, as it can increase the risk of racemization.[7]

    • Solution C (Double Coupling): Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of the activated amino acid to drive the reaction to completion.[8][11]

  • On-Resin Aggregation: The growing peptide chain, especially if it contains hydrophobic or bulky residues, can aggregate on the solid support, preventing reagents from accessing the reactive N-terminus.

    • Solution: Change the synthesis solvent from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP), which is better at solvating and breaking up secondary structures.[7][8]

Troubleshooting Workflow: Low Coupling Yield

G start Low Coupling Yield Detected (Positive Kaiser Test) reagent Is your coupling reagent potent enough? (e.g., HATU, HCTU, PyBOP) start->reagent conditions Are reaction conditions optimized? reagent->conditions Yes upgrade_reagent Action: Switch to HATU, HCTU, or PyAOP. reagent->upgrade_reagent No aggregation Could peptide aggregation be an issue? conditions->aggregation Yes extend_time Action: Increase coupling time (4-24h) and/or use heat (50°C). conditions->extend_time No double_couple Action: Perform a second coupling. conditions->double_couple No change_solvent Action: Switch solvent from DMF to NMP. aggregation->change_solvent Yes extend_time->double_couple

Caption: Decision tree for troubleshooting low coupling yields.

Issue 2: Incomplete Boc Deprotection

Q: The Kaiser test is negative after my coupling step, but I am still seeing deletion sequences in my final product. Could the preceding Boc deprotection be the issue?

Yes, this is a classic case of "false negatives." While the Kaiser test indicates the absence of primary amines, it does not reliably detect the secondary amine of an incompletely deprotected piperidine ring from a previous cycle if that was the N-terminal residue. More commonly, incomplete deprotection of a standard amino acid prior to coupling our title compound will leave unreacted sites, leading to deletion sequences.

Root Causes & Solutions:

  • Insufficient Deprotection Time/Strength: Standard deprotection cocktails and times may not achieve 100% completion, especially in continuous flow synthesis or with long peptide sequences.[12]

    • Solution: Increase the deprotection time or the number of deprotection steps. For example, instead of a single 10-minute treatment with 20% piperidine in DMF (for Fmoc removal) or 20% TFA in DCM (for Boc removal), use two treatments (e.g., 3 min + 10 min).[10] For stubborn Boc groups, using 4M HCl in dioxane is a stronger and effective alternative to TFA/DCM.[12]

Deprotection Cocktail (for Boc)StrengthTypical ConditionsNotes
20-50% TFA in DCM Standard1-2 x 15-30 min @ RTMost common method. Can be insufficient.[12]
4M HCl in dioxane Strong1-2 x 30 min @ RTA very effective alternative.[12][13]
TMSI in DCM Mild/NeutralVariesUseful if other acid-sensitive groups are present.[13]
  • Reagent Degradation: Old trifluoroacetic acid (TFA) or piperidine can be less effective.

    • Solution: Use fresh, high-quality reagents for all deprotection steps.

Issue 3: Purification Challenges

Q: My crude product containing the piperidine moiety shows significant peak tailing during RP-HPLC purification. How can I improve the chromatography?

This is a common problem when purifying basic compounds like piperidines on silica-based C18 columns. The protonated piperidine nitrogen (a basic site) undergoes secondary ionic interactions with negatively charged residual silanol groups (Si-O⁻) on the silica surface, leading to poor peak shape.[14]

Root Causes & Solutions:

  • Silanol Interactions: The primary cause of peak tailing for basic analytes.

    • Solution A (Low pH Mobile Phase): Lower the pH of the mobile phase to < 3 by adding an acid like 0.1% TFA or 0.1% formic acid. At low pH, the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[14]

    • Solution B (Use a Buffer): Incorporating a buffer (e.g., ammonium formate) can help maintain a consistent pH and mask silanol interactions.[14]

    • Solution C (Use a Modern Column): Employ end-capped columns or those specifically designed for purifying basic compounds, which have a lower concentration of active silanol groups.

  • Workup Impurities: Residual reagents from the synthesis can complicate purification.

    • Solution: Perform an aqueous workup with an acid/base extraction before chromatography. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a weak base (e.g., sat. NaHCO₃) to remove acidic impurities like residual HOBt or HOAt.[15]

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound

This protocol is designed for coupling onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Ensure the N-terminal protecting group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF (3-5 times).[10]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal amount of DMF.

  • Initiate Coupling: Add a non-nucleophilic base, such as DIPEA (6 eq.), to the activation mixture. Swirl briefly and immediately add the solution to the swelled, washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4 hours. For very difficult sequences, the temperature can be raised to 50°C for 2 hours.[8]

  • Monitoring: After the reaction time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.[10]

  • Recoupling (If Necessary): If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin with DMF, and repeat steps 2-5.

  • Final Wash: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Diagram: General Synthetic Workflow

G cluster_0 Peptide Synthesis Cycle Resin Start: Resin with Free Amine (R-NH2) Coupling Step 1: Couple with This compound (HATU, DIPEA, DMF) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Step 2: Boc Deprotection (20% TFA in DCM) Wash1->Deprotection Wash2 Wash & Neutralize (DMF, DIPEA) Deprotection->Wash2 Next_AA Couple Next Amino Acid Wash2->Next_AA Next_AA->Coupling Repeat Cycle

Sources

Stability of (S)-1-Boc-4-(aminocarboxymethyl)piperidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth guidance on the stability of this versatile building block under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot common issues and optimize your synthetic protocols.

Overview of Chemical Stability

This compound is a chiral synthetic building block valued in medicinal chemistry. Its structure incorporates two key functional groups that dictate its chemical stability: a tert-butyloxycarbonyl (Boc)-protected amine and a methyl ester . Understanding the lability of these groups under different pH conditions is critical for successful experimental outcomes.

  • Boc Group: The Boc protecting group is notoriously sensitive to acidic conditions.[1][2] It is designed to be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This cleavage is intentional in deprotection steps but can be an undesired side reaction if acidic conditions are used elsewhere in a synthetic sequence.

  • Methyl Ester Group: Esters are susceptible to hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol.[4] This process is catalyzed by both acids and, more significantly, bases (a reaction known as saponification).[5][6]

  • Piperidine Ring: The core piperidine structure is robust and generally stable under the conditions that affect the Boc and ester groups.

The primary stability challenges, therefore, involve preventing inadvertent Boc group removal under acidic conditions and avoiding ester hydrolysis under basic conditions.

Caption: Key stability concerns for this compound.

Troubleshooting Guide: Stability Under Acidic Conditions

Issue 1: Unintended Boc Group Deprotection

The most common problem encountered under acidic conditions is the premature cleavage of the Boc protecting group.

Symptoms:

  • Appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate, which may stain positive with ninhydrin.[7]

  • LC-MS analysis showing a peak corresponding to the mass of the deprotected amine.

  • Lower than expected yield of the desired Boc-protected product.

Causality: The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen.[2][8] This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to the free amine and carbon dioxide.[2][8] This reaction is accelerated by strong acids and higher temperatures.[9]

Boc_Deprotection cluster_reactants Reactants cluster_products Products Boc-Amine Boc-Amine Protonated\nCarbonyl Protonated Carbonyl Boc-Amine->Protonated\nCarbonyl + H⁺ (Acid) Carbamic Acid\nIntermediate Carbamic Acid Intermediate Protonated\nCarbonyl->Carbamic Acid\nIntermediate - t-Butyl Cation Free Amine Free Amine Carbamic Acid\nIntermediate->Free Amine - CO₂ Amine Salt Amine Salt Free Amine->Amine Salt + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting & Solutions:

Challenge Recommended Action Scientific Rationale
Strong Acid Reagents Switch to milder acids if compatible with the desired reaction. For workups, use weak acids like dilute citric acid or saturated ammonium chloride.Strong acids like TFA and HCl (especially >4M) are designed for rapid deprotection.[3] Weaker acids lower the proton concentration, slowing the rate-limiting protonation step.
Elevated Temperature Conduct the reaction and any acidic workup steps at low temperatures (e.g., 0 °C to room temperature).The rate of Boc deprotection, like most reactions, increases with temperature.[9] Cooling the reaction mixture can significantly reduce the rate of this unwanted side reaction.[10]
Prolonged Exposure Minimize the duration of exposure to acidic conditions. Monitor the reaction closely by TLC or LC-MS and proceed with the workup as soon as the primary reaction is complete.The extent of deprotection is a function of both acid strength and time. Shorter exposure limits the extent of the side reaction.
Side Reactions from t-Butyl Cation If working with nucleophilic substrates (e.g., tryptophan, methionine), add a "scavenger" like triisopropylsilane (TIS) or thioanisole to the reaction.[11][12]The liberated tert-butyl cation is an electrophile that can alkylate other nucleophilic sites on your molecule.[11][12] Scavengers are more reactive and trap this cation, preventing byproduct formation.[11]

Experimental Protocol 1: Mild Acidic Workup

  • Cooling: Once the primary reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.[10]

  • Quenching: Slowly add the reaction mixture to a chilled, stirred biphasic solution of a suitable organic solvent (e.g., ethyl acetate) and a weak aqueous acid (e.g., 10% citric acid solution or saturated NH₄Cl).

  • Extraction: Separate the organic layer promptly. Wash with cold brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

Troubleshooting Guide: Stability Under Basic Conditions

Issue 2: Hydrolysis of the Methyl Ester (Saponification)

The primary concern under basic conditions is the irreversible hydrolysis of the methyl ester to a carboxylate salt.

Symptoms:

  • Formation of a new, more polar compound on TLC that may not move from the baseline without an acidic eluent.

  • LC-MS analysis showing a peak corresponding to the mass of the carboxylic acid.

  • Difficulty in extracting the product from an aqueous basic layer due to salt formation.

Causality: Saponification is a two-step nucleophilic acyl substitution.[13] A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[14] This intermediate then collapses, eliminating a methoxide ion and forming the carboxylic acid.[5] In the basic medium, the carboxylic acid is immediately deprotonated to form a highly stable carboxylate salt, which drives the reaction to completion, making it effectively irreversible.[6][13]

Saponification cluster_reactants Reactants cluster_products Products Methyl Ester Methyl Ester Tetrahedral\nIntermediate Tetrahedral Intermediate Methyl Ester->Tetrahedral\nIntermediate + OH⁻ (Base) Carboxylic Acid Carboxylic Acid Tetrahedral\nIntermediate->Carboxylic Acid - CH₃O⁻ Carboxylate Salt Carboxylate Salt Carboxylic Acid->Carboxylate Salt + OH⁻ / - H₂O

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Troubleshooting & Solutions:

Challenge Recommended Action Scientific Rationale
Strong Base Reagents Avoid strong bases like NaOH, KOH, and LiOH.[5] If a base is required, use milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., triethylamine, DIPEA).The rate of hydrolysis is directly related to the concentration and strength of the hydroxide source. Weak bases are less likely to catalyze significant hydrolysis.[15]
Elevated Temperature Perform reactions and workups at low temperatures. If heating is necessary, keep it to the minimum required for the desired transformation.The rate of saponification increases with temperature.[15] Running reactions at 0 °C or room temperature can dramatically slow this undesired pathway.
Presence of Water Use anhydrous solvents and reagents whenever possible. Dry glassware thoroughly before use.[15]Water is a reactant in the hydrolysis process.[16] While saponification is primarily driven by hydroxide, minimizing water can help reduce the overall rate of hydrolysis, especially during workup.
Aqueous Basic Workup If a basic wash is necessary to remove acidic impurities, use a mild base like cold, saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly.[10]Strong bases will rapidly saponify the ester. A weak base like bicarbonate is sufficient to neutralize acids but is less aggressive towards the ester group, especially when cold and for a short contact time.[10]

Experimental Protocol 2: Mild Basic Workup

  • Cooling: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent and wash quickly with ice-cold, saturated aqueous NaHCO₃.

  • Venting: Be sure to vent the separatory funnel frequently, as neutralization of any residual acid will produce CO₂ gas.[10]

  • Brine Wash: Wash the organic layer with cold brine to remove dissolved water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases. Refrigeration is recommended for long-term storage to minimize any potential degradation.

Q2: How can I monitor the degradation of this compound during my reaction? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Boc-deprotection will result in a more polar spot (lower Rf). Ester hydrolysis will also produce a more polar spot (the carboxylate), which often streaks or remains at the baseline. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of starting material and the appearance of degradation products by monitoring their respective masses.[7]

Q3: Is the Boc group stable to basic conditions? A: Yes, the Boc group is generally very stable under basic conditions.[17][18] It is specifically designed to be orthogonal to base-labile protecting groups like Fmoc. The primary concern with this molecule under basic conditions is the stability of the methyl ester.

Q4: Can the methyl ester be hydrolyzed under acidic conditions? A: Yes, acid-catalyzed ester hydrolysis can occur, but it is typically much slower than base-catalyzed hydrolysis and is a reversible equilibrium reaction.[5][19] To minimize this, use anhydrous conditions and avoid prolonged heating in the presence of acid and water.[19]

References

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. Chemguide. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Ester to Acid - Common Conditions. Common Organic Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Saponification: Definition, Examples, Mechanism, & Application. Chemistry Learner. [Link]

  • Saponification | Definition, Reaction & Mechanism. (Video). Study.com. [Link]

  • What is Saponification: Mechanism, Application & Example. Aakash Institute. [Link]

  • Ester Hydrolysis with H₂SO₄. Testbook. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (Video). YouTube. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Hymax. [Link]

  • Saponification. Wikipedia. [Link]

  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Can you cleave methyl esters using acid instead of base? Anyone used this method before? Reddit. [Link]

  • Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]

  • This compound. PubChem. [Link]

  • 4-Amino-1-Boc-piperidine. PubChem. [Link]

  • L-Proline. Organic Syntheses Procedure. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • BOC protects amino acids, which is stable in what acidic (pH =?) Environment is stable. emuch.net. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]

Sources

Common impurities in commercial (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-1-Boc-4-(aminocarboxymethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and use of this versatile building block. Ensuring the purity of this reagent is critical for the success of downstream applications, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

Understanding the Impurity Landscape

The quality of this compound can be affected by a range of impurities that can arise during synthesis, purification, and storage. A thorough understanding of these potential impurities is the first step in effective troubleshooting and quality control.

Diagram: Classification of Potential Impurities

G Figure 1. Major Impurity Classes cluster_process Examples A Commercial this compound B (R)-Enantiomer A->B Chiral Synthesis Issues C Process-Related Impurities A->C From Synthetic Route D Degradation Products A->D Storage & Handling E Residual Solvents A->E Purification Process C1 Unreacted Starting Materials (e.g., 4-piperidineacetic acid derivatives) C->C1 C2 Incompletely Protected Intermediates (e.g., N-unprotected piperidine precursor) C->C2 C3 Di-Boc Species C->C3

Caption: Major classes of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when using commercial this compound?

A1: Impurities in this reagent can be grouped into four main categories:

  • Enantiomeric Impurity : The presence of the undesired (R)-enantiomer is a critical concern, especially in stereospecific synthesis. Its presence can lead to diastereomeric impurities in your final product, potentially altering its biological activity and complicating purification.

  • Process-Related Impurities : These are byproducts and unreacted materials from the synthesis of the compound. While specific impurities depend on the exact synthetic route, they can include precursors like piperidine-4-acetic acid derivatives, incompletely reacted intermediates, or over-protected species (e.g., Di-Boc derivatives).

  • Degradation Products : The most common degradation product is the de-protected piperidine, (S)-4-(aminocarboxymethyl)piperidine, formed by the acid-catalyzed cleavage of the Boc group.[1] Improper storage or handling, such as exposure to acidic conditions, can accelerate this degradation.

  • Residual Solvents : Solvents used during the synthesis and purification, such as ethyl acetate, hexanes, or dichloromethane, may be present in trace amounts.[2]

Q2: My peptide synthesis is failing or resulting in a complex mixture of byproducts. Could impurities in this compound be the cause?

A2: Absolutely. The purity of amino acid building blocks is paramount in peptide synthesis.[3] Here's how different impurities can affect your synthesis:

  • De-Boc Impurity : The free amine of the de-protected impurity can react with activated amino acids in your synthesis, leading to the insertion of an extra piperidine moiety or chain termination.

  • Unreacted Starting Materials/Intermediates : If these contain reactive functional groups, they can compete in the coupling reactions, resulting in truncated or modified peptide sequences.

  • Enantiomeric Impurity : The presence of the (R)-enantiomer will lead to the formation of a diastereomeric peptide, which can be difficult to separate from your target peptide by standard reverse-phase HPLC.

Q3: I see an unexpected peak in my HPLC analysis of a new batch of this reagent. How can I identify it?

A3: Identifying an unknown peak requires a systematic approach. Here is a troubleshooting workflow:

Diagram: Workflow for Unknown Peak Identification

G Figure 2. Troubleshooting Workflow for Impurity Identification start Unknown Peak Detected in HPLC ms_analysis LC-MS Analysis Determine Molecular Weight start->ms_analysis chiral_hplc Chiral HPLC Analysis start->chiral_hplc gc_analysis GC-HS Analysis start->gc_analysis decision_mw Does MW match a plausible impurity? ms_analysis->decision_mw decision_chiral Is a peak observed at the expected retention time for the (R)-enantiomer? chiral_hplc->decision_chiral decision_gc Is a volatile compound detected? gc_analysis->decision_gc nmr_analysis ¹H and ¹³C NMR Spectroscopy further_investigation Further Structural Elucidation Needed (e.g., 2D NMR, reference standard) nmr_analysis->further_investigation decision_mw->nmr_analysis No identify_process Likely Process-Related or Degradation Impurity decision_mw->identify_process Yes identify_enantiomer Enantiomeric Impurity Confirmed decision_chiral->identify_enantiomer Yes identify_solvent Residual Solvent Identified decision_gc->identify_solvent Yes

Caption: A systematic approach to identifying unknown impurities.

Troubleshooting Guides & Analytical Protocols

This section provides detailed protocols for the identification and quantification of common impurities.

Analysis of Enantiomeric Purity by Chiral HPLC

The separation of enantiomers often requires derivatization to introduce a chromophore and create diastereomers that can be separated on a chiral stationary phase.

Experimental Protocol: Pre-column Derivatization and Chiral HPLC Analysis

  • Derivatization Agent Preparation : Prepare a 10 mg/mL solution of a chiral derivatizing agent such as p-toluenesulfonyl chloride (PTSC) in anhydrous acetonitrile.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound into a vial.

    • Dissolve in 1 mL of anhydrous dichloromethane and add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).

    • Add 1.2 equivalents of the PTSC solution and allow the reaction to proceed at room temperature for 1-2 hours, or until complete by TLC monitoring.

    • Quench the reaction with a small amount of water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions (Example) :

    • Column : Chiralpak AD-H (or similar amylose-based chiral column).

    • Mobile Phase : An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

    • Flow Rate : 0.7 mL/min.

    • Detection : UV at 228 nm.

    • Column Temperature : 25 °C.

Expected Outcome : Baseline separation of the two diastereomeric derivatives, allowing for the quantification of the (R)-enantiomer. The resolution between the two peaks should be greater than 2.0.[4][5]

Identification of Process-Related and Degradation Impurities by HPLC-MS

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of mobile phase A.

  • HPLC Conditions (Example) :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : 5% B to 95% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm and Mass Spectrometry (ESI+).

  • MS Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), positive.

    • Scan Range : m/z 100-1000.

Data Interpretation : Compare the mass-to-charge ratios of any observed impurity peaks with the molecular weights of potential impurities listed in the table below.

Table 1: Common Process-Related and Degradation Impurities
Impurity NamePotential OriginExpected Molecular Weight ( g/mol )Analytical Method
(R)-1-Boc-4-(aminocarboxymethyl)piperidineEnantiomeric Impurity258.31Chiral HPLC
(S)-4-(aminocarboxymethyl)piperidineDegradation (de-Boc)158.19HPLC-MS, GC (with derivatization)
Di-Boc-(S)-4-(aminocarboxymethyl)piperidineProcess-Related (Over-protection)358.42HPLC-MS
Piperidine-4-acetic acidUnreacted Starting Material143.18HPLC-MS
N-Boc-piperidine-4-carboxaldehydeSynthetic Intermediate213.28HPLC-MS
Quantification of Residual Solvents by Gas Chromatography (GC)

Experimental Protocol: Headspace GC-FID Analysis

  • Sample Preparation : Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a high-boiling point solvent like DMSO.

  • GC Conditions (Example) :

    • Column : DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas : Helium.

    • Oven Program : 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.

    • Injector Temperature : 250°C.

    • Detector : Flame Ionization Detector (FID) at 260°C.

Data Analysis : Identify and quantify residual solvents by comparing retention times and peak areas with those of known solvent standards.

Structural Confirmation and Purity Assessment by NMR

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition : Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Peaks (in CDCl₃, approximate) :

    • δ 4.10 (br s, 2H, piperidine CH₂)

    • δ 3.85 (d, 1H, CH-COOH)

    • δ 2.70 (t, 2H, piperidine CH₂)

    • δ 1.80-1.60 (m, 3H, piperidine CH and CH₂)

    • δ 1.45 (s, 9H, Boc group)

    • δ 1.30-1.10 (m, 2H, piperidine CH₂)

Interpretation : The presence of signals not corresponding to the main compound may indicate impurities. For instance, the absence of the large singlet at ~1.45 ppm would suggest the presence of the de-Boc impurity. Integration of impurity signals relative to the main compound signals can provide a semi-quantitative estimate of purity.

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

  • BenchChem. A Researcher's Guide to Purity Analysis and Lot-to-Lot Variability of Commercial 1-Boc-4-(aminomethyl)piperidine.
  • BenchChem. A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals.
  • BenchChem. Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • AAPPTec, LLC. MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • BenchChem. ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • ResearchGate. What is the usual nature of impurities in synthetic peptides?. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • ACS Omega. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • BenchChem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • BenchChem. Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • PubMed Central (PMC). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to assist you in successfully scaling up this important chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring a robust and reproducible synthesis.

I. Introduction to the Synthesis

This compound is a valuable chiral intermediate in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis typically involves several key stages, including the construction of the piperidine ring, introduction of the carboxymethyl and amino functionalities, and protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The scale-up of this synthesis presents unique challenges that require careful consideration of reaction conditions, reagent selection, and purification methods.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yields in Piperidine Ring Formation

Question: We are experiencing low yields during the initial piperidine ring formation. What are the likely causes and how can we improve this step?

Answer: Low yields in piperidine synthesis can often be attributed to several factors, including incomplete reaction, side reactions, or product degradation. Traditional methods for constructing piperidine rings can sometimes have poor atom economy and require demanding reaction conditions[1].

Potential Causes & Solutions:

  • Inefficient Cyclization Strategy: The choice of cyclization method is critical. Reductive amination of a suitable dicarbonyl compound is a common and effective strategy.[2][3] Ensure that the reaction conditions are optimized for the specific substrate.

  • Suboptimal Catalyst or Reaction Conditions: For hydrogenations of pyridine precursors, catalyst poisoning by the pyridine substrate or piperidine product can be an issue[4]. Consider using a more robust catalyst like Rh/C, which can be more active than Palladium for pyridine reduction[5].

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired piperidine. A thorough analysis of the crude reaction mixture by techniques like LC-MS can help identify these byproducts and inform optimization efforts.

Issue 2: Incomplete Boc Protection

Question: Our Boc protection step is not going to completion, and we are left with a significant amount of starting material. How can we drive the reaction to completion?

Answer: Incomplete Boc protection is a common issue that can usually be resolved by adjusting the reaction conditions. The reaction involves the nucleophilic attack of the piperidine nitrogen on di-tert-butyl dicarbonate (Boc anhydride).[6][7]

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Use a slight excess (1.1-1.5 equivalents) of Boc anhydride to ensure the reaction goes to completion.
Inadequate Base A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Ensure at least one equivalent of base is used.
Steric Hindrance If the piperidine nitrogen is sterically hindered, the reaction may require longer reaction times or gentle heating.
Solvent Effects The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Ensure the starting material is fully soluble in the chosen solvent.
Issue 3: Difficulty in Stereocontrol

Question: We are struggling to achieve the desired (S)-stereochemistry at the chiral center. What strategies can we employ to improve stereoselectivity?

Answer: Achieving high stereoselectivity is crucial for the synthesis of chiral molecules like this compound. The choice of chiral starting material or chiral catalyst is paramount.

Expert Insights:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, can be an effective strategy to introduce the desired stereochemistry. For instance, L-glutamic acid can be used as a starting material for the synthesis of enantiomerically pure 3-amino piperidine derivatives.

  • Asymmetric Catalysis: The use of chiral catalysts, such as rhodium-based catalysts for asymmetric hydrogenation, can provide excellent enantioselectivity in the formation of the chiral center.[8][9]

  • Diastereoselective Reactions: If a chiral auxiliary is used, optimizing the reaction conditions to maximize diastereoselectivity is key. This can involve adjusting the temperature, solvent, and reagents.

Issue 4: Challenges with Boc Deprotection

Question: During the final Boc deprotection step, we are observing significant side product formation. How can we minimize these unwanted reactions?

Answer: Boc deprotection is typically achieved under acidic conditions, which can lead to the formation of a reactive tert-butyl cation.[10][11] This cation can then alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.[12]

Strategies to Minimize Side Products:

  • Use of Scavengers: The most effective way to prevent side reactions is to use "scavengers" that trap the tert-butyl cation.[10] Common scavengers include:

    • Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.

    • Water: Traps the cation to form tert-butanol.

    • Thioanisole: Useful for protecting sensitive residues like methionine and tryptophan.[10]

  • Milder Deprotection Conditions: If the molecule is sensitive to strong acids like trifluoroacetic acid (TFA), consider using milder conditions such as 4M HCl in dioxane or p-toluenesulfonic acid.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product on a large scale?

A1: For large-scale purification, crystallization is often the most efficient and cost-effective method. If the product is an oil, column chromatography on silica gel may be necessary. It is important to develop a robust purification strategy during the process development phase.

Q2: How can I monitor the progress of the reactions effectively?

A2: Thin-layer chromatography (TLC) is a quick and simple method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[10][11]

Q3: Are there any safety precautions I should be aware of when scaling up this synthesis?

A3: Yes, several safety precautions should be taken. When working with flammable solvents, ensure proper ventilation and avoid ignition sources. The use of strong acids like TFA requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Boc protection and deprotection reactions can produce carbon dioxide gas, so closed systems should be avoided.[7]

IV. Experimental Workflow & Decision Making

The following diagram illustrates a general workflow for the synthesis and key decision points for troubleshooting.

G cluster_0 Synthesis Workflow cluster_1 Troubleshooting Start Start: Chiral Precursor Ring_Formation Piperidine Ring Formation Start->Ring_Formation Boc_Protection Boc Protection Ring_Formation->Boc_Protection Low_Yield_RF Low Yield in Ring Formation? Ring_Formation->Low_Yield_RF Functionalization Side-Chain Functionalization Boc_Protection->Functionalization Incomplete_Boc Incomplete Boc Protection? Boc_Protection->Incomplete_Boc Final_Product This compound Functionalization->Final_Product Poor_Stereo Poor Stereoselectivity? Functionalization->Poor_Stereo Deprotection_Issues Boc Deprotection Issues? Final_Product->Deprotection_Issues Low_Yield_RF->Boc_Protection No Optimize_RF Optimize Catalyst & Conditions Low_Yield_RF->Optimize_RF Yes Incomplete_Boc->Functionalization No Optimize_Boc Adjust Reagents & Conditions Incomplete_Boc->Optimize_Boc Yes Poor_Stereo->Final_Product No Optimize_Stereo Re-evaluate Chiral Source/Catalyst Poor_Stereo->Optimize_Stereo Yes Deprotection_Issues->Final_Product No Optimize_Deprotection Use Scavengers/Milder Conditions Deprotection_Issues->Optimize_Deprotection Yes Optimize_RF->Ring_Formation Optimize_Boc->Boc_Protection Optimize_Stereo->Functionalization

Caption: Decision tree for synthesis and troubleshooting.

V. References

  • A Modular Approach to Trisubstituted Chiral Piperidines. ACS Publications. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]

  • Reductive amination and amide synthesis. ResearchGate. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Piperidine derivatives scope of this review. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • This compound. PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide synthesis, the structural integrity and purity of building blocks are paramount. (S)-1-Boc-4-(aminocarboxymethyl)piperidine, a chiral non-proteinogenic amino acid, serves as a critical intermediate in the synthesis of complex pharmaceutical compounds.[] The presence of a Boc-protecting group ensures controlled reactivity during peptide synthesis, while the piperidine scaffold imparts specific conformational constraints.[2][3] Its defined stereochemistry at the alpha-carbon is often essential for biological activity.

This guide provides an in-depth comparison of the essential analytical methods required for the comprehensive characterization of this compound. We will move beyond mere protocols to discuss the underlying principles, data interpretation, and the rationale behind experimental choices, reflecting the best practices in a contemporary drug development laboratory.

Logical Workflow for Comprehensive Characterization

A robust analytical workflow ensures that all critical quality attributes of the molecule—identity, purity, and stereochemical integrity—are thoroughly assessed. The process is sequential, with each step providing a deeper level of confirmation.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Verification NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass HPLC RP-HPLC (Purity & Impurities) MS->HPLC Informs Purity Check Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Prerequisite for Stereoisomer Analysis FTIR FTIR Spectroscopy (Functional Groups) Chiral_HPLC->FTIR Final Confirmation

Caption: A logical workflow for the analytical characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[4] It provides detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms and the presence of key functional groups.

Expertise & Experience: Why NMR is First

We always begin with NMR because it provides a comprehensive structural fingerprint. While Mass Spectrometry confirms the molecular weight, it cannot distinguish between isomers. NMR confirms that the atoms are connected in the correct way, verifying that the synthesis was successful and the correct product was formed. The characteristic singlet of the Boc group's nine equivalent protons is often the first signal a chemist looks for.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean vial.

    • Scientist's Note: DMSO-d₆ is often preferred for molecules with exchangeable protons (amine N-H, carboxylic acid O-H) as they are clearly visible. MeOD (Methanol-d₄) can also be used, but will result in the exchange of these labile protons with deuterium, causing their signals to disappear from the ¹H spectrum.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[4]

  • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Data Interpretation: Expected Signals

The following table outlines the predicted chemical shifts (δ) for the key protons and carbons of the target molecule.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key Features
Boc Group (t-Butyl) ~1.4 (s, 9H)~28.7 (3 x CH₃)A sharp singlet integrating to 9 protons is definitive for the Boc group.[5]
Boc Group (Quaternary C) -~79.3Confirms the tert-butyl attachment.[5]
Boc Group (C=O) -~155.0Carbonyl of the carbamate.
Piperidine Protons 1.1 - 4.1 (m)30.0 - 50.0A complex series of multiplets for the ring protons. 2D NMR (COSY, HSQC) may be needed for full assignment.
Alpha-Proton (α-H) ~3.5 - 3.8 (m, 1H)~55.0The proton on the chiral center, crucial for stereochemical analysis.
Carboxylic Acid (COOH) > 10 (br s, 1H)~175.0A broad, downfield signal for the acidic proton (may be absent in MeOD).
Amine (NH₂) Variable (br s, 2H)-Broad signal, position is concentration and solvent dependent (may be absent in MeOD).

Mass Spectrometry (MS): The Molecular Weigh-In

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula to within a few parts per million (ppm).

Expertise & Experience: Choosing the Right Ionization

For a molecule like this, which is polar and contains basic (amine) and acidic (carboxylic acid) groups, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation, making the data easy to interpret.[5]

Experimental Protocol: LC-MS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[6]

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • HPLC Conditions (for infusion):

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Dual AJS ESI.

    • Scan Range: m/z 100-500.

    • Drying Gas (N₂): Flow rate 6 L/min, Temperature 325 °C.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: 175 V.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Data Interpretation: Expected Mass
  • Molecular Formula: C₁₂H₂₂N₂O₄[7]

  • Average Molecular Weight: 258.31 g/mol [7]

  • Monoisotopic Mass: 258.15795719 Da[7]

  • Expected Ion (ESI+): [C₁₂H₂₂N₂O₄ + H]⁺ = m/z 259.1652

A measured mass within 5 ppm of the calculated exact mass provides high confidence in the elemental composition of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the cornerstone of purity analysis, separating the target compound from starting materials, by-products, and other impurities.[8] For a chiral compound, this analysis is twofold: achiral analysis for general purity and chiral analysis for enantiomeric excess.

Decision Framework for HPLC Method Selection

G start Analytical Goal? goal1 Determine overall chemical purity? start->goal1 goal2 Determine enantiomeric excess (%ee)? start->goal2 method1 Use Reversed-Phase (RP-HPLC) with a C18 column. goal1->method1 Yes method2 Use Normal Phase or Polar Organic Mode with a Chiral Stationary Phase (CSP). goal2->method2 Yes

Caption: Decision diagram for selecting the appropriate HPLC method.

A. Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

This method separates compounds based on their hydrophobicity and is used to determine the percentage purity of the main component.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

    • Scientist's Note: TFA is an ion-pairing agent that improves the peak shape of amines and carboxylic acids by minimizing tailing.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the carbamate and carboxyl groups).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase composition.[8]

A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for drug development applications.

B. Enantiomeric Purity by Chiral HPLC

This is the most critical analysis to confirm the stereochemical integrity of the (S)-enantiomer. It requires a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers.[9][10]

Chiral method development can be challenging. For N-protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) often provide excellent separation in either reversed-phase or polar organic mode.[11] An alternative approach for compounds without a strong chromophore is pre-column derivatization to attach a UV-active tag, though this is less ideal due to the introduction of an extra synthetic step.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase (Polar Organic Mode): A mixture of Ethanol and Hexane with a small amount of an acidic or basic modifier. A typical starting point could be 20% Ethanol in Hexane + 0.1% TFA.

    • Scientist's Note: The mobile phase composition must be carefully optimized. Isocratic (constant composition) elution is typically used for chiral separations to achieve the best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.[10]

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

The goal is to achieve baseline separation (Resolution > 1.5) between the (S) and potential (R) enantiomer peaks. The enantiomeric excess (% ee) is calculated using the peak areas: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 For pharmaceutical applications, an enantiomeric excess of >99.5% is often required.

Comparison of Analytical Methods

Technique Primary Information Advantages Limitations
¹H & ¹³C NMR Unambiguous molecular structure, connectivity.Highly detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex to interpret fully.
HRMS (ESI-TOF) Exact mass and elemental formula confirmation.Extremely high sensitivity and mass accuracy.Provides no information on isomerism or connectivity.
RP-HPLC Chemical purity, detection of impurities.High precision, robust, well-established for purity analysis.[8]Cannot separate enantiomers.
Chiral HPLC Enantiomeric purity (% ee), separation of stereoisomers.The gold standard for quantifying enantiomeric excess.[10][12]Method development can be time-consuming, expensive columns.

References

  • Benchchem. Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.
  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.
  • Vector Labs. Boc Protected Amino Acids.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Benchchem. Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • PubChem. This compound.
  • Benchchem. Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • A Chemtek. CAS 368866-11-9 this compound.
  • Secrets of Science. Analysis and evaluation of chiral drugs in biological samples.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

Sources

A Comparative Guide to the Purity Analysis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

(S)-1-Boc-4-(aminocarboxymethyl)piperidine, a chiral non-proteinogenic amino acid, serves as a critical building block in contemporary drug discovery. Its rigid piperidine scaffold is instrumental in designing molecules with constrained conformations, often leading to enhanced potency and selectivity for therapeutic targets. The stereochemistry at the α-carbon is paramount; the presence of the undesired (R)-enantiomer can result in a final active pharmaceutical ingredient (API) with altered pharmacological activity, reduced efficacy, or even significant adverse effects. Consequently, rigorous and validated analytical methods are indispensable for ensuring the chemical and enantiomeric purity of this intermediate.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the comprehensive purity assessment of this compound. We will explore a primary reversed-phase HPLC method for general purity and delve into essential alternative techniques—chiral HPLC and LC-MS—for enantiomeric separation and definitive impurity identification, respectively.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control and the assessment of process-related impurities, RP-HPLC-UV is the workhorse technique. Its robustness, accessibility, and high precision make it the first line of analysis.

Causality Behind Experimental Choices

The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound. The molecule possesses sufficient hydrophobicity, primarily due to the tert-butoxycarbonyl (Boc) protecting group, to be retained on a nonpolar stationary phase like C18. The Boc group also contains a carbonyl chromophore, which allows for sensitive detection using a standard UV detector. However, the presence of both an amine and a carboxylic acid group makes the molecule zwitterionic, which can lead to poor peak shape (tailing) on silica-based columns. To counteract this, an acidic modifier is added to the mobile phase to suppress the ionization of silanol groups on the stationary phase and ensure consistent protonation of the analyte.[1][2]

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice, offering a good balance of resolution and backpressure.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for the carbonyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Accurately weigh ~1 mg of sample s2 Dissolve in 1 mL of 50:50 Water/ACN s1->s2 s3 Vortex and filter (0.45 µm syringe filter) s2->s3 h1 Equilibrate C18 column with mobile phase s3->h1 Transfer to autosampler vial h2 Inject 10 µL of sample h1->h2 h3 Run gradient elution h2->h3 h4 Detect at 210 nm h3->h4 d1 Integrate peaks in chromatogram h4->d1 d2 Calculate area % purity d1->d2 d3 Identify known impurities by relative retention time d2->d3

Caption: RP-HPLC workflow from sample preparation to data analysis.

Expected Impurity Profile

This achiral method is effective for detecting several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials or byproducts from the synthetic route.

  • Degradation Products: The most common degradation product is the de-protected piperidine, formed by the acid-labile cleavage of the Boc group.

  • Over-reaction Products: Such as di-Boc protected species where a second Boc group has been added elsewhere on the molecule.

Limitation: This standard RP-HPLC method cannot distinguish between the (S)- and (R)-enantiomers, which will co-elute as a single peak.

Alternative & Complementary Methods

To build a complete purity profile, especially for a chiral pharmaceutical intermediate, orthogonal and more specific techniques are required.

Chiral HPLC for Enantiomeric Purity

Trustworthiness: The control of stereochemistry is a non-negotiable aspect of modern pharmaceutical development. The presence of an undesired enantiomer can have profound biological consequences. Therefore, a validated chiral HPLC method is essential to quantify the enantiomeric excess (e.e.) and ensure the stereochemical integrity of the material.

Mechanistic Insight: Chiral HPLC utilizes a stationary phase that is itself chiral. These Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose or amylose derivatives, form transient, diastereomeric complexes with the enantiomers of the analyte.[3][4] The difference in the stability of these complexes leads to different retention times, allowing for their separation. For N-protected amino acids, macrocyclic glycopeptide-based CSPs have also shown high efficacy.[4]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak IC-3, 4.6 x 250 mm, 3 µm).[5]

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an additive like diethylamine (0.1%) to improve peak shape for basic analytes.[6]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of the mobile phase.

Note: For compounds lacking a strong chromophore or when high sensitivity is needed, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to introduce a UV-active tag.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Authoritative Grounding: While HPLC-UV can quantify impurities based on peak area, it provides no structural information. LC-MS is the definitive technique for identifying unknown peaks by providing precise mass-to-charge ratio (m/z) data, which allows for the determination of molecular weights.[7] This is critical for troubleshooting manufacturing processes and for conducting forced degradation studies to understand potential degradation pathways.

Mechanistic Insight: After chromatographic separation via the LC, the column effluent is directed into a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, generating protonated molecular ions [M+H]+ with minimal fragmentation.[1] A high-resolution mass spectrometer (like a TOF or Orbitrap) can provide exact mass measurements, enabling the calculation of elemental compositions for unknown impurities.

  • LC System: Same as the RP-HPLC method. The mobile phase must be MS-compatible (e.g., using formic acid, which is volatile, instead of non-volatile buffers).[2]

  • Mass Spectrometer: Triple Quadrupole (QqQ) for quantification or Time-of-Flight (TOF)/Orbitrap for high-resolution accurate mass identification.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Range: m/z 100-1000.

  • Data Analysis: The molecular weight of an unknown impurity peak is determined from its mass spectrum. This information, combined with knowledge of the synthetic process, allows for its structural elucidation.[2]

Decision Framework for Method Selection

The choice of analytical method is dictated by the specific question being asked. The following diagram illustrates a logical approach to analyzing this compound.

start Purity Analysis of This compound q1 Routine QC Check? (Total Purity) start->q1 q2 Assess Stereochemical Integrity? q1->q2 No m1 Use RP-HPLC-UV (Achiral Method) q1->m1 Yes q3 Unknown Peak Observed? q2->q3 No m2 Use Chiral HPLC q2->m2 Yes m3 Use LC-MS for Identification q3->m3 Yes m1->q3

Caption: Logical workflow for selecting the appropriate analytical method.

Comparative Summary of Analytical Techniques

ParameterRP-HPLC-UVChiral HPLCLC-MS
Primary Purpose Quantitative analysis of overall purityQuantification of enantiomeric purity (e.e.)Identification of unknown impurities
Specificity Achiral; separates based on polarityChiral; separates enantiomersMass-based; highly specific for m/z
Typical Impurities Process-related, degradation products(R)-enantiomerUnknowns, process side-products, degradants
Key Output Purity value (Area %)Enantiomeric excess (e.e. %)Molecular weight, elemental composition
Instrumentation Standard HPLC with UV detectorHPLC with UV and specialized chiral columnLC coupled to a mass spectrometer
Complexity & Cost Low to MediumMediumHigh

Conclusion

A comprehensive purity analysis of this compound cannot rely on a single analytical method. While a well-designed RP-HPLC-UV method provides a robust foundation for assessing overall purity and tracking known process-related impurities, it is blind to the critical stereochemical aspect. The integration of an orthogonal chiral HPLC method is mandatory to ensure enantiomeric purity, a key determinant of the final drug product's safety and efficacy. Furthermore, the use of LC-MS provides an indispensable tool for the structural elucidation of unknown impurities that may arise during synthesis or degradation. By employing this multi-faceted HPLC-based approach, researchers and drug development professionals can establish a self-validating system that guarantees the quality and integrity of this vital pharmaceutical building block.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • Benchchem. Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • Benchchem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Benchchem. Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • Agilent. Analysis of a Synthetic Peptide and Its Impurities. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (S)-1-Boc-4-(aminocarboxymethyl)piperidine, a key building block in medicinal chemistry and drug development. In the absence of a publicly available, experimentally verified spectrum for the title compound, this guide presents a detailed predictive analysis based on the spectral data of structurally related analogs. By comparing the NMR data of simpler piperidine derivatives, we can confidently assign the expected chemical shifts and coupling patterns for this compound. This comparative approach not only allows for the structural elucidation of the target molecule but also provides valuable insights into the influence of substituents on the magnetic environment of the piperidine ring.

Introduction to the Structural Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its polarity, basicity, and lipophilicity, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. This compound incorporates several key functional groups: a Boc-protected amine, a chiral center, and an amino acid-like side chain at the 4-position. Accurate structural characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from a thorough analysis of the experimental data for the comparative compounds: 1-Boc-piperidine and 4-Amino-1-Boc-piperidine. The rationale for these predictions is discussed in detail in Section 4.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds (400 MHz, CDCl₃)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Boc (-C(CH₃)₃)~1.45s-
Piperidine H2ax, H6ax~4.0-4.2br d~13
Piperidine H2eq, H6eq~2.7-2.9br t~12
Piperidine H3ax, H5ax~1.2-1.4qd~12, 4
Piperidine H3eq, H5eq~1.7-1.9br d~13
Piperidine H4~1.9-2.1m-
CH(NH₂)COOH~3.5-3.7d~5
1-Boc-piperidine Boc (-C(CH₃)₃)1.45s-
Piperidine H2, H63.60t5.5
Piperidine H3, H51.65quint5.6
Piperidine H41.54quint5.6
4-Amino-1-Boc-piperidine [1][2]Boc (-C(CH₃)₃)1.44s-
Piperidine H2ax, H6ax3.90br d13.2
Piperidine H2eq, H6eq2.80br t12.0
Piperidine H3ax, H5ax1.25qd12.0, 4.0
Piperidine H3eq, H5eq1.80br d12.4
Piperidine H42.85tt10.8, 4.0

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Comparative Compounds (100 MHz, CDCl₃)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound Boc (-C (CH₃)₃)~79.5
Boc (-C(C H₃)₃)~28.4
Piperidine C2, C6~44.0
Piperidine C3, C5~30.0
Piperidine C4~40.0
C H(NH₂)COOH~58.0
CH(NH₂) C OOH~175.0
1-Boc-piperidine Boc (-C (CH₃)₃)79.2
Boc (-C(C H₃)₃)28.5
Piperidine C2, C644.5
Piperidine C3, C529.0
Piperidine C424.6
4-Amino-1-Boc-piperidine [1][2]Boc (-C (CH₃)₃)79.2
Boc (-C(C H₃)₃)28.5
Piperidine C2, C644.2
Piperidine C3, C533.0
Piperidine C446.5

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for piperidine-based compounds, the following protocol is recommended. This protocol is a self-validating system, incorporating standard practices for sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analytical sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, chosen based on the sample's solubility). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[3]

    • The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key acquisition parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to aid in the definitive assignment of proton and carbon signals, respectively.

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for the structural elucidation of an organic molecule.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation sample_prep Sample Preparation nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC) NMR Acquisition sample_prep->nmr_acq ft Fourier Transform nmr_acq->ft two_d_corr 2D Correlation Analysis nmr_acq->two_d_corr phase_corr Phase Correction ft->phase_corr baseline_corr Baseline Correction phase_corr->baseline_corr integration Integration (¹H) baseline_corr->integration peak_picking Peak Picking integration->peak_picking integration_analysis Integration Analysis integration->integration_analysis chem_shift Chemical Shift Analysis peak_picking->chem_shift coupling Coupling Constant Analysis peak_picking->coupling structure_elucidation Structure Elucidation & Verification chem_shift->structure_elucidation coupling->structure_elucidation integration_analysis->structure_elucidation two_d_corr->structure_elucidation

Caption: Workflow for NMR data acquisition, processing, and analysis.

In-depth Discussion and Comparative Analysis

The predicted NMR data for this compound can be rationalized by examining the spectra of the comparative compounds and considering the electronic effects of the substituents.

¹H NMR Analysis:

  • Boc Group: The nine protons of the tert-butyl group are magnetically equivalent and appear as a sharp singlet at approximately 1.45 ppm, consistent with both comparative compounds.

  • Piperidine Ring Protons: The piperidine ring exists predominantly in a chair conformation. The protons on the ring are diastereotopic and exhibit complex splitting patterns.

    • H2 and H6: The protons on the carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded due to the electron-withdrawing effect of the Boc-protected nitrogen. The axial protons (H2ax, H6ax) are expected to resonate further downfield (~4.0-4.2 ppm) compared to the equatorial protons (H2eq, H6eq) (~2.7-2.9 ppm). This is a characteristic feature of N-Boc protected piperidines.

    • H3, H5, and H4: The protons on C3, C5, and C4 are in a more aliphatic environment and resonate upfield. The introduction of the aminocarboxymethyl group at the 4-position will deshield the H4 proton compared to 1-Boc-piperidine. The expected chemical shift for H4 is around 1.9-2.1 ppm. The axial and equatorial protons on C3 and C5 will also be affected, leading to complex multiplets in the region of 1.2-1.9 ppm.

  • Aminocarboxymethyl Side Chain: The methine proton (CH(NH₂)COOH) is attached to a stereocenter and is adjacent to both an amino and a carboxylic acid group. This proton is expected to appear as a doublet at approximately 3.5-3.7 ppm. The exact chemical shift and coupling will be dependent on the solvent and pH.

¹³C NMR Analysis:

  • Boc Group: The quaternary carbon of the Boc group is consistently observed around 79.2-79.5 ppm, while the methyl carbons resonate at approximately 28.4 ppm.

  • Piperidine Ring Carbons:

    • C2 and C6: These carbons, being adjacent to the nitrogen, are found at around 44.0-44.5 ppm.

    • C4: The chemical shift of C4 is highly sensitive to the substituent at this position. In 1-Boc-piperidine, it appears at 24.6 ppm. The introduction of an amino group in 4-amino-1-Boc-piperidine shifts this signal downfield to 46.5 ppm. The aminocarboxymethyl group is also an electron-withdrawing group, and thus the C4 signal in the target molecule is predicted to be in the range of 40.0 ppm.

    • C3 and C5: These carbons are less affected by the C4 substituent and are expected to resonate around 30.0 ppm.

  • Aminocarboxymethyl Side Chain: The methine carbon (CH(NH₂)COOH) is expected to have a chemical shift of around 58.0 ppm, and the carboxylic acid carbon will be significantly downfield, at approximately 175.0 ppm.

Conclusion

This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging the experimental data of structurally related compounds, we have established a reliable set of expected chemical shifts and have provided a robust protocol for experimental verification. This approach underscores the power of comparative NMR analysis in the structural elucidation of complex organic molecules, providing researchers and drug development professionals with the necessary tools for the confident characterization of novel piperidine-based compounds.

References

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex chemical synthesis, the precise characterization of molecular entities is paramount. (S)-1-Boc-4-(aminocarboxymethyl)piperidine, a chiral building block, is increasingly utilized in the synthesis of novel therapeutics.[1] Its structural integrity and purity are critical determinants of downstream success. This guide, crafted from the perspective of a senior application scientist, provides an in-depth exploration of mass spectrometry for the analysis of this compound, comparing it with alternative analytical techniques and offering detailed, field-proven experimental protocols.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone analytical technique for its unparalleled sensitivity and specificity in molecular identification and quantification.[2] For a molecule like this compound, which possesses a moderate molecular weight and key functional groups, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited.[3][4] This guide will focus on Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules, coupled with tandem mass spectrometry (MS/MS) for structural elucidation.[4][5]

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the analyte's properties is the bedrock of any successful analytical method development.

PropertyValueSource
Molecular Formula C12H22N2O4[6]
Molecular Weight 258.31 g/mol [6]
Monoisotopic Mass 258.15795719 Da[6]
XLogP3 -1.7[6]

The negative XLogP3 value indicates the polar nature of the molecule, making it highly suitable for reverse-phase liquid chromatography with aqueous mobile phases and ESI.[6][7]

Part 1: The Core Protocol - LC-MS/MS Analysis

This section details a robust and reproducible LC-MS/MS protocol for the qualitative and quantitative analysis of this compound. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding.

Experimental Workflow: A Visual Overview

LC-MS_Workflow Figure 1: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Serial Dilution) Stock->Working Dilute Final Centrifugation Working->Final Prepare Sample Sample Dilution (in 50:50 Methanol:Water) Sample->Final Prepare Injection Injection (5 µL) Final->Injection Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Injection->Column Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI FullScan Full Scan (MS1) (m/z 50-500) ESI->FullScan Fragmentation Collision-Induced Dissociation (CID) FullScan->Fragmentation MRM MRM Scan (MS2) Fragmentation->MRM

Caption: A streamlined workflow for the analysis of this compound.

Step-by-Step Experimental Protocol

1. Sample Preparation: The "Dilute and Shoot" Approach

For high-throughput analysis and to minimize variability, a simple "dilute and shoot" method is often effective.[8]

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in LC-MS grade methanol. The choice of methanol is due to its volatility and compatibility with reverse-phase chromatography.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. This composition is chosen to be compatible with the initial mobile phase conditions, ensuring good peak shape.

  • Sample Dilution: Dilute test samples with the 50:50 methanol/water mixture to ensure the analyte concentration falls within the linear range of the calibration curve.

  • Final Preparation: Prior to injection, centrifuge all samples and standards at >10,000 x g for 5 minutes to remove any particulates that could clog the LC system.

2. Liquid Chromatography (LC) Parameters

The goal of the LC separation is to isolate the analyte from matrix components and potential isomers, reducing ion suppression.[4]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent retention for moderately polar compounds. The smaller particle size enhances resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase LC with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to effectively elute the analyte while ensuring good peak shape and separation from other components.
Flow Rate 0.4 mL/minThis flow rate is optimal for the chosen column dimensions and balances analysis time with separation efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion.

3. Mass Spectrometry (MS) Parameters

A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF is ideal for this analysis.[4]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of two basic nitrogen atoms makes this molecule readily protonated in positive ESI.[3]
Capillary Voltage 3.5 kVThis voltage is a good starting point for achieving stable spray and efficient ionization.
Source Temperature 150 °COptimizes desolvation without causing thermal degradation of the analyte.
Desolvation Gas Flow 800 L/hrAids in the efficient desolvation of the ESI droplets.
Full Scan (MS1) m/z 50-500This range covers the expected precursor ion and potential adducts.
Collision Energy (for MS/MS) 10-30 eVA range of collision energies should be tested to optimize the fragmentation pattern for structural confirmation and quantitative analysis.
Anticipated Mass Spectrometry Data

In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]+.

IonCalculated m/z
[M+H]+ 259.1652
[M+Na]+ 281.1471

Fragmentation Analysis (MS/MS)

Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion is expected to yield characteristic fragment ions. The Boc (tert-butoxycarbonyl) protecting group is known to be labile under CID conditions.[9][10][11] A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) is anticipated.[12]

Fragmentation_Pathway Figure 2: Proposed Fragmentation of [M+H]+ cluster_frags Fragment Ions Parent [M+H]+ m/z 259.17 Frag1 [M+H - C4H8]+ m/z 203.10 Parent->Frag1 - 56 Da (isobutylene) Frag2 [M+H - C5H9O2]+ m/z 159.12 Parent->Frag2 - 100 Da (Boc group) Frag3 [Piperidine Ring Fragment]+ m/z 84.08 Frag2->Frag3 - CO2 - CH2NH2

Caption: Key fragmentation pathways for structural confirmation.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For sensitive and selective quantification, MRM is the gold standard.[3] Based on the fragmentation data, the following transitions would be monitored:

Precursor Ion (m/z)Product Ion (m/z)Description
259.2203.1Quantifier: Loss of isobutylene. Generally a stable and abundant fragment.
259.2159.1Qualifier: Loss of the Boc group. Confirms the identity of the analyte.

Part 2: Performance Comparison with Alternative Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection.[4]High sensitivity and selectivity, structural information from fragmentation, suitable for complex matrices.[3]Higher initial instrument cost, requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[4]Excellent for volatile and thermally stable compounds.Requires derivatization for polar, non-volatile compounds like the target analyte, potential for thermal degradation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on UV absorbance.[3]Robust, widely available, lower cost than MS.Lacks the sensitivity and selectivity of MS, requires a chromophore for detection (the target analyte has a weak chromophore).
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, not ideal for quantification of trace levels, more complex data interpretation.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Uses a supercritical fluid as the mobile phase for separation.Can be advantageous for chiral separations and analysis of some polar compounds.[13]Less common than LC-MS, method development can be more challenging.

For the specific analysis of this compound, LC-MS/MS offers the most comprehensive solution, providing both sensitive quantification and confident structural identification.

Part 3: Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through the inclusion of a qualifier ion in the MRM method. The consistent ratio of the quantifier to qualifier ion across standards and samples provides a high degree of confidence in the identity of the analyte being measured. Furthermore, the use of a stable isotope-labeled internal standard, if available, would further enhance the robustness and accuracy of the method by correcting for matrix effects and variations in sample preparation and instrument response.[14]

Conclusion

The mass spectrometry-based workflow presented in this guide offers a robust, sensitive, and specific method for the analysis of this compound. By understanding the principles behind the experimental choices and the expected data, researchers can confidently implement and adapt this protocol for their specific needs in drug discovery and development. The comparison with alternative techniques underscores the superiority of LC-MS/MS for this particular application, providing a comprehensive analytical solution.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to Prepare Your Samples for Polar Metabolite Analysis?. [Link]

  • LCGC International. Nonconventional Alternatives to LC–MS. [Link]

  • MDPI. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. [Link]

  • PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

  • Aliri Bioanalysis. The future of small and large molecule bioanalytics — today. [Link]

  • ResearchGate. MALDI or ESI which is suitable for small molecules?. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PMC - NIH. Rethinking Mass Spectrometry-Based Small Molecule Identification Strategies in Metabolomics. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

  • PubMed. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. [Link]

  • PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

Sources

The Piperidine Constraint: A Comparative Guide to the Biological Activity of Peptides Containing (S)-1-Boc-4-(aminocarboxymethyl)piperidine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount challenge. The inherent flexibility of many endogenous peptides, while crucial for their biological function, often renders them susceptible to proteolytic degradation and can lead to poor pharmacokinetic profiles. To overcome these limitations, the introduction of conformational constraints into peptide backbones has emerged as a powerful strategy in medicinal chemistry.

This guide provides an in-depth comparison of the biological activity of peptides and peptidomimetics incorporating piperidine-based constraints, with a particular focus on the utility of the versatile building block, (S)-1-Boc-4-(aminocarboxymethyl)piperidine. We will explore the mechanistic rationale behind this approach, present comparative experimental data from relevant studies, and provide detailed protocols for the assessment of biological activity.

The Rationale for Conformational Constraint with Piperidine Scaffolds

The introduction of rigid structural elements into a peptide sequence serves to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor. This often translates to a significant increase in binding affinity and biological potency. Piperidine rings, as saturated six-membered heterocycles, are particularly effective scaffolds for inducing such conformational rigidity.

When incorporated into a peptide, building blocks like this compound can act as proline mimetics. Proline's unique cyclic structure already imparts a degree of rigidity to the peptide backbone and is often found in β-turn structures, which are critical for molecular recognition in many peptide-receptor interactions. The piperidine scaffold, with its defined chair or boat conformations, can enforce an even more pronounced and stable turn, leading to enhanced biological activity. The introduction of unnatural amino acids with six-membered heterocyclic rings, such as piperidine-2, 3-, and 4-carboxylic acids, has been shown to significantly increase the metabolic stability and antinociceptive activity of opioid peptide analogs[1].

Comparative Analysis: Piperidine-Constrained Molecules in Action

While direct comparative studies on peptides containing this compound are not abundant in publicly accessible literature, a compelling case for the utility of the piperidine constraint can be made by examining closely related peptidomimetics. A notable example comes from the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Research in this area has demonstrated the power of incorporating piperidine scaffolds to create potent and selective inhibitors.

Case Study: Piperidine-Constrained Phenethylamines as DPP-IV Inhibitors

In a study by Pei et al., a series of piperidinone- and piperidine-constrained phenethylamines were synthesized and evaluated as DPP-IV inhibitors[2][3]. The data clearly illustrates the impact of the piperidine constraint on inhibitory potency.

CompoundStructureDPP-IV Ki (nM)
Piperidinone 32 2-chlorophenyl at R1, 2,4,5-trifluorophenyl at R21.9
Piperidine 38 Urea linker140
Piperidine 41 Pyrimidine linker6.1
Piperidine 42 Methylsulfonyl group4

Data synthesized from Pei et al., J Med Chem. 2007;50(8):1983-7.[2][3]

The transition from a more flexible urea linker in Piperidine 38 (Ki = 140 nM) to a more rigid pyrimidine linker in Piperidine 41 (Ki = 6.1 nM) dramatically improved potency, highlighting the benefit of conformational restriction. The piperidinone-constrained compound 32 exhibited a remarkable Ki of 1.9 nM, demonstrating that the rigid scaffold effectively orients the key pharmacophores for optimal interaction with the DPP-IV active site. These compounds were also found to be highly selective for DPP-IV over related proteases like DPP8 and DPP9, a critical factor for avoiding potential toxicity[2].

This case study provides strong evidence for the principle that incorporating a piperidine-based constraint can significantly enhance the biological activity of small molecules designed to interact with peptide-binding sites. The same principle applies to the direct modification of peptides with building blocks like this compound.

Application in Bioactive Peptide Modification: Opioid and Somatostatin Analogs

The strategy of replacing key amino acid residues with constrained mimetics has been extensively explored in the development of analogs of endogenous peptides, such as opioid peptides and somatostatin.

Opioid Peptides

Endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor, has the sequence Tyr-Pro-Phe-Phe-NH2. The proline residue in position 2 is crucial for inducing a β-turn structure that facilitates receptor binding. Studies have shown that replacing this proline with piperidine-3-carboxylic acid (Nip) can result in analogs with picomolar affinity for the μ-opioid receptor[4]. This demonstrates that the piperidine ring can effectively mimic and even enhance the conformational role of proline in this context.

Somatostatin Analogs

Somatostatin is a cyclic peptide hormone that inhibits the release of various other hormones, including growth hormone. Analogs of somatostatin are used clinically to treat conditions like acromegaly and certain neuroendocrine tumors. A key structural feature of many potent somatostatin analogs is a β-turn involving the sequence Phe-D-Trp-Lys-Thr. Replacing the proline residue in some cyclic hexapeptide analogs of somatostatin with arylalkyl peptoid residues has led to molecules with potent binding and increased selectivity for the hsst2 receptor subtype[5]. While not a direct piperidine replacement, this further illustrates the principle of using constrained mimetics to fine-tune the biological activity of peptides.

Experimental Protocols

To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of peptides containing piperidine-based constraints.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Piperidine-Modified Peptide

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-X-Phe-Phe-NH2, where X is the (S)-4-(aminocarboxymethyl)piperidine residue) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH)

  • (S)-1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat Fmoc Deprotection and Coupling: Repeat the deprotection and coupling steps for the second Fmoc-Phe-OH.

  • Coupling of the Piperidine Building Block:

    • Couple (S)-1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid using the same activation and coupling procedure as for the standard amino acids.

  • Final Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe1 Couple Fmoc-Phe-OH Deprotect1->Couple_Phe1 Deprotect2 Fmoc Deprotection Couple_Phe1->Deprotect2 Couple_Phe2 Couple Fmoc-Phe-OH Deprotect2->Couple_Phe2 Deprotect3 Fmoc Deprotection Couple_Phe2->Deprotect3 Couple_Pip Couple Piperidine Building Block Deprotect3->Couple_Pip Deprotect4 Fmoc Deprotection Couple_Pip->Deprotect4 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect4->Couple_Tyr Deprotect5 Final Fmoc Deprotection Couple_Tyr->Deprotect5 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect5->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze MS & HPLC Analysis Purify->Analyze

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a piperidine-modified peptide to its target G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [3H]-DAMGO for the μ-opioid receptor)

  • Unlabeled peptide (competitor) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (20-50 µg of protein)

    • Radioligand at a concentration near its Kd

    • Varying concentrations of the unlabeled test peptide or a known standard.

    • For total binding, add buffer instead of the competitor.

    • For non-specific binding, add a high concentration of an unlabeled standard ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Logic cluster_components Assay Components Receptor GPCR Membranes Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand ([L]) Radioligand->Incubate Test_Peptide Test Peptide (Competitor) Test_Peptide->Incubate Filter Separate Bound/Free Incubate->Filter Count Quantify Bound Radioligand Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Protocol 3: In Vitro Functional Assay ([35S]GTPγS Binding)

This assay measures the functional activity (agonist or antagonist) of a peptide by quantifying its effect on G-protein activation.

Materials:

  • Cell membranes expressing the target GPCR

  • [35S]GTPγS

  • Test peptide at various concentrations

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes

    • GDP (10-30 µM)

    • Varying concentrations of the test peptide.

  • Pre-incubation: Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS (0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Harvesting: Terminate the reaction and harvest the contents as described in the receptor binding assay protocol.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the peptide concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 for the inhibition of agonist-stimulated binding.

Conclusion and Future Directions

The incorporation of piperidine-based conformational constraints, exemplified by the use of building blocks like this compound, represents a validated and powerful strategy for enhancing the biological activity of peptides and peptidomimetics. By pre-organizing the molecule into a bioactive conformation, these scaffolds can lead to significant improvements in binding affinity, potency, and selectivity. The case study of DPP-IV inhibitors provides compelling quantitative evidence for this principle.

While direct comparative data for peptides containing the specific title compound remains an area for future research to fully elucidate, the extensive literature on related proline mimetics in opioid and somatostatin analogs strongly supports its potential. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate their own piperidine-constrained peptides, contributing to the growing body of knowledge in this exciting field of drug discovery. As our understanding of peptide-receptor interactions continues to deepen, the rational design of conformationally constrained peptides will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. [Link]

  • Haskell-Luevano, C., et al. (2009). Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 19(8), 2266-70. [Link]

  • He, W., et al. (1998). Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues. Journal of Medicinal Chemistry, 41(13), 2236-45. [Link]

  • Janecka, A., et al. (2020). Analgesic Peptides: From Natural Diversity to Rational Design. Molecules, 25(5), 1143. [Link]

  • Lee, Y. S., & Lee, M. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. International Journal of Molecular Sciences, 22(16), 8893. [Link]

  • Vale, W., et al. (1982). Synthesis and biological activity of highly potent octapeptide analogs of somatostatin. Proceedings of the National Academy of Sciences, 79(6), 1896-900. [Link]

  • Kéri, G., et al. (1993). Structure-activity relationship studies of novel somatostatin analogs with antitumor activity. Peptide Research, 6(5), 281-8. [Link]

  • Rivier, J., et al. (1976). Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat. Endocrinology, 98(2), 336-43. [Link]

  • Backes, B. J., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Journal of Medicinal Chemistry, 50(8), 1975-82. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional scaffold that is conformationally flexible, enabling it to present substituents in precise spatial orientations for optimal interaction with biological targets.[1] Among the vast library of piperidine-based building blocks, (S)-1-Boc-4-(aminocarboxymethyl)piperidine and its derivatives are of particular interest. The defined stereochemistry at the α-carbon, combined with the orthogonally protected amino and carboxyl functionalities, makes this scaffold a highly valuable component for constructing complex peptidomimetics, protease inhibitors, and other targeted therapeutics.[3]

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role, not only in synthetic strategy but also in influencing the molecule's conformational behavior. A comprehensive structural analysis is therefore not merely a quality control step but a fundamental necessity for understanding structure-activity relationships (SAR) and ensuring the rational design of next-generation therapeutics.

This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of this compound derivatives. We will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from years of field experience to empower researchers in their drug development endeavors.

Conformational Landscape & Solution-State Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamic conformational behavior of piperidine derivatives.[4][5] For molecules like this compound, NMR provides critical information on the piperidine ring conformation, the orientation of substituents, and the rotational dynamics of the bulky Boc group.

Expertise & Causality: Why NMR is Paramount

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional shape. The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. However, the presence of substituents and, notably, the sterically demanding Boc group on the nitrogen, can significantly influence this conformational equilibrium.

  • Chair Conformation: The bulky Boc group and the aminocarboxymethyl substituent at the C4 position generally favor an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.[6] This preference can be confirmed by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. Large diaxial couplings (typically 10-13 Hz) are indicative of a chair conformation with the coupled protons in an axial orientation, while smaller axial-equatorial or equatorial-equatorial couplings (2-5 Hz) suggest different relationships.

  • Boc Group Rotamers: The C–N bond of the carbamate in the Boc group can exhibit restricted rotation, sometimes leading to the appearance of two distinct sets of signals (rotamers) in the NMR spectrum at low temperatures.[7] This dynamic process is important to recognize as it can complicate spectral interpretation but also provides insight into the molecule's conformational flexibility.

Experimental Protocol: ¹H & ¹³C NMR Analysis

This protocol outlines the standard procedure for acquiring and analyzing NMR data for a representative this compound derivative.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • If needed, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • ¹H NMR:

      • Identify the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, typically around 1.45 ppm.[8]

      • Analyze the multiplets corresponding to the piperidine ring protons (typically 1.0-4.0 ppm). Pay close attention to the chemical shifts and coupling constants of the protons at C2, C6, and C4 to infer their axial/equatorial positions.

      • Locate the signal for the α-proton at the stereocenter. Its coupling to the adjacent C4 proton provides further conformational information.

    • ¹³C NMR:

      • Identify the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon (~155 ppm).

      • Assign the signals for the piperidine ring carbons and the aminocarboxymethyl side chain.

Molecular Weight and Fragmentation Insights via Mass Spectrometry

Mass Spectrometry (MS) is an indispensable technique for confirming the molecular weight of the synthesized derivative and gaining structural information through fragmentation analysis. For polar and thermally labile molecules like Boc-protected amino acid derivatives, soft ionization techniques are required.

Expertise & Causality: Choosing the Right MS Technique
  • Electrospray Ionization (ESI): ESI is the method of choice for these compounds. It is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation.[9] This allows for the unambiguous determination of the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for Boc-protected piperidines include:

    • Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is highly characteristic.

    • α-Cleavage: Cleavage of the bonds adjacent to the piperidine nitrogen is a common fragmentation pathway, leading to the formation of stable iminium ions.[9]

    • Side-chain fragmentation: Loss of water (H₂O) or other small molecules from the aminocarboxymethyl side chain can also be observed.[10]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from high aqueous to high organic content to elute the compound.

    • Flow Rate: 0.2 - 0.4 mL/min.[9]

    • Injection Volume: 1 - 5 µL.[9]

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan: Perform a full scan (e.g., m/z 100-500) to identify the [M+H]⁺ precursor ion.

    • MS/MS Scan: Perform a product ion scan on the determined precursor ion to obtain the fragmentation spectrum.

Visualizing Mass Spectrometry Fragmentation

G M_H [M+H]⁺ (m/z 259.16) Loss_Boc Loss of Boc (C₅H₈O₂) -100 Da M_H->Loss_Boc -100.05 Da Loss_tBu Loss of isobutylene (C₄H₈) -56 Da M_H->Loss_tBu -56.06 Da Frag_159 [M+H-100]⁺ (m/z 159.09) Loss_Boc->Frag_159 Frag_203 [M+H-56]⁺ (m/z 203.11) Loss_tBu->Frag_203 Alpha_Cleavage α-Cleavage Frag_159->Alpha_Cleavage Frag_alpha Iminium Ions Alpha_Cleavage->Frag_alpha

Caption: Key MS/MS fragmentation pathways for this compound.

Unambiguous 3D Structure by Single-Crystal X-ray Crystallography

While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. It is the gold standard for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Expertise & Causality: The Power and Pitfalls of Crystallography

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[11] This is often the rate-limiting step. For zwitterionic or highly flexible molecules, crystallization can be particularly difficult. However, the data obtained is invaluable. It validates the stereochemistry assigned by synthesis and provides a static snapshot of the molecule's lowest energy conformation in the solid state, which can then be compared to computational models and solution-state NMR data.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purification High Purity Sample (>98%) Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Solvent_Screen->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Data Collection Mounting->Diffractometer Processing Data Integration & Scaling Diffractometer->Processing Solution Structure Solution (Direct Methods/Patterson) Processing->Solution Refinement Structural Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography analysis.

  • Crystallization: Dissolve the highly purified compound in various solvents and solvent mixtures. Employ methods like slow evaporation of the solvent or vapor diffusion of an anti-solvent to induce crystallization.[11]

  • Crystal Mounting & Data Collection: Carefully mount a suitable single crystal (typically 0.1-0.3 mm) on a goniometer head.[11] Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the phase problem to generate an initial structural model, which is then refined against the experimental data to yield the final, highly accurate structure.[12]

Comparative Guide to Analytical Techniques

The complete and confident structural elucidation of this compound derivatives relies on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information.

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Solution-state structure, conformational dynamics, stereochemical relationships, sample purity.Provides detailed structural and dynamic information in a biologically relevant state (solution).[4][13]Can be complex to interpret; sensitive to sample purity; may not reflect solid-state conformation.
Mass Spectrometry Molecular weight confirmation, elemental composition (HRMS), structural fragmentation patterns.High sensitivity (requires minimal sample); provides definitive molecular formula with HRMS.[9][10]Provides limited stereochemical or conformational information; fragmentation can be complex.
X-ray Crystallography Unambiguous solid-state 3D structure, absolute stereochemistry, bond lengths/angles, packing.Gold standard for absolute structure determination.[12]Requires high-quality single crystals, which can be challenging to grow; structure may not represent the solution-state conformation.
Infrared (IR) Spec. Presence of key functional groups (C=O, N-H, O-H).Fast, simple, and non-destructive; good for quick functional group verification.Provides limited information on the overall molecular skeleton or stereochemistry.

Conclusion

The structural analysis of this compound derivatives is a multi-faceted process that is critical for advancing drug discovery programs. A logical, integrated approach, beginning with NMR and MS to confirm the structure and molecular weight in solution, and culminating with X-ray crystallography for definitive solid-state confirmation, constitutes a self-validating system. By understanding the causality behind the choice of each technique and adhering to rigorous experimental protocols, researchers can build a comprehensive structural understanding of these vital pharmaceutical building blocks, paving the way for the design of safer and more effective medicines.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - Repositório Institucional UNESP.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchG
  • This compound - PubChem.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook.
  • A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids - Benchchem.
  • 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid - Chem-Impex.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.

Sources

Alternative building blocks to (S)-1-Boc-4-(aminocarboxymethyl)piperidine in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Building Blocks for (S)-1-Boc-4-(aminocarboxymethyl)piperidine in Peptide Synthesis

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, the inherent flexibility of linear peptides often leads to significant drawbacks, including susceptibility to proteolytic degradation and a high entropic penalty upon binding to their biological targets, which can reduce affinity.[1][2] To overcome these limitations, medicinal chemists employ strategies to impose conformational constraints, effectively pre-organizing the peptide into its bioactive shape.[1][3]

This compound is a non-natural amino acid that serves as a valuable tool in this endeavor. Its rigid piperidine core is designed to mimic β-turns, which are critical secondary structures in molecular recognition events.[4] While effective, it is one of many solutions to the challenge of conformational restriction. This guide provides a comparative analysis of alternative building blocks, offering researchers a data-driven framework for selecting the optimal scaffold for their specific application, from enhancing metabolic stability to precisely mimicking complex protein-protein interfaces (PPIs).

The Benchmark: Understanding this compound

This compound is a bifunctional building block used in solid-phase peptide synthesis (SPPS).[4] Its structure consists of a piperidine ring where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and an aminocarboxymethyl side chain is attached at the 4-position.

  • Structural Role: The primary function of this building block is to introduce a rigid turn in the peptide backbone. The piperidine ring restricts the available conformational space of the peptide chain, guiding it to adopt a specific three-dimensional structure.

  • Synthetic Considerations: As a sterically hindered amino acid, its incorporation into a growing peptide chain during SPPS can be challenging. Standard coupling conditions may prove inefficient, often requiring more potent coupling reagents, longer reaction times, or double-coupling strategies to ensure complete reaction and prevent the formation of deletion sequences.[5][6][7]

Caption: Chemical structure of this compound.[8]

A Comparative Analysis of Alternative Scaffolds

The choice of a constraining element depends on the desired secondary structure, the target, and the required physicochemical properties. Below, we compare several classes of alternatives to the benchmark piperidine scaffold.

Alternative Piperidine and Azacyclic Scaffolds

Modifying the substitution pattern or ring size of the core scaffold provides a nuanced approach to controlling peptide geometry.

  • 4-Amino-1-Boc-piperidine-4-carboxylic acid: This isomer presents both the amine and carboxylic acid groups on the same carbon atom of the piperidine ring. This α,α-disubstituted nature introduces a more severe steric constraint, significantly limiting bond rotation and favoring specific dihedral angles. It is particularly useful for creating sharp turns or rigid linkers.

  • 3-Amino-1-Boc-piperidine Derivatives: These building blocks position the amino acid functionality at the 3-position of the ring. Their synthesis can be achieved from readily available starting materials like L-glutamic acid.[9] The conformational impact differs from 4-substituted analogs, offering an alternative geometry for mimicking turns or loops.

  • Fluorinated Piperidines: The introduction of fluorine atoms can profoundly influence the conformational preference of the piperidine ring, often favoring an axial orientation of substituents due to hyperconjugation and electrostatic interactions.[10][11] This provides a subtle yet powerful method for fine-tuning the scaffold's geometry and can also enhance metabolic stability and binding affinity.

Acyclic Constraining Elements

Constraints can also be introduced without cyclic structures, offering synthetic simplicity and unique conformational effects.

  • N-Alkylated Amino Acids (e.g., N-Methylation): The simple addition of a methyl group to the backbone amide nitrogen removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets but also protect against proteolysis.[1] N-methylation is a well-established strategy to improve pharmacokinetic properties, though it can complicate SPPS coupling, often requiring specialized reagents like HATU and extended reaction times.[12]

  • α,α-Disubstituted Amino Acids (e.g., Aib): α-aminoisobutyric acid (Aib) and other α,α-disubstituted amino acids strongly promote helical conformations (3₁₀- or α-helices). The steric bulk of the two α-substituents restricts the Ramachandran space available to the residue. Like other hindered amino acids, incorporating Aib is challenging and may benefit from microwave-assisted SPPS to drive the reaction to completion.[6]

Supramolecular Constraints: Stapled and Cyclic Peptides

These strategies involve covalently linking amino acid side chains to lock the peptide into a specific secondary structure, most commonly an α-helix.

  • Peptide Stapling: This technique uses synthetic linkers to bridge two amino acid side chains (e.g., at positions i and i+4 or i and i+7), stabilizing the α-helical conformation.[2][3] This not only enhances target binding but has been shown to improve proteolytic resistance and cell permeability.

  • Head-to-Tail and Side-Chain Cyclization: Cyclizing the entire peptide or linking side chains (e.g., forming a lactam bridge between Lys and Asp) is a powerful method to reduce flexibility and improve stability.[2] This approach is highly versatile and can be used to create mimics of various structural motifs.

Data-Driven Comparison of Building Blocks

The selection of a building block should be guided by quantitative data. The following tables summarize key performance indicators for the benchmark compound and its alternatives.

Table 1: Physicochemical and Structural Properties of Constraining Amino Acids

Building BlockMolecular Weight ( g/mol )Typical Constraint ImposedKey Application
This compound258.31[8]β-Turn MimicInducing turns, scaffolding
4-Amino-1-Boc-piperidine-4-carboxylic acid244.29[13]Rigid Linker / Sharp TurnPeptidomimetics, rigidifying peptide backbone
Fmoc-Aib-OH325.37Helical PropensityStabilizing α-helices, PPI inhibitors
Fmoc-N-Me-Ala-OH325.37Local Rigidity, TurnEnhancing proteolytic stability, PK modulation
All-Hydrocarbon Staple (generic)Variesα-Helix StabilizationImproving cell permeability, stabilizing helices

Table 2: Comparative Performance in Fmoc-SPPS

Building BlockSteric HindranceRecommended Coupling Reagent(s)Typical Coupling TimeCommon Issues
Benchmark Piperidine Moderate to HighHATU, HCTU, DIC/Oxyma1-4 hoursIncomplete coupling, requires monitoring (Kaiser test)
α,α-Disubstituted (Aib) HighHATU, PyAOP, Microwave Assist2-12 hours[12]Very slow coupling, potential for deletion sequences
N-Methylated Amino Acid HighHATU/HOAt, PyBOP4-12 hours[12]Incomplete coupling, Kaiser test unreliable (use bromophenol blue)[12]
Standard Amino Acids LowDIC/Oxyma, HBTU30-60 minutesPeptide aggregation in "difficult" sequences

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful peptide synthesis.

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual cycle for incorporating a typical Fmoc-protected amino acid.

  • Resin Swelling: Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. Swell in N,N-dimethylformamide (DMF) for at least 30 minutes.[12]

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat with a fresh 20% piperidine solution for 10-15 minutes.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to confirm the reaction is complete (beads turn blue). If positive (yellow beads), the coupling is incomplete. After completion, drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Return to Step 2 to begin the next coupling cycle.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.[12]

Protocol 2: Incorporating a Sterically Hindered Building Block

This modified protocol is essential for residues like this compound or Aib.

  • Follow Steps 1-3 of Protocol 1.

  • Coupling Step: a. In a separate vial, dissolve the hindered building block (3 equivalents), a potent coupling reagent like HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF. b. Add a non-nucleophilic base such as DIPEA (6 equivalents). c. Pre-activate for 5-10 minutes. d. Add the solution to the resin.

  • Extended Coupling Time: Agitate the reaction mixture for an extended period, typically 2 to 4 hours. For extremely difficult couplings (e.g., Aib-Aib), this may be extended up to 12 hours.[12]

  • Monitoring: Perform a Kaiser test (or bromophenol blue test for N-methylated residues).

  • Double Coupling (If Necessary): If the monitoring test indicates an incomplete reaction, drain, wash with DMF, and repeat the coupling step (Steps 2-4) with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 times).

Logical Framework for Building Block Selection

Choosing the right building block is a critical decision in peptide design. The following diagram provides a logical decision-making process.

Decision_Tree cluster_helix cluster_turn cluster_stability cluster_ppi Goal What is the primary goal? StabilizeHelix Stabilize an α-Helix? Goal->StabilizeHelix InduceTurn Induce a β-Turn? Goal->InduceTurn EnhanceStability Enhance Proteolytic Stability and/or Cell Permeability? Goal->EnhanceStability MimicPPI Mimic a complex non-standard PPI interface? Goal->MimicPPI Stapling Use Peptide Stapling (i, i+4 or i, i+7) StabilizeHelix->Stapling Aib Incorporate Aib or other α,α-disubstituted AAs StabilizeHelix->Aib Piperidine Use Piperidine Scaffolds (e.g., Benchmark compound) InduceTurn->Piperidine Proline Use Proline Analogs InduceTurn->Proline EnhanceStability->Stapling NMethyl Incorporate N-methylated Amino Acids EnhanceStability->NMethyl Cyclize Cyclize the Peptide (Head-to-Tail or Side-Chain) EnhanceStability->Cyclize MultiPiperidine Use multifaceted mimics like piperidine-piperidinones MimicPPI->MultiPiperidine Screen Screen a library of diverse constrained scaffolds MimicPPI->Screen

Caption: Decision-making tree for selecting a constrained building block.

Conclusion and Future Outlook

While this compound remains a robust and effective building block for inducing β-turns, the toolkit available to peptide chemists has expanded dramatically. Alternatives ranging from acyclic N-methylated residues to complex stapled peptides provide a wide array of options for fine-tuning the structure, stability, and function of peptide therapeutics.[1][2][3] The choice of building block is not merely a synthetic decision but a strategic one that directly impacts the biological performance of the final molecule. As our understanding of peptide structure-activity relationships deepens, the rational design and application of these and novel constraining elements will continue to be a driving force in the development of next-generation peptide drugs.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . Open Research@CSIR-NIScPR. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties . Molecules. [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands . Current Protein & Peptide Science. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades . Chemical Communications. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids . The Journal of Organic Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives . Applied and Environmental Microbiology. [Link]

  • A multifaceted secondary structure mimic based on piperidine-piperidinones . Angewandte Chemie International Edition. [Link]

  • This compound . PubChem. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference . Angewandte Chemie International Edition. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference . ResearchGate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Enantiomeric Purity Determination of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. The molecule (S)-1-Boc-4-(aminocarboxymethyl)piperidine, a valuable synthon incorporating both a protected amino acid moiety and a piperidine scaffold, presents a common yet critical analytical challenge: the precise determination of its enantiomeric purity.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and supporting data to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their specific needs.

Comparative Overview of Analytical Methodologies

The selection of an analytical technique for enantiomeric purity determination is a decision governed by a confluence of factors, including the physicochemical properties of the analyte, required sensitivity, desired sample throughput, and available instrumentation. For this compound, a molecule with moderate polarity, a chiral center, and multiple functional groups, several high-fidelity techniques are viable.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.In-situ formation of diastereomers with a chiral solvating/derivatizing agent, leading to distinct NMR signals.[3][4][5]
Resolution (Rs) > 1.5 (baseline separation is frequently achievable).[6]> 1.5 (baseline separation is common for suitable derivatives).Not directly applicable; relies on the chemical shift difference (Δδ) between diastereomeric signals.
Limit of Detection (LOD) ~0.01% of the minor enantiomer.~0.01% of the minor enantiomer.~0.1% of the minor enantiomer.[7]
Limit of Quantitation (LOQ) ~0.05% of the minor enantiomer.[6]~0.05% of the minor enantiomer.~0.5% of the minor enantiomer.[7]
Analysis Time 10 - 30 minutes per sample.[7]15 - 45 minutes per sample (including derivatization).[7]5 - 20 minutes per sample (after derivatization, if required).[7]
Sample Preparation Typically dissolution in mobile phase.[7]Often requires derivatization to enhance volatility and thermal stability.[8]May require the addition of a chiral solvating agent or a derivatization step.[3][9]
Key Advantage Broad applicability, high precision, and established validation protocols.[10][11]High sensitivity and resolution for volatile compounds.Rapid analysis, provides structural information, and can be non-destructive.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the preeminent technique for the enantiomeric purity assessment of a vast array of pharmaceutical compounds, including Boc-protected amino acids.[12][13][14] The methodology hinges on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[10]

Causality Behind Experimental Choices

For a molecule like this compound, which contains both hydrogen bond donors (amine and carboxylic acid) and acceptors (Boc-carbonyl), as well as a hydrophobic tert-butyl group, polysaccharide-based CSPs are an excellent starting point.[6] These phases, such as those derived from cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving such multifunctional molecules. A reversed-phase mode is often preferred for N-Boc protected amino acids, offering good compatibility with volatile buffers suitable for LC-MS if further characterization is needed.[12]

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Accurately weigh ~5 mg of the sample prep2 Dissolve in 10 mL of mobile phase prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 analysis1 Inject 10 µL onto the Chiral HPLC system prep3->analysis1 Filtered Sample analysis2 Isocratic elution with optimized mobile phase analysis1->analysis2 analysis3 UV Detection at 210 nm analysis2->analysis3 data1 Integrate peak areas of (S) and (R) enantiomers analysis3->data1 Chromatogram data2 Calculate Enantiomeric Excess (% ee) data1->data2

Caption: Workflow for Chiral HPLC analysis.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® IC column (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting condition would be 80:20 (v/v) n-Hexane:Ethanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (due to the amide and carboxyl chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 0.5 mg/mL in the mobile phase.

  • System Suitability: Before sample analysis, inject a racemic standard to ensure a resolution (Rs) of > 1.5 between the enantiomeric peaks.[11]

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, but its application to this compound is contingent on converting the non-volatile amino acid into a volatile derivative.[7][15] This requirement for derivatization adds a step to the sample preparation process but can yield excellent resolution and sensitivity.

Causality Behind Experimental Choices

The primary challenge is the molecule's low volatility due to the carboxylic acid and secondary amine functionalities. A two-step derivatization is logical: esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) followed by acylation of the amine. This converts the polar groups into less polar, more volatile esters and amides. A cyclodextrin-based chiral stationary phase is often effective for separating such derivatives.

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Dissolve sample in appropriate solvent prep2 Esterify carboxylic acid (e.g., with HCl/MeOH) prep1->prep2 prep3 Acylate amine (e.g., with TFAA) prep2->prep3 prep4 Evaporate to dryness and reconstitute prep3->prep4 analysis1 Inject 1 µL onto the Chiral GC system prep4->analysis1 Derivatized Sample analysis2 Temperature-programmed separation analysis1->analysis2 analysis3 Flame Ionization Detection (FID) analysis2->analysis3 data1 Integrate peak areas of diastereomeric derivatives analysis3->data1 Chromatogram data2 Calculate Enantiomeric Excess (% ee) data1->data2

Caption: Workflow for Chiral GC analysis.

Detailed Experimental Protocol: Chiral GC
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chiral Stationary Phase: A Rt-βDEXsm column (or similar β-cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 120 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation (Derivatization):

    • Dissolve ~2 mg of the sample in 1 mL of 2M HCl in methanol.

    • Heat at 70 °C for 2 hours to form the methyl ester.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 0.5 mL of dichloromethane and 0.1 mL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 30 minutes to form the trifluoroacetyl derivative.

    • Evaporate to dryness and reconstitute in 1 mL of ethyl acetate for injection.

  • Data Analysis: Calculate the % ee from the integrated peak areas of the derivatized enantiomers.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a fundamentally different approach, avoiding chromatographic separation.[16] By adding a chiral solvating agent (CSA), the enantiomers are converted in-situ into transient diastereomeric complexes.[5] These complexes have slightly different magnetic environments, leading to the resolution of specific proton or other nuclei signals in the NMR spectrum, allowing for direct quantification.[3][4]

Causality Behind Experimental Choices

The choice of a CSA is critical and depends on forming a stable enough complex to induce a chemical shift difference. For a molecule containing an acidic proton (carboxylic acid) and a basic site (piperidine nitrogen, post-Boc removal, or the primary amine), a chiral acid or base can be effective. However, with the Boc group in place, the primary amine is the most accessible site for interaction. A chiral Brønsted acid, such as (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphate), is an excellent candidate to interact with the primary amine of the analyte, forming diastereomeric salts.[9] The aromatic protons of the CSA often show the most significant chemical shift differences upon complexation.

Experimental Workflow: NMR with CSA

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing prep1 Accurately weigh sample into an NMR tube prep2 Add 1.1 equivalents of Chiral Solvating Agent prep1->prep2 prep3 Add deuterated solvent (e.g., CDCl3) prep2->prep3 analysis1 Acquire high-resolution ¹H NMR spectrum prep3->analysis1 NMR Sample analysis2 Optimize spectral window to resolve key signals analysis1->analysis2 data1 Identify and integrate resolved diastereomeric signals analysis2->data1 ¹H NMR Spectrum data2 Calculate enantiomeric ratio data1->data2

Caption: Workflow for NMR analysis with a CSA.

Detailed Experimental Protocol: NMR with CSA
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphate) or a similar chiral acid.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent.

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample.

    • Add 1.1 molar equivalents of the CSA.

    • Add approximately 0.6 mL of CDCl₃.

    • Gently agitate the tube to ensure complete dissolution and complex formation.[9]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. Protons on the analyte close to the chiral center or protons on the CSA are often good candidates.

    • Carefully integrate the areas of these two signals.

    • The enantiomeric ratio is determined directly from the ratio of the integrals.

Conclusion and Recommendations

The determination of the enantiomeric purity of this compound can be robustly achieved by several complementary techniques.

  • Chiral HPLC is the recommended primary method for routine quality control and release testing. Its high precision, broad applicability, and the straightforward nature of method validation make it the industry standard.[10][17][18]

  • Chiral GC , while requiring a derivatization step, offers excellent sensitivity and can be a powerful orthogonal method for validation purposes or for detecting trace-level enantiomeric impurities.

  • NMR Spectroscopy with a CSA provides a rapid and direct assessment of enantiomeric purity without the need for chromatographic separation. It is particularly valuable during process development and for rapid screening of synthetic outcomes.[9][19]

Ultimately, a comprehensive approach may involve using Chiral HPLC as the primary validated method, with either Chiral GC or NMR employed as a secondary, orthogonal technique to provide a higher degree of confidence in the analytical results, aligning with the rigorous standards of modern drug development.

References

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chiral HPLC Separ
  • A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM). Benchchem.
  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Enantiomeric Purity. Chemistry LibreTexts.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
  • A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Determination of Enantiomeric Purity by Direct Methods.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing.
  • This compound. PubChem.
  • Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • 4-(Aminoethyl)-1-N-Boc-piperidine | CAS 146093-46-1. SCBT.
  • A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals. Benchchem.

Sources

A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifactorial challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a linker tethering the two.[1][2][3] While significant attention is often paid to the warhead and anchor, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5][6]

This guide provides an in-depth, objective comparison of rigid versus flexible linkers in PROTAC design. We will delve into the causal relationships behind experimental choices, present supporting data, and provide detailed methodologies for key evaluative assays to empower you in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action hinges on its ability to induce the formation of a productive ternary complex between the POI and an E3 ligase.[7][][9] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the proteasome.[3][9] The linker's length, rigidity, and chemical composition are paramount as they dictate the geometry and stability of this crucial ternary complex.[4][10][] An optimal linker facilitates a favorable orientation for ubiquitination while simultaneously conferring desirable physicochemical properties like solubility and cell permeability to the PROTAC molecule.[4][12]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound->PROTAC Catalytic Release PROTAC_bound->POI_bound Warhead PROTAC_bound->E3_bound Anchor Proteasome 26S Proteasome POI_bound->Proteasome Recognition E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Head-to-Head Comparison: Flexible vs. Rigid Linkers

The choice between a flexible or rigid linker involves a trade-off between conformational adaptability and pre-organization.[5] This decision has profound implications for the PROTAC's biological activity and pharmacokinetic profile.

Flexible Linkers: Conformational Freedom and Synthetic Ease

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, are the predominant choice in initial PROTAC design efforts.[4][9] Approximately 55% of published PROTACs utilize PEG linkers, with alkyl chains accounting for another 30%.[1][4]

Key Characteristics:

  • High Conformational Freedom: The ability to adopt numerous conformations increases the statistical probability of forming a productive ternary complex.[4][9]

  • Synthetic Accessibility: Bifunctional PEG and alkyl chains are often commercially available and can be incorporated into PROTACs using robust and well-established chemical methods.[1]

  • Modulation of Physicochemical Properties: PEG linkers can enhance aqueous solubility and cell permeability, while alkyl chains are more hydrophobic, which can impact solubility and non-specific binding.[4][13][14]

Advantages:

  • Increased likelihood of achieving a productive ternary complex geometry due to adaptability.[4]

  • Straightforward synthesis and optimization of linker length.[1]

  • PEG linkers can mitigate the poor solubility often associated with high molecular weight PROTACs.[9][13]

Disadvantages:

  • High flexibility can lead to an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[5][9][15]

  • Flexible alkyl chains can increase lipophilicity, potentially leading to poor solubility, off-target effects, and metabolic instability.[4][]

  • The multitude of possible conformations can include many that are non-productive for degradation.[4]

Rigid Linkers: Pre-organization and Improved Pharmacokinetics

Rigid linkers incorporate structural motifs that restrict conformational freedom, such as aromatic rings, alkynes, or cyclic systems (e.g., piperazine, piperidine).[4][9][13] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[4][5]

Key Characteristics:

  • Conformational Restriction: Limits the number of available conformations, potentially locking the molecule into a highly active state.[6]

  • Improved Metabolic Stability: The constrained nature of rigid linkers can make them less susceptible to metabolism compared to flexible chains.[4]

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and requires multi-step procedures.[4][9]

Advantages:

  • Can lead to more potent degraders by reducing the entropic penalty of ternary complex formation.[5][9][15]

  • May result in improved pharmacokinetic (PK) properties, including enhanced metabolic stability and cell permeability.[4][17]

  • Can enhance selectivity by disfavoring the formation of off-target ternary complexes.[4][9]

Disadvantages:

  • A "misfit" between the pre-organized conformation and the required geometry for the POI-E3 ligase pair can completely abrogate activity.[4]

  • Synthesis is typically more complex and less modular than with flexible linkers.[4][9]

  • The lack of flexibility may hinder the PROTAC's ability to adapt to the protein-protein interface.[9]

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers flex_adv Advantages: - Conformational Adaptability - Synthetic Accessibility - Improved Solubility (PEG) flex_disadv Disadvantages: - Entropic Penalty - Metabolic Instability - Unproductive Conformations rigid_adv Advantages: - Bioactive Pre-organization - Improved Pharmacokinetics - Enhanced Selectivity rigid_disadv Disadvantages: - Synthetic Complexity - Risk of Misfit - Reduced Adaptability PROTAC PROTAC Design Choice cluster_flexible cluster_flexible PROTAC->cluster_flexible High Adaptability cluster_rigid cluster_rigid PROTAC->cluster_rigid High Potency/ Improved PK

Figure 2: Decision logic for choosing linker type.

Quantitative Data Comparison

Direct, head-to-head comparisons of systematically varied flexible and rigid linkers within a single study are emerging but not always available. The following table summarizes representative data compiled from various studies to illustrate the impact of linker choice on PROTAC performance. It is crucial to interpret these data with the understanding that the optimal linker is highly dependent on the specific POI and E3 ligase pair.[4][6]

PROTAC TargetLinker TypeKey FindingDC₅₀Dₘₐₓ (%)Cooperativity (α)Reference
BRD4 Flexible (PEG)Non-linear relationship between length and activity; intermediate lengths were least potent.<0.5 µM (0 & 4-5 PEG units)>90Not Reported[1]
BRD4 Flexible (PEG)Intermediate length (2 PEG units) showed reduced potency compared to shorter and longer linkers.>5 µM (1-2 PEG units)~50Not Reported[1][18]
EGFR/HER2 Flexible (PEG)Extension by a single ethylene glycol unit imparted selectivity for EGFR over HER2.Not Specified>90 (EGFR)Not Reported[1]
H-PGDS Rigid (Spirocyclic)The most rigid PROTAC showed higher intracellular accumulation but formed the least stable ternary complex.~100 nM~80Lower than flexible[17]
Generic Rigid (Alkyne)Can pre-organize PROTACs into a bioactive conformation, potentially enhancing potency.Target DependentTarget Dependent>1[4][6][9]
Generic Rigid (Aromatic)Can improve metabolic stability and pharmacokinetic properties.Target DependentTarget DependentTarget Dependent[4][13]
  • DC₅₀ (Half-maximal degradation concentration): A lower value indicates higher potency.[4]

  • Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achieved.[4]

  • Cooperativity (α): A measure of how the binding of the first protein (either POI or E3) to the PROTAC influences the binding of the second. An α > 1 indicates positive cooperativity, which is often desirable for a stable ternary complex.[19]

Experimental Protocols for Linker Evaluation

A systematic workflow is essential to objectively compare the efficacy of PROTACs with different linkers. This involves a tiered approach from cellular degradation assays to in-depth biophysical characterization of the ternary complex.[6][20]

Experimental_Workflow start Synthesize PROTAC Library (Varying Linker Rigidity/Length) step1 Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Determine DC₅₀ and Dₘₐₓ start->step1 decision1 Potent Degradation? step1->decision1 step2 Biophysical Assays for Ternary Complex (e.g., SPR, ITC, TR-FRET, NanoBRET) Determine Kᴅ, Kinetics, Cooperativity (α) decision1->step2 Yes reiterate Re-design Linker decision1->reiterate No step3 Cellular Target Engagement & Permeability Assays step2->step3 step4 Pharmacokinetic (PK) Profiling (In Vitro ADME & In Vivo Studies) step3->step4 end Optimized PROTAC Candidate step4->end reiterate->start

Figure 3: A typical experimental workflow for comparing PROTACs.
Protocol 1: Cellular Degradation Efficiency Assessment (Western Blot)

This is the foundational assay to determine if a PROTAC is active in a cellular context.[18]

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells of a relevant line (e.g., a cancer cell line overexpressing the POI) at an appropriate density. Allow cells to adhere overnight.

  • PROTAC Incubation: Treat cells with a serial dilution of the PROTACs (both rigid and flexible linker variants). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for each sample and separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: Ternary Complex Formation and Cooperativity (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the real-time kinetics and affinity of molecular interactions, making it ideal for characterizing the formation of the POI-PROTAC-E3 ligase complex.[21]

Objective: To determine the binding affinities (Kᴅ), kinetics (kₐ, kₔ), and cooperativity (α) of ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary Kᴅ.

  • Binary Interaction Analysis (PROTAC to POI):

    • This is typically done in solution by competing a known fluorescent ligand or by immobilizing the POI on a separate chip. For this workflow, we assume it's determined separately.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a range of concentrations of the PROTAC.

    • Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.

    • An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[4]

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models to determine the association rate (kₐ) and dissociation rate (kₔ) for the ternary complex. The equilibrium dissociation constant (Kᴅ) is calculated as kₔ/kₐ.

    • Calculate Cooperativity (α): The cooperativity factor is calculated using the formula: α = (Kᴅ of PROTAC for E3) / (Kᴅ of PROTAC for E3 in the presence of POI). An α > 1 indicates positive cooperativity.[19]

Conclusion and Future Outlook

The choice between a rigid and a flexible linker is a critical decision in PROTAC design that lacks a one-size-fits-all answer.[4] Flexible linkers like PEG and alkyl chains offer synthetic convenience and conformational adaptability, making them excellent starting points for screening.[4][6] In contrast, rigid linkers provide a pathway to enhanced potency and improved pharmacokinetic profiles through conformational pre-organization, though they come with greater synthetic challenges and the risk of a conformational mismatch.[4][5]

The future of PROTAC linker design is moving away from a purely empirical "trial-and-error" approach towards a more rational, structure-guided strategy.[2][15] Advances in structural biology (e.g., Cryo-EM) and computational modeling are beginning to allow for the in-silico prediction of optimal linker geometries, which can accelerate the identification of potent and selective degraders.[2][22] A comprehensive approach that involves the systematic synthesis and evaluation of a diverse set of both flexible and rigid linkers, guided by robust biophysical and cellular data, will be paramount to unlocking the full therapeutic potential of targeted protein degradation.

References
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • R Discovery. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. R Discovery. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Schiemer, J., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • ResearchGate. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. ResearchGate. [Link]

  • Hanzawa, H., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. MedChemComm. [Link]

  • Wang, Y., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Journal of Translational Medicine. [Link]

  • Semantic Scholar. (n.d.). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. Semantic Scholar. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]

  • ResearchGate. (n.d.). ER degradation induced by PROTACs varies with linker length. ResearchGate. [Link]

  • Lee, H., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • Koren, A., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Graham, H. (2022). The mechanism of action and clinical value of PROTACs: A graphical review. Cellular Signalling. [Link]

  • Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Roy, M. J., et al. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. Topics in Medicinal Chemistry. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Linsky, T. W., & Mierke, D. F. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Medicinal Chemistry. [Link]

  • Singh, P., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Journal of Chemical Information and Modeling. [Link]

  • Testa, A., et al. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients, (S)-1-Boc-4-(aminocarboxymethyl)piperidine demands a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and operational integrity. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] Understanding these classifications is the first step in establishing a robust safety protocol.

According to its GHS classification, this compound is identified as an irritant.[1] The specific hazard statements associated with this compound are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These statements indicate that the compound can cause discomfort and inflammation upon contact with the skin, eyes, or if inhaled. The signal word associated with these hazards is "Warning".[1]

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2IrritantWarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2IrritantWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3IrritantWarningH335: May cause respiratory irritation[1]

Core Directive: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The choice of PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical.

Step-by-Step PPE Selection and Donning Protocol:
  • Hand Protection: Always wear chemically resistant gloves.[2][3] Nitrile gloves are a common and effective choice for handling solid chemicals. Ensure gloves are inspected for any signs of degradation or perforation before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] However, given the "serious eye irritation" warning, it is highly recommended to use chemical safety goggles.[5] If there is a risk of splashing or generating dust, a face shield should be worn in addition to goggles.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[2][6] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[4][5]

  • Protective Clothing: A standard laboratory coat should be worn to protect the skin and clothing from accidental contamination.[2] Ensure the lab coat is fully buttoned.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_donning Donning Sequence Assess_Task Assess Task & Potential for Exposure Select_Gloves Select Chemical Resistant Gloves (e.g., Nitrile) Assess_Task->Select_Gloves Select_Eye_Protection Select Eye Protection (Goggles Recommended) Assess_Task->Select_Eye_Protection Select_Respiratory Determine Need for Respiratory Protection Assess_Task->Select_Respiratory Select_Clothing Wear Laboratory Coat Assess_Task->Select_Clothing Don_Gloves 4. Don Gloves Select_Gloves->Don_Gloves Don_Goggles 3. Don Goggles/Face Shield Select_Eye_Protection->Don_Goggles Don_Respirator 2. Don Respirator (if needed) Select_Respiratory->Don_Respirator Don_Coat 1. Don Lab Coat Select_Clothing->Don_Coat

Caption: PPE Selection and Donning Workflow

Operational Plan: From Receipt to Disposal

A seamless and safe workflow is paramount. This section outlines the procedural steps for handling this compound throughout its lifecycle in the laboratory.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][4][7] Keep the container tightly closed when not in use.[2][4][8]

Handling and Use:
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9]

  • Weighing and Dispensing: When weighing the solid, take care to avoid creating dust.[2][4] Use a spatula to handle the material. If any dust is generated, it should be contained within the ventilated enclosure.

  • General Handling: Avoid contact with skin and eyes.[2][4] Do not breathe in the dust.[6] Wash hands thoroughly after handling the compound.[4][8]

Disposal Plan:
  • Waste Collection: All waste materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[9][10]

  • Disposal Procedure: Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.[4][6] Do not dispose of it down the drain or in the regular trash.[2][4]

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial for mitigating risks.

Spill Cleanup Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and safety officer.

  • Control Ignition Sources: If the material is flammable (though this specific compound is not classified as such, it is good practice for general chemical spills), remove all sources of ignition.[2][10]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[11]

  • Contain and Clean:

    • For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[4][9][10]

    • Avoid actions that could generate dust.[9][10]

    • After the bulk of the material is removed, wipe the area with a wet paper towel or spill pad to remove any remaining residue.[9][10]

    • Place all cleanup materials into a sealed, labeled hazardous waste container.[9][10]

Spill_Response Spill_Occurs Solid Spill Occurs Assess_Spill Assess Spill Size & Location Spill_Occurs->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Major_Spill Major Spill Assess_Spill->Major_Spill Cleanup_Procedure Follow Cleanup Protocol Minor_Spill->Cleanup_Procedure  Self-cleanup Evacuate_Alert Evacuate Area & Alert Supervisor Major_Spill->Evacuate_Alert  Immediate Action Dispose_Waste Dispose of Waste Properly Cleanup_Procedure->Dispose_Waste Cleanup_Personnel Cleanup by Trained Personnel Evacuate_Alert->Cleanup_Personnel Cleanup_Personnel->Dispose_Waste

Caption: Spill Response Decision Workflow

First-Aid Measures:
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Piperidine - SAFETY DATA SHEET - pentachemicals. (2024-05-07).
  • This compound - PubChem.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware.
  • 1-BOC-4-CBZ-AMINO-PIPERIDINE SDS, 220394-97-8 Safety Data Sheets - ECHEMI.
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • 4-Amino-1-Boc-piperidine 97 87120-72-7 - Sigma-Aldrich.
  • Guide for Chemical Spill Response.
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021-09-02).
  • 8 Steps to Handling a Lab Chemical Spill. (2023-05-05).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-10-11).
  • MSDS - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
  • SAFETY DATA SHEET. (2010-05-28).
  • Piperidine-4-carboxylic acid, N-BOC protected - Apollo Scientific. (2023-08-03).
  • 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet - ChemicalBook. (2025-07-05).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-4-(aminocarboxymethyl)piperidine
Reactant of Route 2
(S)-1-Boc-4-(aminocarboxymethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.